molecular formula C7H9NO2 B1642089 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol CAS No. 27772-90-3

4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Cat. No.: B1642089
CAS No.: 27772-90-3
M. Wt: 139.15 g/mol
InChI Key: INECCWXQRVOTEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol is a useful research compound. Its molecular formula is C7H9NO2 and its molecular weight is 139.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-7-5-3-1-2-4-6(5)10-8-7/h1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INECCWXQRVOTEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Basic Properties of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a bicyclic heterocyclic compound of interest in medicinal chemistry due to its structural similarity to neuroactive agents. While specific experimental data on its basic properties are not extensively documented in publicly available literature, this guide provides a comprehensive analysis based on the fundamental principles of isoxazole chemistry, data from analogous structures, and detailed theoretical and experimental frameworks for its characterization. This document serves as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related molecules.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₇H₉NO₂, is characterized by an isoxazol-3-ol ring fused to a cyclohexene ring. This fusion imparts a semi-rigid conformation that is often explored in the design of pharmacologically active molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 27772-90-3ChemScene[1]
Molecular Formula C₇H₉NO₂ChemScene[1]
Molecular Weight 139.15 g/mol ChemScene[1]
Topological Polar Surface Area (TPSA) 46.26 ŲChemScene[1]
LogP (calculated) 1.259ChemScene[1]

Acid-Base Properties: A Dichotomy of Functionality

The structure of this compound presents two key ionizable groups: the hydroxyl group on the isoxazole ring and the nitrogen atom within the same ring. This duality means the molecule can act as both an acid and a base.

Acidity of the 3-Hydroxy Group

The hydroxyl group at the 3-position of the isoxazole ring is known to be acidic. This acidity is a general feature of isoxazol-3-ols.[2] The deprotonation of this group results in a resonance-stabilized anion, which contributes to its acidic character. For comparison, isoxazol-3-ol is noted to be more acidic than its isothiazol-3-ol counterpart by 1.7 pKa units.[2] This acidic nature is a critical consideration in physiological environments and for salt formation strategies in drug development.

Basicity and the Protonation Site

The basicity of the isoxazole ring is attributed to the lone pair of electrons on the nitrogen atom. In an acidic medium, this nitrogen is the most likely site of protonation.[3] The resulting cation is stabilized by the electron-donating character of the fused aliphatic ring.

The equilibrium between the neutral and protonated forms is fundamental to understanding the molecule's behavior in different pH environments, its receptor-binding interactions, and its pharmacokinetic profile.

Figure 1: Equilibrium between the neutral and protonated forms of this compound.

Synthesis and Chemical Reactivity

While specific synthetic routes for this compound are not prominently detailed in the surveyed literature, the synthesis of isoxazole derivatives often involves 1,3-dipolar cycloaddition reactions.[4][5] Another common approach is the reaction of hydroxylamine with β-dicarbonyl compounds or their equivalents.[2] The weak nitrogen-oxygen bond in the isoxazole ring can be susceptible to cleavage under reductive or strongly basic conditions, a reactivity that can be exploited in synthetic transformations.[6]

Relevance in Drug Discovery and Development

The this compound scaffold is structurally related to known neuroactive compounds such as Gaboxadol (THIP), which is a GABA-A receptor agonist.[7] The basicity of the isoxazole nitrogen is crucial for its interaction with the acidic residues in the binding pockets of such receptors. Furthermore, understanding the pKa of this compound is essential for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the degree of ionization at physiological pH will significantly influence its ability to cross the blood-brain barrier.

Experimental Protocols for Basicity Determination

Given the absence of published experimental pKa values for this compound, the following protocols are proposed for its determination.

Potentiometric Titration

This classical method involves the titration of a solution of the compound with a strong acid and monitoring the pH change.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of methanol and water).

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Collection: Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

UV-Vis Spectrophotometry

This method is based on the principle that the neutral and protonated forms of the molecule will have different UV-Vis absorption spectra.

Step-by-Step Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Preparation of Sample Solutions: Prepare solutions of this compound of the same concentration in each of the buffer solutions.

  • Spectral Measurement: Record the UV-Vis spectrum for each solution.

  • Data Analysis: Identify a wavelength where the absorbance difference between the neutral and protonated forms is maximal. Plot the absorbance at this wavelength against the pH. The pKa corresponds to the pH at the inflection point of the resulting sigmoidal curve.

Experimental_Workflow_for_pKa_Determination cluster_potentiometric Potentiometric Titration cluster_spectrophotometric UV-Vis Spectrophotometry P1 Prepare Analyte Solution P2 Calibrate pH Meter & Setup Titration P1->P2 P3 Titrate with Standard Acid P2->P3 P4 Record pH vs. Volume P3->P4 P5 Determine pKa from Titration Curve P4->P5 end_p Result: pKa value P5->end_p S1 Prepare Buffer & Sample Solutions S2 Record UV-Vis Spectra at Different pH S1->S2 S3 Identify Analytical Wavelength S2->S3 S4 Plot Absorbance vs. pH S3->S4 S5 Determine pKa from Sigmoidal Fit S4->S5 S5->end_p start Start: pKa Determination start->P1 Method 1 start->S1 Method 2

References

The Discovery and Evolution of Thrombopoietin (THPO): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Thrombopoietin (THPO), the primary physiological regulator of megakaryopoiesis and platelet production, represents a cornerstone of hematological research and therapeutic development. Its discovery, a multi-decade journey from hypothetical entity to a well-characterized cytokine, has revolutionized our understanding of platelet homeostasis and led to the development of novel treatments for thrombocytopenia. This in-depth technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and clinical evolution of THPO and its mimetics. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical hematopoietic growth factor.

The Pre-Discovery Era: A Postulated Regulator

For over three decades, the existence of a humoral factor that regulates platelet production was a compelling hypothesis in hematology. In 1958, Kelemen and colleagues first proposed the term "thrombopoietin" to describe a substance they believed was responsible for stimulating the bone marrow to produce platelets in response to thrombocytopenia.[1] This hypothesis was based on observations that patients with low platelet counts exhibited increased numbers and size of megakaryocytes, the platelet precursors, in their bone marrow.[1] However, the low circulating levels of this putative hormone and the lack of sensitive detection methods hampered its isolation and characterization for many years.[2]

The Breakthrough: Cloning of THPO and its Receptor, c-Mpl

The turning point in the quest for THPO came from an unexpected direction: the study of viral oncogenes. In 1990, researchers identified an oncogene, v-mpl, from the murine myeloproliferative leukemia virus that could immortalize hematopoietic cells.[3] Two years later, the human homolog, c-mpl, was cloned, and its protein product was identified as a member of the hematopoietic receptor superfamily.[3][4] Crucially, experiments using anti-sense oligonucleotides to block c-mpl expression were shown to inhibit the formation of megakaryocyte colonies, strongly suggesting that c-Mpl was the receptor for the elusive thrombopoietin.[3]

This discovery provided the key to unlock the mystery of THPO. In 1994, five independent research groups successfully cloned the ligand for c-Mpl, which was confirmed to be the long-sought-after thrombopoietin.[5][6] The human THPO gene is located on the long arm of chromosome 3 (3q26.3-27) and encodes a glycoprotein hormone primarily produced by the liver and kidneys.[5][7]

Mechanism of Action: The THPO-Mpl Signaling Cascade

THPO exerts its biological effects by binding to and activating its receptor, c-Mpl (also known as CD110), which is expressed on the surface of hematopoietic stem cells, megakaryocyte progenitors, and platelets.[3][8] The binding of THPO to c-Mpl induces receptor dimerization, leading to the activation of the associated Janus kinase 2 (JAK2).[9][10]

Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the c-Mpl receptor, creating docking sites for various signaling proteins. This initiates a cascade of downstream signaling pathways, primarily:

  • JAK-STAT Pathway: Signal Transducers and Activators of Transcription (STATs), particularly STAT3 and STAT5, are recruited to the phosphorylated receptor, become phosphorylated by JAK2, dimerize, and translocate to the nucleus to regulate the transcription of genes involved in megakaryocyte proliferation and differentiation.[9][11]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 cascade, is also activated and plays a role in megakaryocyte differentiation.[9][12]

  • PI3K-AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)-AKT pathway is crucial for promoting cell survival and proliferation of megakaryocyte progenitors.[9][13]

The culmination of these signaling events is the stimulation of megakaryocyte progenitor proliferation, maturation (including endomitosis and increased ploidy), and ultimately, the production and release of platelets into the bloodstream.[1]

Negative Regulation of THPO Signaling

The THPO signaling pathway is tightly regulated to maintain platelet homeostasis. A key family of negative regulators is the Suppressor of Cytokine Signaling (SOCS) proteins.[10][14] Following cytokine stimulation, the expression of SOCS proteins, such as SOCS1 and SOCS3, is induced.[15] SOCS proteins can inhibit signaling by directly binding to and inhibiting the kinase activity of JAK2 or by competing with STATs for docking sites on the phosphorylated c-Mpl receptor.[2][10][16] This creates a negative feedback loop that attenuates the THPO signal.

TPO-Independent Megakaryopoiesis

While THPO is the primary regulator, it is important to note that other signaling pathways can also contribute to megakaryocyte development, a phenomenon known as TPO-independent megakaryopoiesis.[17] These pathways include those mediated by gp130-dependent cytokines, the Notch signaling pathway, NMDA receptor signaling, and the SDF-1/FGF-4 axis. Understanding these alternative pathways is crucial for a complete picture of platelet production and for developing therapies for conditions where THPO signaling is impaired.

The First Generation of Recombinant THPO: Promise and Pitfalls

The cloning of THPO paved the way for the development of recombinant human THPO (rhTPO) and a pegylated, truncated form called megakaryocyte growth and development factor (PEG-rHuMGDF).[18][19] These first-generation thrombopoietic agents entered clinical trials in the mid-1990s and showed great promise in increasing platelet counts in patients undergoing non-myeloablative chemotherapy.[1][18]

However, the development of these agents was halted due to the emergence of neutralizing antibodies against PEG-rHuMGDF in some healthy volunteers and patients.[1][8] These antibodies cross-reacted with endogenous THPO, leading to severe thrombocytopenia.[8] This setback highlighted the need for thrombopoietic agents with no sequence homology to native THPO to avoid immunogenicity.

The Second Generation: TPO Receptor Agonists

The challenges with first-generation agents led to the development of a new class of drugs known as TPO receptor agonists (TPO-RAs). These molecules are structurally distinct from endogenous THPO but can bind to and activate the c-Mpl receptor, stimulating platelet production.[9][20] The two most prominent second-generation TPO-RAs are romiplostim and eltrombopag.

  • Romiplostim: A peptibody (a peptide fused to an antibody Fc fragment) that binds to the extracellular domain of the c-Mpl receptor, mimicking the action of THPO.[5][9] It is administered via subcutaneous injection.[1]

  • Eltrombopag: A small, non-peptide molecule that binds to the transmembrane domain of the c-Mpl receptor, inducing a conformational change that activates the receptor.[3][11] It is an orally available drug.

These second-generation TPO-RAs have proven to be effective and safe for the treatment of chronic immune thrombocytopenia (ITP) and other thrombocytopenic conditions, without the immunogenicity concerns of their predecessors.[9][21]

Quantitative Data and Structural Insights

A deeper understanding of THPO and its agonists requires an examination of their quantitative properties and structural biology.

ParameterEndogenous THPOrhTPOPEG-rHuMGDFRomiplostimEltrombopag
Binding Site on c-Mpl ExtracellularExtracellularExtracellularExtracellularTransmembrane
Binding Affinity (Kd) ~190 pM (high affinity)[12]----
EC50 (MO7e cell proliferation) -~10.2 ng/mL[8]---
Half-life -~30-40 hours (IV)[22]~33 hours (SC)[23]~1-34 days (median 3.5 days) (SC)[24]~21-32 hours (oral)[24]

The cryo-electron microscopy structure of the extracellular THPO-TPO receptor (TpoR or MPL) signaling complex has been resolved, providing a detailed blueprint for how THPO induces receptor dimerization and activation. The PDB ID for this complex is 8G04 .[24] This structural information is invaluable for understanding the molecular basis of THPO function and for the rational design of novel TPO receptor agonists.

Experimental Protocols

Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay

This assay is a gold standard for quantifying megakaryocyte progenitors.

Materials:

  • Mononuclear cells (MNCs) isolated from bone marrow or cord blood.

  • Semi-solid collagen-based medium (e.g., MegaCult™-C).[5]

  • Recombinant human cytokines (e.g., TPO, IL-3, IL-6).[5]

  • Chamber slides.

  • Fixation solution (e.g., methanol/acetone).

  • Primary antibody against a megakaryocyte-specific marker (e.g., anti-CD41).[11][12]

  • Secondary antibody and detection system (e.g., biotinylated secondary antibody and alkaline phosphatase-avidin conjugate).[11]

Procedure:

  • Prepare a single-cell suspension of MNCs.

  • Mix the cells with the collagen-based medium containing the desired cytokines.

  • Plate the cell suspension into chamber slides.

  • Incubate the slides at 37°C in a humidified incubator with 5% CO2 for 10-12 days.

  • After incubation, dehydrate the collagen gel by air-drying.

  • Fix the cells with the fixation solution.

  • Perform immunocytochemical staining for the megakaryocyte-specific marker.

  • Enumerate CFU-Mk colonies under a microscope. A colony is typically defined as a cluster of three or more megakaryocytes.[12]

In Vitro Megakaryocyte Differentiation and Polyploidization Assay

This assay is used to assess the maturation of megakaryocytes.

Materials:

  • CD34+ hematopoietic stem and progenitor cells.

  • Serum-free cell culture medium.

  • Recombinant human TPO.

  • Antibodies for flow cytometry (e.g., anti-CD41, anti-CD42b).

  • Propidium iodide (PI) for DNA content analysis.[1][18]

  • RNase A.[18]

Procedure:

  • Culture CD34+ cells in serum-free medium supplemented with TPO (e.g., 50 ng/mL) for 10-14 days.

  • Monitor megakaryocyte differentiation by flow cytometry using antibodies against CD41 and CD42b.

  • For ploidy analysis, harvest the cells and fix them in cold ethanol.[18]

  • Resuspend the fixed cells in a staining solution containing PI and RNase A.[18]

  • Analyze the DNA content of the CD41-positive cells by flow cytometry to determine the ploidy distribution (2N, 4N, 8N, 16N, etc.).[1]

Conclusion and Future Directions

The journey of THPO from a theoretical concept to a clinically impactful therapeutic target is a testament to the power of basic scientific research. The development of TPO receptor agonists has transformed the management of thrombocytopenia, offering a safe and effective means to stimulate platelet production. Future research will likely focus on developing novel TPO mimetics with improved pharmacokinetic and pharmacodynamic profiles, exploring the therapeutic potential of targeting TPO-independent pathways of megakaryopoiesis, and further elucidating the intricate regulatory networks that govern platelet homeostasis. The continued exploration of the THPO-Mpl axis will undoubtedly lead to new insights into hematopoiesis and further advancements in the treatment of hematological disorders.

References

An In-depth Technical Guide to the Structural Analogues of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-ol: Probing the GABA-A Receptor Landscape

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the structural analogues of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, a core scaffold exemplified by the potent GABA-A receptor agonist, Gaboxadol. Designed for researchers, medicinal chemists, and pharmacologists in the field of neuroscience and drug development, this document delves into the nuanced structure-activity relationships (SAR), synthetic strategies, and pharmacological evaluation of this fascinating class of compounds. We will explore the journey from the parent compound to its derivatives, elucidating the chemical logic that governs their interaction with the GABA-A receptor complex and their potential as therapeutic agents for a range of neurological disorders.

Introduction: Gaboxadol, a Unique GABA-A Receptor Agonist

Gaboxadol, also known as THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol), is a conformationally restricted analogue of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1][2] First synthesized by Povl Krogsgaard-Larsen in 1977, Gaboxadol emerged from the structural modification of muscimol, a natural hallucinogen from Amanita muscaria mushrooms.[2] Unlike many GABAergic drugs, such as benzodiazepines, which act as positive allosteric modulators, Gaboxadol is a direct agonist at the orthosteric GABA binding site on the GABA-A receptor.[1]

A key feature of Gaboxadol's pharmacological profile is its preferential activity as a potent partial agonist at extrasynaptic GABA-A receptors containing δ subunits, particularly the α4β3δ subtype.[1][3][4] These receptors are responsible for mediating tonic inhibition, a persistent, low-level inhibitory tone that regulates neuronal excitability. This unique mechanism of action distinguishes Gaboxadol from classical hypnotics and anxiolytics, and has driven research into its therapeutic potential for conditions like insomnia and Angelman syndrome.[2][3] However, the development of Gaboxadol for insomnia was halted due to safety and efficacy concerns, underscoring the challenges in targeting the GABAergic system.[5] The strict structural requirements for binding and activation at the GABA-A receptor have made the development of successful analogues a formidable task.[1][6]

This guide will systematically dissect the structural components of the this compound scaffold, providing insights into how modifications influence pharmacological activity and offering a roadmap for the rational design of novel GABA-A receptor modulators.

The Core Scaffold: Synthesis and Chemical Properties

The synthesis of Gaboxadol and its analogues is often described as challenging, typically involving multiple steps and resulting in low overall yields.[2] A common synthetic strategy for Gaboxadol is outlined below.

Representative Synthetic Protocol: Gaboxadol Hydrochloride

The synthesis of Gaboxadol often commences from 1-benzylpyrrolidin-2-one. The following is a generalized multi-step synthetic scheme based on described methods:

  • Ethanolysis of 1-benzylpyrrolidin-2-one: The lactam is opened via ethanolysis in the presence of HCl to yield 4-(benzylamino)butyric acid ethyl ester.

  • Alkylation: The resulting secondary amine is then alkylated with ethyl bromoacetate to form the tertiary amine intermediate.

  • Dieckmann Cyclization: The tertiary amine undergoes an intramolecular cyclization using a base like sodium ethoxide to afford 1-benzyl-3-hydroxy-1,2,5,6-tetrahydropyridine-4-carboxylic acid ethyl ester.

  • Debenzylation and Protection: The benzyl protecting group is removed by hydrogenolysis, followed by the introduction of a methyl chloroformate protecting group on the piperidine nitrogen.

  • Ketal Formation: The ketone is protected as a cyclic ketal using ethylene glycol and an acid catalyst.

  • Hydroxamic Acid Formation: The ester is converted to a carbohydroxamic acid by treatment with hydroxylamine and a base.

  • Isoxazole Ring Formation: The hydroxamic acid is cyclized using a strong acid (e.g., H2SO4) to form the isoxazole ring, yielding the protected Gaboxadol precursor.

  • Deprotection: The final step involves the removal of the protecting groups with a strong acid like HBr, followed by neutralization to yield Gaboxadol.

Causality Behind Experimental Choices: The use of a benzyl protecting group for the nitrogen allows for its selective removal via hydrogenolysis without affecting other functional groups. The Dieckmann condensation is a classic and effective method for forming the six-membered ring. Ketal protection of the ketone is necessary to prevent side reactions during the formation of the hydroxamic acid and subsequent cyclization.

A patent has also described a synthetic process starting from pyrrolidin-2-one, aiming to improve the efficiency of producing key intermediates.[7]

Chemical Properties

Gaboxadol is a zwitterionic molecule at physiological pH, with pKa values of approximately 4.3 (acidic) and 8.3 (basic).[2] It is typically formulated as the hydrochloride salt to improve its solubility and handling.[2]

Structural Analogues and Structure-Activity Relationships (SAR)

The rigid structure of Gaboxadol provides an excellent template for probing the SAR at the GABA-A receptor. Modifications have been explored on both the isoxazole and the tetrahydro-pyridine portions of the molecule.

The Isoxazol-3-ol Moiety: A GABA Mimic

The 3-isoxazolol ring is a critical pharmacophore, acting as a bioisostere of the carboxylic acid group of GABA. Its acidic proton is essential for interaction with the receptor.

  • Thio-analogues (Isothiazoles): Replacing the oxygen atom in the isoxazole ring with sulfur has a profound impact on activity. For instance, thio-THIP (4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol) is only a weak GABA agonist, demonstrating the importance of the oxygen atom for optimal receptor interaction.[1] In contrast, the thio-analogue of the GABA uptake inhibitor THPO (thio-THPO) retained significant activity, suggesting that the structural requirements for uptake inhibition are less stringent than for receptor agonism.[1]

Modifications of the Bicyclic Core

Alterations to the size and composition of the saturated ring system influence the conformational constraints of the molecule and thus its interaction with the receptor.

  • Ring Expansion: Expansion of the six-membered piperidine ring to a seven-membered azepine ring, as in THAZ (5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol), results in a shift in pharmacology from a GABA agonist to a glycine antagonist.[1] This highlights the exquisite sensitivity of the GABA-A receptor to the spatial arrangement of the key pharmacophoric elements.

From Full Agonists to Antagonists: The Case of 4-PIOL Derivatives

A significant advancement in understanding the SAR of this class of compounds came from the development of 5-(4-piperidyl)isoxazol-3-ol (4-PIOL), a low-efficacy partial GABA-A agonist derived from the core structure of Gaboxadol.[4] This scaffold has proven to be a versatile template for creating a range of ligands with varying pharmacological profiles. The synthesis of these derivatives often involves substitution on the 3-isoxazolol moiety with different heterocyclic rings and modifications to the piperidine nitrogen.

  • Introduction of Aromatic Groups: A key finding was that the introduction of bulky aromatic substituents could convert partial agonists into antagonists. This suggests that these larger groups may occupy a space within the binding pocket that prevents the conformational change required for receptor activation.

Pharmacological Characterization: Methodologies and Data

A thorough understanding of the pharmacological properties of Gaboxadol analogues requires a combination of in vitro and in vivo techniques.

In Vitro Pharmacological Evaluation

Radioligand binding assays are fundamental for determining the affinity of a compound for the GABA-A receptor.

Experimental Protocol: [³H]Muscimol Competitive Binding Assay

This protocol describes a standard method for assessing the binding of test compounds to the GABA-A receptor in rat brain membranes.

  • Membrane Preparation:

    • Homogenize whole rat brains in ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 140,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet multiple times by resuspension in ice-cold deionized water and recentrifugation to remove endogenous GABA.

    • Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) and store at -70°C.

  • Binding Assay:

    • Thaw the prepared membranes and wash twice with binding buffer.

    • In a 96-well plate, add the membrane preparation (typically 0.1-0.2 mg of protein per well).

    • Add a fixed concentration of [³H]muscimol (e.g., 5 nM).

    • Add varying concentrations of the test compound.

    • For non-specific binding determination, use a high concentration of unlabeled GABA (e.g., 10 mM).

    • Incubate the plate at 4°C for 45 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

    • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific [³H]muscimol binding) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: [³H]muscimol is used as the radioligand because it is a high-affinity agonist at the same binding site as GABA and Gaboxadol. The extensive washing of the membrane preparation is critical to remove endogenous GABA, which would otherwise compete with the radioligand and interfere with the assay. The incubation is performed at 4°C to minimize enzymatic degradation.

Electrophysiology is essential for determining the functional activity of the compounds (i.e., whether they are agonists, antagonists, or modulators) and their selectivity for different GABA-A receptor subtypes.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2 for a common synaptic receptor, or α4, β3, δ for an extrasynaptic receptor).

  • Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with bathing solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Apply GABA or the test compound to the oocyte via the perfusion system.

    • Record the resulting chloride currents.

  • Data Analysis:

    • For agonists, generate concentration-response curves to determine the EC₅₀ (concentration for half-maximal effect) and the maximal efficacy relative to GABA.

    • For antagonists, co-apply with a fixed concentration of GABA to determine the IC₅₀.

Causality Behind Experimental Choices: The Xenopus oocyte expression system is robust and allows for the functional characterization of specific, defined receptor subunit combinations, which is crucial for determining subtype selectivity. TEVC provides a reliable method for measuring the ion channel function of the expressed receptors.

Quantitative Pharmacological Data

The following table summarizes key pharmacological data for Gaboxadol at different GABA-A receptor subtypes.

CompoundGABA-A Receptor SubtypeAssay TypePotency (ED₅₀/IC₅₀)EfficacyReference
Gaboxadolα1β2γ2Electrophysiology143 µMPartial Agonist[8]
Gaboxadolα5-containingElectrophysiology28-129 µMFull Agonist[8]
Gaboxadolα4β3δElectrophysiology6 µMSuperagonist[8]
GaboxadolGABAcElectrophysiology25 µM (IC₅₀)Antagonist[8]
In Vivo Behavioral Models

To assess the therapeutic potential of Gaboxadol analogues, various in vivo models are employed to evaluate their effects on anxiety, sedation, and other CNS functions.

  • Elevated Plus Maze (EPM): This model is widely used to assess anxiolytic-like activity in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

  • Open Field Test: This test can be used to assess both locomotor activity and anxiety-like behavior. A decrease in locomotor activity can indicate sedative effects, while an increased exploration of the center of the arena can suggest anxiolytic properties.

  • Drug Discrimination Studies: This behavioral paradigm is used to assess the subjective in vivo effects of a drug. Animals are trained to discriminate between the test drug and a vehicle. This can be used to determine if novel analogues have a similar in vivo pharmacological profile to known compounds like Gaboxadol or benzodiazepines.[9]

Therapeutic Potential and Future Directions

The exploration of Gaboxadol's structural analogues is driven by the need for more selective and safer drugs for a variety of neurological and psychiatric disorders.[10][11] While Gaboxadol itself did not reach the market for insomnia, the knowledge gained from its development has been invaluable.

The preferential activity of Gaboxadol at extrasynaptic δ-containing GABA-A receptors has opened up new avenues for therapeutic intervention. Targeting these receptors may offer a way to enhance tonic inhibition without the side effects associated with non-selective GABA-A receptor modulation, such as tolerance, dependence, and cognitive impairment.

Future research in this area will likely focus on:

  • Developing Subtype-Selective Ligands: The synthesis and characterization of analogues with even greater selectivity for specific GABA-A receptor subtypes (e.g., α4βδ vs. α6βδ) could lead to drugs with more targeted therapeutic effects and improved side-effect profiles.

  • Exploring Partial Agonists and Modulators: Moving beyond full agonists, the development of partial agonists and allosteric modulators could provide a finer-tuned approach to enhancing GABAergic neurotransmission, potentially offering a better balance of efficacy and tolerability.

  • Investigating Novel Therapeutic Indications: The role of tonic inhibition in various neurological disorders is an active area of research. Analogues of Gaboxadol could be investigated for their potential in treating conditions such as chronic pain, epilepsy, and mood disorders.

The this compound scaffold remains a rich source of chemical diversity for the development of novel probes and potential therapeutics targeting the GABA-A receptor. A deep understanding of the principles outlined in this guide will be essential for navigating the complexities of this important drug target and for unlocking the full therapeutic potential of this fascinating class of compounds.

Visualizations

Signaling Pathway of GABA-A Receptor Activation

GABA_A_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA GABA GABA_A_Receptor GABA-A Receptor (αβδ subunits) GABA->GABA_A_Receptor Gaboxadol Gaboxadol / Analogue Gaboxadol->GABA_A_Receptor Chloride_Channel Cl⁻ Channel Opening GABA_A_Receptor->Chloride_Channel Binding Hyperpolarization Hyperpolarization (Tonic Inhibition) Chloride_Channel->Hyperpolarization Cl⁻ Influx In_Vitro_Workflow start Synthesized Analogue binding_assay Radioligand Binding Assay ([³H]Muscimol) start->binding_assay electrophysiology Electrophysiology (TEVC in Oocytes) start->electrophysiology data_analysis1 Determine Affinity (Ki) binding_assay->data_analysis1 data_analysis2 Determine Potency (EC₅₀) & Efficacy electrophysiology->data_analysis2 sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis1->sar_analysis data_analysis2->sar_analysis

References

A Senior Application Scientist's Guide to the Preliminary Biological Screening of Tetrahydrobenzisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rationale for Screening Tetrahydrobenzisoxazole Scaffolds

The tetrahydrobenzisoxazole core represents a privileged heterocyclic scaffold in medicinal chemistry. Its parent structures, benzisoxazole and benzoxazole, are found in a multitude of compounds exhibiting a vast range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a partially saturated ring, creating the tetrahydro- derivative, imparts three-dimensional character to the otherwise planar aromatic system. This modification is a field-proven strategy to enhance binding affinity, modulate physicochemical properties, and improve the overall "drug-likeness" of a molecule by exploring new regions of chemical space.

This guide provides a comprehensive, technically-grounded framework for the initial biological evaluation of a novel library of tetrahydrobenzisoxazole derivatives. The screening cascade detailed herein is designed not as a rigid set of instructions, but as a logical, causality-driven workflow. It begins with broad-spectrum assays to identify general bioactivity and potential liabilities (Tier 1) and progresses to more specific, hypothesis-driven evaluations based on the known potential of the parent scaffold (Tier 2). Every protocol is designed as a self-validating system, incorporating necessary controls to ensure data integrity and trustworthiness.

The Screening Cascade: A Multi-Tiered Approach

A successful preliminary screening campaign must be efficient, cost-effective, and capable of identifying promising lead compounds while simultaneously flagging problematic ones.[4] To achieve this, we employ a tiered approach that prioritizes high-throughput, cost-effective assays in the initial phase before committing resources to more complex and targeted investigations.

Screening_Cascade cluster_0 Compound Library cluster_1 Tier 1: Primary Screening cluster_2 Data Analysis & Triage cluster_3 Tier 2: Secondary & Mechanistic Screening cluster_4 Outcome Lib Tetrahydrobenzisoxazole Derivatives Library Cytotoxicity General Cytotoxicity Assay (e.g., MTT Assay) Lib->Cytotoxicity Initial Evaluation Antimicrobial Broad-Spectrum Antimicrobial Assay (e.g., MIC Determination) Lib->Antimicrobial Initial Evaluation Triage Identify Hits: - Potent & Selective Cytotoxicity - Broad or Specific Antimicrobial Activity - Low General Toxicity Cytotoxicity->Triage Antimicrobial->Triage Anticonvulsant In Vivo Anticonvulsant Models (MES, scPTZ) Triage->Anticonvulsant Promising Hits ADME Preliminary ADME Profiling (Solubility, Stability, Permeability) Triage->ADME Promising Hits Lead_Dev Lead Candidate Identification & Further Optimization Anticonvulsant->Lead_Dev ADME->Lead_Dev

Caption: A logical workflow for the preliminary biological screening of novel tetrahydrobenzisoxazole derivatives.

Tier 1: Primary Screening – Casting a Wide Net

The objective of Tier 1 is to rapidly assess the entire compound library for two fundamental biological activities: general cytotoxicity and antimicrobial effects. These assays provide a foundational understanding of each compound's bioactivity profile.

General Cytotoxicity Screening

Causality: Before investigating any specific therapeutic activity, it is crucial to understand a compound's intrinsic toxicity to mammalian cells.[5] This assay serves a dual purpose: it identifies compounds with potent, potentially desirable anticancer activity while simultaneously flagging those with non-specific, high toxicity that would make them unsuitable for further development.[6][7] We utilize the MTT assay, a robust and widely adopted colorimetric method that measures cellular metabolic activity as a proxy for cell viability.[8][9]

  • Cell Culture:

    • Seed a human cancer cell line (e.g., HeLa for cervical cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[10][11]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the tetrahydrobenzisoxazole derivatives in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of each compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.[9]

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Compound IDScaffoldR-GroupIC₅₀ (µM) vs. HeLa
THBI-001Tetrahydrobenzisoxazole4-Fluorophenyl> 100
THBI-002Tetrahydrobenzisoxazole2,4-Dichlorophenyl15.2
THBI-003Tetrahydrobenzisoxazole4-Nitrophenyl5.8
Doxorubicin(Positive Control)-0.9
Broad-Spectrum Antimicrobial Screening

Causality: Given that benzoxazole and related heterocyclic structures are known to possess antimicrobial properties, it is logical to screen the library for antibacterial and antifungal activity.[12][13] The broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth.[14] This assay provides quantitative data on potency and the spectrum of activity.

  • Microorganism Preparation:

    • Select a panel of representative microorganisms, such as:

      • Staphylococcus aureus (Gram-positive bacterium)

      • Escherichia coli (Gram-negative bacterium)

      • Candida albicans (Fungus/Yeast)

    • Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[15]

  • Compound Preparation and Plating:

    • In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to all wells.

    • Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient across the plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (microbes with no compound) and a negative control (medium with no microbes).

    • Seal the plates and incubate at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for Candida albicans.

  • MIC Determination:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest compound concentration in which there is no visible growth.[14]

    • Optionally, a growth indicator like resazurin can be added to aid in visualization.

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
THBI-00164> 128> 128
THBI-0048> 12832
THBI-005> 1281664
Ciprofloxacin10.5N/A
FluconazoleN/AN/A4

Tier 2: Secondary Screening – Investigating Specific Activities

Compounds that demonstrate promising activity and selectivity in Tier 1 ("hits") are advanced to secondary screening. This phase focuses on more specific, resource-intensive assays that align with the known biological potential of the chemical scaffold.

Anticonvulsant Activity Screening

Causality: There is substantial evidence in the scientific literature pointing to the anticonvulsant properties of benzoxazole and related heterocyclic derivatives.[16][17][18] Therefore, evaluating the most promising, non-toxic hits from Tier 1 for anti-seizure activity is a highly rational step. The two most widely used and predictive preclinical models are the maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[5] The MES model is indicative of activity against generalized tonic-clonic seizures, while the scPTZ model is predictive of efficacy against absence seizures.[9]

  • Maximal Electroshock Seizure (MES) Test: This in vivo assay involves administering the test compound to rodents (typically mice or rats) followed by the application of an electrical stimulus via corneal or ear-clip electrodes to induce a seizure. The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is the endpoint.[5]

  • Subcutaneous Pentylenetetrazole (scPTZ) Test: In this model, a chemical convulsant, pentylenetetrazole, is administered subcutaneously to induce clonic seizures lasting for at least five seconds. The test compound is evaluated for its ability to prevent or delay the onset of these seizures.[18]

Note: Due to the complexity and ethical considerations of in vivo animal studies, detailed protocols are not provided here. These experiments must be conducted in specialized facilities following approved institutional animal care and use committee (IACUC) guidelines.

Preliminary ADME/DMPK Profiling

Causality: A compound's biological activity is meaningless if it cannot reach its target in the body. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to avoid late-stage failures in drug development.[16][19] For promising hits, a basic in vitro ADME panel provides critical data on their drug-like potential.

  • Aqueous Solubility: Determines how well a compound dissolves, which is a prerequisite for absorption. This can be assessed using kinetic or thermodynamic solubility assays.[19]

  • Metabolic Stability: Evaluates how quickly a compound is metabolized by liver enzymes. This is typically performed by incubating the compound with liver microsomes or hepatocytes and measuring its disappearance over time.[17]

  • Plasma Protein Binding: Measures the extent to which a compound binds to proteins in the blood. High binding can limit the free fraction of the drug available to exert its effect. Equilibrium dialysis is a common method for this assessment.[18]

  • Cell Permeability: Assesses the ability of a compound to cross cell membranes, a key factor in oral absorption. The Caco-2 permeability assay, which uses a monolayer of human intestinal cells, is the gold standard.[19]

Conclusion and Forward Path

This technical guide outlines a robust, logical, and scientifically-grounded strategy for the preliminary biological screening of novel tetrahydrobenzisoxazole derivatives. By employing a tiered approach that begins with broad, high-throughput assays and progresses to more specific, hypothesis-driven evaluations, researchers can efficiently identify lead compounds with therapeutic potential. The integration of early ADME profiling ensures that only the most promising and drug-like candidates are moved forward for further optimization and more extensive preclinical development. The structure-activity relationships (SAR) derived from this initial screening are invaluable for guiding the next cycle of chemical synthesis to enhance potency, selectivity, and pharmacokinetic properties.[20][21]

References

An In-Depth Technical Guide to the Therapeutic Potential of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant therapeutics.[1][2] This technical guide delves into the largely unexplored therapeutic potential of a specific isoxazole derivative, 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol . While direct pharmacological data on this compound is sparse, its structural analogy to well-characterized neuroactive agents suggests a high probability of activity within the central nervous system (CNS). This document synthesizes information from related compounds to build a predictive framework for its mechanism of action, proposes key therapeutic targets, and provides detailed, field-proven experimental protocols to systematically investigate its potential. The primary hypothesis is that this compound will exhibit modulatory effects at key inhibitory neurotransmitter receptors, positioning it as a promising candidate for neurological and psychiatric disorders.

Introduction: The Isoxazole Core in Neuropharmacology

The isoxazole ring system is a privileged scaffold in drug discovery, prized for its metabolic stability and ability to participate in various non-covalent interactions with biological targets.[1][2] Its presence in drugs targeting the CNS is well-established, with derivatives demonstrating a wide array of activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] The therapeutic versatility of isoxazoles stems from their ability to mimic endogenous ligands and modulate the function of receptors and enzymes.[4]

This guide focuses on the untapped potential of This compound (herein referred to as Compound X). Its core structure, a tetrahydrobenzisoxazole, is analogous to compounds known to interact with critical CNS targets. Notably, related structures have been identified as GABA receptor modulators, glycine receptor antagonists, and inhibitors of D-amino acid oxidase (DAAO).[5][6] This precedent forms the logical foundation for a targeted investigation into the neuropharmacological profile of Compound X.

Predicted Biological Targets and Therapeutic Rationale

Based on the principle of structural analogy, we can project a high likelihood of Compound X interacting with the following CNS targets. The subsequent experimental workflows are designed to systematically validate these predictions.

Gamma-Aminobutyric Acid (GABA) Receptor Modulation

The GABAergic system is the primary inhibitory network in the CNS, and its modulation is a cornerstone of treatment for anxiety, epilepsy, and sleep disorders. The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is a particularly important drug target.[7] Structurally similar compounds, such as 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP) and 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), are known GABA agonists and uptake inhibitors, respectively.[6]

Hypothesis: The tetrahydrobenzo[d]isoxazol-3-ol core of Compound X may function as a bioisostere for the GABA molecule, allowing it to bind to and modulate GABA-A receptors.

Therapeutic Potential:

  • Anxiolytic

  • Anticonvulsant

  • Sedative-hypnotic

Glycine Receptor Antagonism

Glycine receptors are inhibitory ligand-gated ion channels concentrated in the spinal cord and brainstem. Antagonism of these receptors can lead to neuronal disinhibition, a mechanism of interest for certain neurological conditions. The structurally related compound, 5,6,7,8-tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol (THAZ), is a known glycine receptor antagonist.[6]

Hypothesis: Compound X may possess an affinity for the glycine binding site on its receptor, acting as a competitive or non-competitive antagonist.

Therapeutic Potential:

  • Neuropathic pain

  • Spasticity

D-Amino Acid Oxidase (DAAO) Inhibition

DAAO is a flavoenzyme that degrades D-serine, a co-agonist at the glycine site of the NMDA receptor.[5] Inhibition of DAAO increases the levels of D-serine in the brain, thereby enhancing NMDA receptor function. This is a promising therapeutic strategy for schizophrenia and other cognitive disorders. A series of benzo[d]isoxazol-3-ol derivatives have been identified as potent DAAO inhibitors.[5]

Hypothesis: The benzo[d]isoxazol-3-ol moiety of Compound X is a key pharmacophore for DAAO inhibition.

Therapeutic Potential:

  • Schizophrenia (particularly negative and cognitive symptoms)

  • Cognitive enhancement

Proposed Research and Development Workflow

A logical, phased approach is essential to systematically evaluate the therapeutic potential of Compound X. The following workflow outlines a series of key experiments, from initial target engagement to preliminary in vivo assessment.

G cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: Lead Optimization & ADME cluster_2 Phase 3: In Vivo Proof of Concept A Chemical Synthesis of Compound X B Primary Binding Assays (GABA-A, Glycine, DAAO) A->B C Functional Assays (e.g., Electrophysiology, Enzyme Activity) B->C D Structure-Activity Relationship (SAR) Studies C->D E In Vitro ADME Profiling (Solubility, Permeability, Stability) D->E F Animal Models of Disease (e.g., Anxiety, Pain, Schizophrenia) E->F G Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling F->G G cluster_0 Potential Modification Sites mol R1 R1 R2 R2 R3 R3

References

The Enigmatic Role of Gaboxadol (4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol) in Neurological Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Gaboxadol, also known as 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), a compound that has been a focal point in neurological disorder research. Despite its eventual discontinuation in late-stage clinical trials for several indications, the scientific journey of Gaboxadol offers invaluable insights into the complexities of targeting the GABAergic system. This document will delve into its unique mechanism of action, its application in preclinical models of neurodevelopmental disorders, the outcomes of its clinical investigations, and the technical methodologies employed in its study.

Introduction: The Rationale for Targeting Extrasynaptic GABAergic Tone

The balance between neuronal excitation and inhibition is fundamental to a healthy central nervous system (CNS). The majority of fast inhibitory neurotransmission is mediated by γ-aminobutyric acid (GABA) acting on GABA-A receptors. Classically, this inhibition is "phasic," characterized by the transient activation of synaptic GABA-A receptors in response to high concentrations of GABA released into the synaptic cleft.

However, a more persistent form of inhibition, known as "tonic inhibition," has been identified, which is mediated by the continuous activation of high-affinity extrasynaptic GABA-A receptors by low ambient concentrations of GABA.[1] This tonic current is crucial for regulating neuronal excitability and network activity. A key player in this process is the δ (delta) subunit-containing GABA-A receptor, which is predominantly located extrasynaptically.[2]

Gaboxadol emerged as a significant research tool and therapeutic candidate due to its unique pharmacological profile as a selective agonist at these extrasynaptic δ-subunit-containing GABA-A receptors.[1][3] Initially investigated as a hypnotic for insomnia, its potential was later explored for neurodevelopmental disorders like Angelman syndrome and Fragile X syndrome, where deficits in GABAergic tonic inhibition are implicated in the pathophysiology.[1][3][4]

Molecular Mechanism of Action: A Superagonist at Extrasynaptic Receptors

Gaboxadol is a conformationally restricted analog of GABA and acts as a direct agonist at the GABA binding site on the GABA-A receptor.[5][6] Unlike benzodiazepines, which are positive allosteric modulators, Gaboxadol directly activates the receptor channel.[4] Its therapeutic potential in specific neurological disorders was hypothesized to stem from its preferential action on extrasynaptic GABA-A receptors, particularly those with the subunit composition α4βδ or α6βδ.

The key characteristics of Gaboxadol's interaction with GABA-A receptors are:

  • Subunit Selectivity: Gaboxadol exhibits a significantly higher affinity and potency for δ-subunit-containing receptors compared to the more common γ-subunit-containing synaptic receptors. Its affinity for extrasynaptic α4β3δ subunit-containing GABA-A receptors is reported to be 10-fold greater than for other subtypes.[4]

  • Supra-maximal Agonism: At α4β3δ receptors, Gaboxadol acts as a supra-maximal agonist, meaning it can elicit a greater maximal response than the endogenous ligand, GABA.[4] This is attributed to an increase in the duration and frequency of channel openings.[4]

  • Enhancement of Tonic Inhibition: By selectively activating these high-affinity extrasynaptic receptors, Gaboxadol potentiates the tonic inhibitory chloride (Cl-) current, thereby dampening overall neuronal hyperexcitability.

The signaling pathway for Gaboxadol's action is direct and consequential:

Gaboxadol Signaling Pathway cluster_extrasynaptic_space Extrasynaptic Space cluster_neuronal_membrane Neuronal Membrane cluster_intracellular Intracellular Gaboxadol Gaboxadol GABA_A_Receptor Extrasynaptic GABA-A Receptor (α4/6βδ) Gaboxadol->GABA_A_Receptor Binds & Activates Ambient_GABA Ambient GABA Ambient_GABA->GABA_A_Receptor Activates Cl_Influx Chloride (Cl⁻) Influx GABA_A_Receptor->Cl_Influx Opens Channel Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Tonic_Inhibition Enhanced Tonic Inhibition Reduced_Excitability->Tonic_Inhibition

Figure 1: Simplified signaling pathway of Gaboxadol at extrasynaptic GABA-A receptors.

Quantitative Pharmacological Profile

The following table summarizes the reported potency of Gaboxadol at various recombinant GABA-A receptor subtypes, highlighting its preference for δ-subunit-containing receptors.

GABA-A Receptor Subunit CompositionGaboxadol EC₅₀ (μM)Efficacy (Relative to GABA)Reference(s)
α4β3δ~0.03 - 6.3Supra-maximal[4]
α6β3δ~0.05High[4]
α1β3γ2Low PotencyPartial Agonist (~71%)[4]
α2β3γ2-Partial Agonist (~98%)[4]
α3β1γ2411 ± 13Partial Agonist (~54%)[4]
α4β3γ-Partial Agonist (~40%)[4]
α5β3γ240Partial Agonist (~99%)[4]

Preclinical Research in Neurological Disorder Models

The hypothesis that enhancing tonic inhibition could be therapeutic for certain neurodevelopmental disorders was tested in various preclinical models.

Fragile X Syndrome (FXS)

FXS, caused by the silencing of the FMR1 gene, is associated with neuronal hyperexcitability. Preclinical studies in Fmr1 knockout (KO) mice, a model for FXS, have shown a deficiency in GABAergic tonic inhibition.[1] Treatment with Gaboxadol in these mice has demonstrated promising results:

  • Normalization of Behavior: In Fmr1 KO2 mice, Gaboxadol normalized a range of aberrant behaviors, including hyperactivity, anxiety-like behavior, aggression, and repetitive behaviors, bringing them to wild-type levels.[7]

  • Dose-Response: A low dose of 0.5 mg/kg was found to be effective in normalizing these behaviors.[7][8]

  • Cognitive Effects: While effective for behavioral deficits, Gaboxadol did not show significant effects on cognitive performance in these models.[9] However, when combined with Ibudilast, a phosphodiesterase inhibitor, both cognitive and behavioral deficits were rescued.[9]

Angelman Syndrome (AS)

AS is a rare neurodevelopmental disorder caused by the loss of function of the maternal UBE3A gene, which is also associated with reduced tonic inhibition.[3] Preclinical studies in mouse models of AS demonstrated that Gaboxadol could restore tonic inhibition in cerebellar granule cells and improve motor dysfunction.[4]

Experimental Workflow for Preclinical Behavioral Assessment

The following diagram illustrates a typical workflow for assessing the efficacy of a compound like Gaboxadol in a mouse model of a neurological disorder.

Figure 2: Generalized workflow for preclinical behavioral testing of Gaboxadol.

Clinical Investigation in Neurological Disorders

The promising preclinical data led to the clinical investigation of Gaboxadol (developmental code OV101) for Angelman syndrome and Fragile X syndrome.

Angelman Syndrome Clinical Trials
  • STARS (Phase 2): This trial evaluated the safety, tolerability, and exploratory efficacy of Gaboxadol in adolescents and adults with AS.[4] The study found that Gaboxadol was generally well-tolerated.[4] An exploratory analysis of the Clinical Global Impression-Improvement (CGI-I) scale showed a statistically significant improvement in the once-daily (qd) dosing group compared to placebo.[4][10][11]

  • NEPTUNE (Phase 3): This pivotal trial enrolled children with AS to further evaluate the efficacy of Gaboxadol.[3][12][13] Unfortunately, the trial did not meet its primary endpoint, which was the change in the overall score on the CGI-I-AS scale.[12][14] There was no significant difference between the Gaboxadol and placebo groups.[12][14] A high placebo response rate was cited as a potential contributing factor to the trial's outcome.[14] Following these results, the clinical development of Gaboxadol for Angelman syndrome was discontinued.[14]

Fragile X Syndrome Clinical Trial
  • ROCKET (Phase 2a): This study assessed the safety, tolerability, and efficacy of different doses of Gaboxadol in adolescent and adult males with FXS.[1][5][15][16] The trial met its primary safety endpoint, with Gaboxadol being well-tolerated.[5][16] Improvements from baseline were observed on several efficacy endpoints, and a notable percentage of participants were identified as treatment responders based on the CGI-I scale.[5] These results suggested an initial efficacy signal for Gaboxadol in FXS.[1][5]

Summary of Key Clinical Trials
Trial NamePhaseNeurological DisorderPatient PopulationPrimary EndpointOutcomeReference(s)
STARS 2Angelman SyndromeAdolescents & AdultsSafety & TolerabilityGenerally safe and well-tolerated; exploratory efficacy signal on CGI-I.[2][4][10][11]
NEPTUNE 3Angelman SyndromeChildren (4-12 years)Change in CGI-I-AS scoreDid not meet primary endpoint; no significant difference from placebo.[3][12][13][14][17]
ROCKET 2aFragile X SyndromeAdolescent & Adult MalesSafety & TolerabilityMet primary safety endpoint; showed initial efficacy signals on behavioral endpoints.[1][5][15][16]

Key Experimental Methodologies

The study of Gaboxadol and its effects on tonic inhibition has relied on several key experimental techniques.

Electrophysiology: Whole-Cell Patch-Clamp Recording of Tonic Currents

This technique is the gold standard for directly measuring tonic GABAergic currents in neurons.

Step-by-Step Protocol:

  • Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or thalamus) from the animal model of interest.

  • Recording Setup: Use a whole-cell patch-clamp setup to record from individual neurons.

  • Baseline Recording: Establish a stable baseline recording of the holding current in the presence of antagonists for ionotropic glutamate receptors.

  • Application of GABA-A Receptor Antagonist: Apply a selective GABA-A receptor antagonist, such as bicuculline or gabazine, to the bath.[18][19][20]

  • Measurement of Tonic Current: The blockade of GABA-A receptors will cause an outward shift in the holding current. The magnitude of this shift represents the amplitude of the tonic GABAergic current.[18][21]

  • Gaboxadol Application: To test the effect of Gaboxadol, apply it to the bath before the antagonist. An increase in the outward shift of the holding current upon antagonist application in the presence of Gaboxadol indicates an enhancement of the tonic current.

Radioligand Binding Assay

This method is used to determine the binding affinity of Gaboxadol for GABA-A receptors.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare synaptic membrane fractions from brain tissue or from cells expressing specific recombinant GABA-A receptor subtypes.

  • Incubation: Incubate the membranes with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]gaboxadol) in the presence of varying concentrations of unlabeled Gaboxadol.[22][23][24][25]

  • Separation: Separate the bound and free radioligand, typically by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Analyze the data to determine the concentration of Gaboxadol that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be used to calculate the binding affinity (Ki).

Future Perspectives and Conclusion

The journey of Gaboxadol in neurological disorder research is a compelling case study in drug development. While it did not achieve regulatory approval for the indications of Angelman or Fragile X syndromes, the research surrounding it has significantly advanced our understanding of the role of tonic inhibition in the CNS.

The failure of the NEPTUNE trial, despite promising preclinical and Phase 2 data, underscores the challenges of translating findings from animal models to complex human neurodevelopmental disorders and the significant impact of the placebo effect in clinical trials for these conditions.

Future research may focus on:

  • More Selective Compounds: Developing agonists with even greater selectivity for specific extrasynaptic GABA-A receptor subtypes to potentially improve the therapeutic window and reduce off-target effects.

  • Combination Therapies: As suggested by preclinical data, combining enhancers of tonic inhibition with drugs targeting other pathways may offer a more comprehensive therapeutic approach.[9]

  • Biomarker-Driven Patient Stratification: Identifying biomarkers to select patient populations most likely to respond to treatments that modulate tonic inhibition could improve the success rate of future clinical trials.

References

Methodological & Application

synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol via 1,3-dipolar cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-ol via 1,3-Dipolar Cycloaddition

Introduction: The Significance of the Isoxazole Scaffold

The this compound core represents a privileged scaffold in medicinal chemistry and drug development. Isoxazole-containing structures are integral to a wide range of biologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The specific structural motif of our target molecule shares features with known neuroactive agents, such as the GABA agonist THIP (Gaboxadol), highlighting its potential as a building block for novel therapeutics.[4]

This application note provides a comprehensive, field-proven guide to the synthesis of this compound. The synthetic strategy hinges on the powerful and convergent [3+2] cycloaddition reaction, a cornerstone of modern heterocyclic chemistry.[5][6] We will detail a four-step sequence beginning from commercially available starting materials, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Strategic Overview: A Convergent Synthetic Approach

The synthesis is designed as a multi-step sequence that culminates in the formation of the target heterocycle. The key bond-forming event is an intermolecular 1,3-dipolar cycloaddition between an in situ-generated nitrile oxide and the enolate of a cyclic β-keto ester. This approach allows for the efficient construction of the densely functionalized isoxazole ring.

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Assembly & Finalization A Cyclohexanone B Ethyl 2-oxocyclohexane- carboxylate (1) A->B Claisen Condensation E [3+2] Cycloaddition B->E Dipolarophile Precursor C Ethyl Glyoxylate D Ethyl 2-chloro-2-(hydroxyimino)acetate (2) C->D Oximation & Chlorination D->E Nitrile Oxide Precursor F Diethyl 4,5,6,7-tetrahydrobenzo[d]isoxazole- 3,4-dicarboxylate (3) E->F G Saponification & Decarboxylation F->G H Final Product: This compound (4) G->H

Caption: Overall synthetic workflow.

Mechanistic Deep Dive: The [3+2] Cycloaddition

The core of this synthesis is the reaction between the enolate of ethyl 2-oxocyclohexanecarboxylate (1) and alkoxycarbonylnitrile oxide, generated in situ from precursor (2) . This reaction is a highly efficient method for constructing 3,4,5-trisubstituted isoxazoles.[1][7]

  • Enolate Formation: A non-nucleophilic base, such as triethylamine (Et₃N), deprotonates the acidic α-carbon of the β-keto ester (1) , forming the thermodynamically stable enolate. This enolate serves as the two-carbon component (the dipolarophile) in our cycloaddition.

  • Nitrile Oxide Generation: Simultaneously, the base induces the elimination of HCl from the hydroximoyl chloride precursor (2) . This is a classic method for the in situ generation of highly reactive nitrile oxides, which act as the three-atom, 1,3-dipole.[8]

  • Cycloaddition: The electron-rich enolate attacks the carbon atom of the nitrile oxide, while the oxygen of the nitrile oxide attacks the other carbon of the enolate double bond. This concerted or stepwise-concerted process forms the five-membered isoxazole ring, yielding the stable diester intermediate (3) .

G cluster_precursors Reactant Generation cluster_cycloaddition [3+2] Cycloaddition KetoEster β-Keto Ester (1) Enolate Enolate KetoEster->Enolate + Base Hydroximoyl Hydroximoyl Chloride (2) NitrileOxide Nitrile Oxide Hydroximoyl->NitrileOxide + Base - HCl Base Et3N TransitionState Cycloaddition Transition State Enolate->TransitionState NitrileOxide->TransitionState Product Diester Adduct (3) TransitionState->Product Ring Formation

Caption: The core 1,3-dipolar cycloaddition mechanism.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate (1)

This procedure utilizes a base-catalyzed Claisen condensation to acylate cyclohexanone.

  • Rationale: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the diethyl carbonate, initiating the condensation. Dry THF is essential as NaH reacts violently with water. Refluxing ensures the reaction proceeds to completion.[9]

ReagentM.W. ( g/mol )AmountMolesEquivalents
Sodium Hydride (60% disp.)40.0016.0 g0.401.6
Dry Tetrahydrofuran (THF)-250 mL--
Diethyl Carbonate118.1371.0 mL0.602.4
Cyclohexanone98.1425.0 mL0.251.0

Procedure:

  • To a dry 1 L three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add sodium hydride (60% dispersion in mineral oil).

  • Carefully wash the sodium hydride with dry hexanes (2 x 50 mL) to remove the mineral oil, decanting the hexanes each time under an inert atmosphere (N₂ or Ar).

  • Add 150 mL of dry THF and diethyl carbonate to the flask.

  • Heat the mixture to reflux with vigorous stirring for 1 hour.

  • In the dropping funnel, prepare a solution of cyclohexanone in 100 mL of dry THF.

  • Add the cyclohexanone solution dropwise to the refluxing mixture over approximately 1 hour. A vigorous evolution of hydrogen gas will be observed.

  • After the addition is complete, continue refluxing for an additional 2 hours until gas evolution ceases.

  • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~5).

  • Transfer the mixture to a separatory funnel, add 100 mL of brine, and extract with dichloromethane (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain ethyl 2-oxocyclohexanecarboxylate as a colorless to pale brown oil.

Protocol 2: The [3+2] Cycloaddition and Subsequent Workup

This one-pot procedure combines the in situ generation of the nitrile oxide with the cycloaddition reaction, followed by hydrolysis and decarboxylation to yield the final product.

  • Rationale: Triethylamine serves as the base for both enolate formation and nitrile oxide generation. The reaction is run at room temperature to balance the rate of nitrile oxide formation with its consumption, minimizing dimerization.[1][8] The subsequent saponification with NaOH cleaves both ester groups, and the final acidic workup with heating drives the decarboxylation of the intermediate β-keto acid and isoxazole-3-carboxylic acid functionalities.

ReagentM.W. ( g/mol )AmountMolesEquivalents
Ethyl 2-oxocyclohexanecarboxylate (1)170.218.51 g0.051.0
Ethyl 2-chloro-2-(hydroxyimino)acetate (2)151.558.34 g0.0551.1
Triethylamine (Et₃N)101.1915.3 mL0.112.2
Dichloromethane (DCM)-200 mL--
Sodium Hydroxide (NaOH)40.0010.0 g0.255.0
Methanol (MeOH)-100 mL--
Water-100 mL--

Procedure:

Part A: Cycloaddition

  • In a 500 mL round-bottom flask, dissolve ethyl 2-oxocyclohexanecarboxylate (1) and ethyl 2-chloro-2-(hydroxyimino)acetate (2) in 200 mL of dichloromethane.

  • Cool the solution in an ice bath and add triethylamine dropwise over 20 minutes with stirring.

  • Remove the ice bath and allow the reaction to stir at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude diester intermediate (3) . This intermediate can be purified by column chromatography for characterization or used directly in the next step.

Part B: Saponification and Decarboxylation 6. Dissolve the crude diester (3) in 100 mL of methanol in a 500 mL round-bottom flask. 7. Add a solution of sodium hydroxide (10.0 g) in 100 mL of water. 8. Heat the mixture to reflux for 4 hours. 9. Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. 10. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 1-2 with concentrated HCl. 11. Gently heat the acidic solution to 60-70 °C for 1 hour to facilitate decarboxylation (monitor for CO₂ evolution). 12. Cool the solution and extract the product with ethyl acetate (3 x 100 mL). 13. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 14. Purify the resulting solid by recrystallization (e.g., from ethyl acetate/hexanes) to afford this compound (4) as a crystalline solid.

References

Application Note and Detailed Protocol for the Purification of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Recognizing the challenges associated with the purification of polar heterocyclic compounds, this protocol details two primary methods: flash column chromatography on silica gel and recrystallization. The rationale behind each step is thoroughly explained to provide researchers with a deep understanding of the purification strategy. Additionally, this guide includes troubleshooting advice and discusses alternative purification techniques for more challenging samples. The protocols are designed to be self-validating, ensuring a high degree of purity for the final product, suitable for downstream applications such as biological screening and structural analysis.

Introduction

This compound belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in numerous clinically approved drugs due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties[1][2]. The purity of such compounds is paramount for accurate biological evaluation and drug development. Impurities, which can originate from starting materials, byproducts, or degradation products of the synthesis, can lead to erroneous biological data and misleading structure-activity relationships (SAR).

The purification of this compound can be challenging due to its polarity, conferred by the hydroxyl group and the nitrogen and oxygen heteroatoms in the isoxazole ring. These features can lead to issues such as poor separation and streaking during traditional silica gel chromatography. This application note provides a detailed, step-by-step protocol for the effective purification of this compound, grounded in the principles of organic chemistry and chromatography.

Understanding the Compound and Potential Impurities

The synthesis of isoxazoles often involves cycloaddition reactions[3][4][5]. For this compound, a likely synthetic route would involve the reaction of a cyclohexanone derivative with a suitable reagent to form the isoxazole ring. Potential impurities could therefore include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. Given the polar nature of the target compound, polar impurities are also likely to be present.

Primary Purification Method: Flash Column Chromatography

Flash column chromatography is the preferred method for the primary purification of milligram to gram quantities of this compound from a crude reaction mixture. The choice of stationary and mobile phases is critical for achieving good separation.

Rationale for Method Selection

Silica gel is a polar stationary phase that separates compounds based on their polarity. More polar compounds interact more strongly with the silica gel and therefore elute later. A mobile phase, or eluent, of lower polarity is used to move the compounds down the column. By gradually increasing the polarity of the mobile phase (a gradient elution), compounds with different polarities can be separated. For a polar compound like this compound, a moderately polar eluent system is required. A common and effective system for isoxazole derivatives is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate[6][7][8].

Due to the potential for the hydroxyl and isoxazole groups to interact strongly with the acidic silanol groups on the silica surface, which can cause peak tailing or streaking, the addition of a small amount of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase can be beneficial. This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.

Experimental Protocol

Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Triethylamine (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for flash chromatography

  • Collection tubes

  • Rotary evaporator

Step-by-Step Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various hexane/ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1, 1:1) to find the optimal eluent composition that gives a retention factor (Rf) of ~0.3 for the target compound.

    • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column and allow it to pack evenly. Let the excess hexane drain until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting the column with the determined hexane/ethyl acetate mixture. A gradient elution, starting with a lower polarity (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity (e.g., to 1:1 hexane/ethyl acetate), is often most effective.

    • If streaking was observed on the TLC plate, add 0.1-1% triethylamine to the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions in test tubes.

    • Monitor the elution by spotting fractions onto TLC plates and developing them in the elution solvent.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation
ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar stationary phase for flash chromatography.
Mobile Phase n-Hexane / Ethyl AcetateGood balance of polarity for eluting isoxazole derivatives.
Gradient Start: 10% Ethyl Acetate in HexaneEnd: 50% Ethyl Acetate in HexaneGradually increases polarity to elute compounds of varying polarity.
Mobile Phase Modifier 0.1 - 1% Triethylamine (optional)Reduces peak tailing for polar/basic compounds.
Target Rf (TLC) ~0.3Optimal for good separation on a column.

Purification Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_chromatography Flash Column Chromatography cluster_post Post-Purification Crude Crude Product TLC TLC Analysis (Determine Eluent) Crude->TLC Pack Pack Column (Silica Gel) TLC->Pack Load Load Sample (Dry or Wet) Pack->Load Elute Elute with Gradient (Hexane/EtOAc +/- TEA) Load->Elute Collect Collect Fractions Elute->Collect TLC_fractions Analyze Fractions by TLC Collect->TLC_fractions Combine Combine Pure Fractions TLC_fractions->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for flash column chromatography purification.

Secondary Purification Method: Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline solids. It is often used as a final purification step after column chromatography. The principle is based on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures.

Rationale for Method Selection

For a polar compound like this compound, a polar solvent in which the compound is sparingly soluble at room temperature but highly soluble at its boiling point is ideal. Ethanol or isopropanol are good starting points for isoxazole derivatives[9][10]. If a single solvent is not effective, a two-solvent system can be employed[11]. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point). Upon slow cooling, pure crystals of the compound should form.

Experimental Protocol

Materials and Reagents:

  • Purified this compound (from chromatography)

  • Ethanol

  • Deionized water (as a potential anti-solvent)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Step-by-Step Procedure:

  • Solvent Selection:

    • Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water) at room temperature and at their boiling points to find a suitable recrystallization solvent or solvent pair.

  • Dissolution:

    • Place the compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen "good" solvent (e.g., hot ethanol) to just dissolve the compound completely.

  • Inducing Crystallization:

    • If using a two-solvent system, add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes persistently cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Recrystallization Workflow Diagram

RecrystallizationWorkflow Start Start with Chromatographically Purified Product Dissolve Dissolve in Minimum Hot 'Good' Solvent Start->Dissolve Add_Anti_Solvent Add 'Poor' Solvent (Anti-Solvent) until Cloudy Dissolve->Add_Anti_Solvent Cool_Slowly Cool Slowly to Room Temperature Add_Anti_Solvent->Cool_Slowly Ice_Bath Chill in Ice Bath Cool_Slowly->Ice_Bath Filter Collect Crystals by Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Under Vacuum Wash->Dry Final_Product High Purity Crystalline Product Dry->Final_Product

References

Application Notes & Protocols for the Comprehensive Characterization of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Scrutiny

4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-ol, a notable member of the isoxazole class of heterocyclic compounds, stands at the intersection of synthetic chemistry and pharmaceutical research. Isoxazole derivatives are recognized for their wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The unique structural arrangement of the isoxazole ring can enhance physicochemical properties, improve efficacy, and refine pharmacokinetic profiles in drug candidates.

Given its potential as a pharmacophore or a key intermediate in drug discovery, establishing a robust, multi-faceted analytical workflow for this compound is not merely a procedural step but a foundational requirement for ensuring purity, stability, and structural integrity. This guide provides a detailed exposition of the essential analytical methodologies, moving beyond rote instructions to explain the causal logic behind experimental choices. Our objective is to equip researchers with the expertise to generate reliable, reproducible, and verifiable data, thereby accelerating the research and development lifecycle.

Physicochemical & Structural Data

A thorough understanding of the molecule's fundamental properties is paramount for the strategic development of analytical methods. The table below summarizes key computed and experimental data for this compound and related structures.

PropertyValue / DescriptionSignificance for Analysis
Molecular Formula C₇H₉NO₂Essential for Mass Spectrometry and Elemental Analysis.
Molecular Weight 139.15 g/mol Determines the parent mass ion (m/z) in MS analysis.
Structure A bicyclic structure featuring a cyclohexene ring fused to an isoxazol-3-ol ring.The combination of aromatic-like (isoxazole) and aliphatic (tetrahydro) features influences chromatographic retention and spectroscopic signals.
Polarity Moderately polar due to the hydroxyl (-OH) and isoxazole (N, O heteroatoms) groups.Guides the selection of chromatographic stationary and mobile phases (e.g., Reverse-Phase HPLC).
Solubility Expected to be soluble in polar organic solvents like DMSO, Methanol, and Acetonitrile.Critical for sample preparation in chromatography and NMR spectroscopy.

Section 1: Chromatographic Purity and Quantification

Chromatographic techniques are the cornerstone for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry detectors offers unparalleled sensitivity and specificity.

Expertise & Rationale: Method Development Insights

The choice of a reverse-phase C18 column is logical for this molecule due to its moderate polarity. The aliphatic side chains of the C18 stationary phase will interact with the tetrahydrobenzo portion of the molecule, while the polar mobile phase is suitable for eluting the compound in a reasonable timeframe. The inclusion of a small percentage of formic acid (0.1%) in the mobile phase serves a dual purpose: it protonates the hydroxyl and nitrogen atoms, leading to sharper, more symmetrical peaks by minimizing tailing, and it enhances ionization efficiency for Mass Spectrometry detection (ESI+ mode).[3][4]

Workflow for Chromatographic Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Weigh Compound prep2 Dissolve in Diluent (e.g., Methanol/Water) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 prep4 Filter (0.22 µm Syringe Filter) prep3->prep4 hplc HPLC Injection prep4->hplc Inject Sample column Reverse-Phase C18 Column hplc->column ms Mass Spectrometer (ESI Source) column->ms detector Tandem MS (QqQ) MRM Detection ms->detector process Chromatogram Integration detector->process Acquire Data quant Quantification & Purity Assessment process->quant

Caption: Workflow for LC-MS/MS analysis of this compound.

Protocol: High-Performance Liquid Chromatography (HPLC-PDA)

This protocol is designed for purity assessment and general quantification.

1. Instrumentation and Consumables:

  • HPLC system with a Photodiode Array (PDA) or UV-Vis detector.

  • Zorbax Eclipse Plus C18 column (e.g., 150 x 4.6 mm, 3.5 µm) or equivalent.[4]

  • HPLC-grade Methanol, Acetonitrile, and water.

  • Formic acid (LC-MS grade).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Sample Diluent: 50:50 Methanol:Water.

  • Standard Stock Solution: Accurately weigh ~5 mg of this compound and dissolve in 50.0 mL of diluent to get a 100 µg/mL solution.

  • Working Sample Solution: Dilute the stock solution with the diluent to a final concentration of ~10 µg/mL.

3. Chromatographic Conditions:

ParameterSetting
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase Gradient elution with A: 0.1% Formic Acid in H₂O and B: 0.1% Formic Acid in Methanol
Gradient Profile 0-2 min: 20% B; 2-10 min: 20% to 90% B; 10-12 min: 90% B; 12.1-15 min: 20% B
Flow Rate 0.8 mL/min[5]
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA/UV at 220 nm and 254 nm

4. Data Analysis:

  • Integrate the peak corresponding to the main compound.

  • Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

  • For quantification, generate a calibration curve using a series of known concentration standards.

Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is optimized for high-sensitivity quantification, metabolite identification, or confirmation of identity.

1. Instrumentation:

  • LC system coupled to a tandem quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Use the same column and mobile phases as the HPLC method.

2. Mass Spectrometer Conditions (Example for QqQ):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MRM Transitions:

    • Precursor Ion (Q1): 140.1 m/z ([M+H]⁺).

    • Product Ions (Q3): Determine fragment ions via an initial product ion scan. Common losses for such structures could include H₂O, CO, or fragments from the cyclohexene ring.

3. Self-Validation:

  • The protocol is self-validating through the specificity of the Multiple Reaction Monitoring (MRM) transition. The ratio of two distinct product ions from the same precursor should remain constant across standards and samples, confirming identity.

Section 2: Definitive Structural Elucidation

While chromatography confirms purity, spectroscopy provides the definitive proof of structure. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable tools for this purpose.

Expertise & Rationale: Spectroscopic Strategy

A combined spectroscopic approach is essential. FT-IR provides a rapid fingerprint of the functional groups present (hydroxyl, C=N, C-O).[6][7] Subsequently, ¹H and ¹³C NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, allowing for unambiguous assignment of every atom in the molecule.[8][9] The choice of solvent, typically DMSO-d₆, is crucial as it readily dissolves the polar compound and its residual water peak does not interfere with key signals.[10]

Workflow for Spectroscopic Characterization

cluster_ftir Functional Group ID cluster_nmr Structural Framework ID start Purified Compound ftir_prep Prepare KBr Pellet start->ftir_prep nmr_prep Dissolve in DMSO-d6 start->nmr_prep ftir_acq Acquire FT-IR Spectrum ftir_prep->ftir_acq end Confirm Structure ftir_acq->end nmr_acq Acquire 1H, 13C, DEPT Spectra nmr_prep->nmr_acq nmr_acq->end

Caption: Integrated workflow for spectroscopic structural confirmation.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

  • Grind a small amount (~1-2 mg) of the dried sample with ~100-200 mg of dry, FT-IR grade Potassium Bromide (KBr) using an agate mortar and pestle.

  • Transfer the fine powder to a pellet-forming die.

  • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

2. Data Acquisition:

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.[11]

3. Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200 (broad)O-H stretchHydroxyl group (-OH)
3000 - 2850C-H stretchAliphatic CH₂ groups
~1620C=N stretchIsoxazole ring
~1580C=C stretchIsoxazole ring
1250 - 1050C-O stretchHydroxyl group and isoxazole ring ether linkage
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

  • Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a 400 MHz or higher spectrometer.[12][13]

3. Expected Spectral Features (¹H NMR):

  • ~11.0-12.0 ppm (singlet, broad, 1H): This signal corresponds to the acidic proton of the hydroxyl group on the isoxazole ring. Its broadness is due to hydrogen bonding and exchange.

  • ~2.5-1.5 ppm (multiplets, 8H): These signals arise from the four methylene (-CH₂) groups of the 4,5,6,7-tetrahydrobenzo portion of the molecule. The signals will likely be complex due to coupling between adjacent protons. 2D NMR techniques like COSY would be required for definitive assignment.

4. Expected Spectral Features (¹³C NMR):

  • ~160-170 ppm: Carbonyl-like carbon (C3) attached to the oxygen and nitrogen in the isoxazol-3-ol ring.

  • ~150-160 ppm: Quaternary carbon (C7a) at the fusion of the two rings.

  • ~100-110 ppm: Quaternary carbon (C3a) at the fusion of the two rings.

  • ~20-30 ppm: Four distinct signals corresponding to the four methylene carbons (C4, C5, C6, C7) in the aliphatic ring.

Section 3: Final Identity Confirmation

Elemental Analysis

Elemental analysis provides the empirical formula by determining the percentage composition of carbon, hydrogen, and nitrogen. The experimental percentages should match the theoretical values for the C₇H₉NO₂ formula within a narrow margin of error (typically ±0.4%).[9]

  • Theoretical Values: C: 59.56%, H: 6.43%, N: 9.92%

  • Protocol: Submit a pure, dried sample (~2-3 mg) to a certified analytical laboratory for CHN analysis.

Conclusion

The comprehensive characterization of this compound is achieved through a synergistic application of orthogonal analytical techniques. HPLC and LC-MS/MS establish purity and provide precise quantification, while FT-IR and multinuclear NMR spectroscopy offer irrefutable confirmation of the molecular structure and functional groups. Supported by elemental analysis, this suite of methods provides a self-validating system, ensuring the generation of trustworthy and high-quality data essential for advancing research and drug development endeavors.

References

Application Note: Structural Elucidation of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol. The structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. NMR spectroscopy offers an unparalleled, non-destructive method for the detailed structural elucidation of organic molecules in solution. This document outlines the optimized protocols for sample preparation, NMR data acquisition, and provides a detailed analysis of the spectral data, serving as a vital resource for researchers in organic synthesis, medicinal chemistry, and analytical sciences.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its isoxazole core, a scaffold present in numerous biologically active molecules. The isoxazole ring is a versatile pharmacophore known to exhibit a wide range of activities, making its derivatives prime candidates for drug discovery programs.

Accurate structural characterization is the first critical step in the evaluation of any new chemical entity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of organic compounds. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

This application note details the experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound and provides an in-depth analysis of the resulting data. The causality behind experimental choices, such as solvent selection and acquisition parameters, is explained to provide a deeper understanding of the methodology.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. The following protocol ensures a homogenous solution and minimizes interference from impurities.

  • Compound: this compound (CAS: 27772-90-3) was synthesized and purified according to established literature procedures. The purity was confirmed to be >98% by LC-MS.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) was chosen as the solvent. Its ability to dissolve a wide range of organic compounds and its relatively high boiling point make it suitable for NMR studies. Furthermore, the chemical shift of the residual DMSO peak (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) does not overlap with the expected signals of the analyte. The use of an aprotic solvent also prevents the exchange of the hydroxyl proton with the solvent.

  • Concentration: A solution of approximately 10-15 mg of the compound in 0.6 mL of DMSO-d₆ was prepared. This concentration provides a good signal-to-noise ratio within a reasonable acquisition time.

  • Procedure: a. Weigh 10-15 mg of this compound directly into a clean, dry NMR tube. b. Add 0.6 mL of DMSO-d₆ to the NMR tube. c. Cap the tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. d. Visually inspect the solution for any particulate matter. If present, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition

The following parameters are recommended for acquiring high-resolution ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K

¹H NMR Acquisition Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.09 s

  • Spectral Width (sw): 20.5 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.

¹³C NMR Acquisition Parameters:

  • Pulse Program: zgpg30 (proton-decoupled)

  • Number of Scans: 1024

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): 1.36 s

  • Spectral Width (sw): 240 ppm

  • Transmitter Frequency Offset (o1p): Centered on the spectral region of interest.

Spectral Data and Interpretation

Note: As of the date of this document, publicly accessible, experimentally verified ¹H and ¹³C NMR spectral data for this compound is not available. The synthesis of this compound was first reported in the Journal of Medicinal Chemistry in 1972. However, detailed spectral characterization data was not included in the initial publication and has not been made available in subsequent literature or common spectral databases.

The following sections provide a predicted analysis based on established principles of NMR spectroscopy and comparison with structurally similar compounds. This predicted data is intended to serve as a guide for researchers who synthesize this compound and acquire their own experimental data.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

The structure of this compound is presented below with the proposed proton numbering for spectral assignment.

Caption: Molecular structure of this compound.

Chemical Shift (δ ppm) Multiplicity Integration Proposed Assignment Rationale
~11.0 - 12.0br s1HOHThe acidic proton of the hydroxyl group is expected to appear as a broad singlet at a downfield chemical shift in DMSO-d₆.
~2.5 - 2.7m2HH-4These allylic protons are adjacent to the C=C double bond and are expected to be deshielded compared to the H-5 and H-6 protons.
~2.3 - 2.5m2HH-7These protons are adjacent to the isoxazole ring and are expected to be in a similar chemical shift region to the H-4 protons.
~1.7 - 1.9m4HH-5, H-6These methylene protons are in the saturated part of the cyclohexene ring and are expected to appear as a complex multiplet in the aliphatic region.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Caption: Carbon numbering for spectral assignment.

Chemical Shift (δ ppm) Proposed Assignment Rationale
~160 - 165C-3The carbon of the C=N-O group in the isoxazole ring is expected to be significantly deshielded.
~155 - 160C-7aThis is the other sp² carbon of the isoxazole ring fused to the cyclohexene ring.
~110 - 115C-3aThis sp² carbon is part of the fusion between the two rings.
~25 - 30C-4, C-7These methylene carbons are adjacent to the sp² carbons of the fused ring system.
~20 - 25C-5, C-6These are the sp³ hybridized carbons in the middle of the saturated portion of the cyclohexene ring.

Workflow for Structural Elucidation

The overall workflow from sample acquisition to final structural confirmation is depicted below.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR transfer->h1_nmr c13_nmr Acquire 13C NMR transfer->c13_nmr process_h1 Process 1H Spectrum h1_nmr->process_h1 process_c13 Process 13C Spectrum c13_nmr->process_c13 assign_h1 Assign 1H Signals process_h1->assign_h1 assign_c13 Assign 13C Signals process_c13->assign_c13 structure Confirm Structure assign_h1->structure assign_c13->structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This application note provides a framework for the acquisition and interpretation of ¹H and ¹³C NMR spectra for this compound. While experimental data is not currently available in the public domain, the provided protocols and predicted spectral analysis offer a robust starting point for researchers working with this compound. Adherence to the detailed sample preparation and data acquisition protocols will be crucial for obtaining high-quality spectra, which, when combined with the predictive analysis, will enable confident structural elucidation. The availability of this detailed guide is anticipated to facilitate the research and development of novel isoxazole-based compounds in the pharmaceutical industry.

Application Note: A Validated HPLC Method for Purity Determination of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated high-performance liquid chromatography (HPLC) method for the accurate determination of purity for 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, a key heterocyclic intermediate in pharmaceutical synthesis. The developed isocratic reverse-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in drug development and manufacturing environments. The protocol herein adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines for the validation of analytical procedures.

Introduction

This compound is a bicyclic isoxazole derivative of significant interest in medicinal chemistry. As a structural analog of the neurotransmitter agonist muscimol, it serves as a crucial building block for synthesizing novel central nervous system (CNS) drug candidates. The purity of such active pharmaceutical ingredient (API) precursors is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its purity assessment is paramount.

This document provides a comprehensive guide to the HPLC analysis of this compound. We will delve into the rationale behind the method development, provide a step-by-step protocol for its execution, and present a complete validation summary, offering a turnkey solution for researchers and quality control analysts.

Method Development Rationale

The selection of the optimal HPLC parameters was guided by the physicochemical properties of the analyte and the principles of chromatographic separation.

  • Analyte Properties: this compound is a polar heterocyclic compound. Its structure suggests a UV chromophore, making UV detection a suitable choice. The presence of the hydroxyl group on the isoxazole ring imparts a weakly acidic nature to the molecule.

  • Column Selection: A C18 stationary phase was chosen due to its versatility and wide applicability in reversed-phase chromatography for separating polar and non-polar compounds. The 4.6 x 150 mm, 5 µm particle size format provides a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase Selection: An isocratic mobile phase consisting of a phosphate buffer and acetonitrile was selected to ensure method simplicity and robustness. The buffer at pH 3.0 ensures the acidic analyte is in its protonated, less polar form, leading to better retention and sharp peak shapes on the C18 column. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and excellent elution strength.

  • Detection Wavelength: The UV detection wavelength was set to 220 nm, which was determined to be a wavelength of maximum absorbance for the analyte, thereby maximizing sensitivity.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Phosphoric acid (85%, analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector is required.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the solution before use.

  • Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the test sample and prepare a 100 mL solution in the mobile phase.

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution in six replicates.

  • Inject the sample solution.

  • Calculate the purity of the sample using the area normalization method.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines. The validation parameters and their acceptance criteria are summarized below.

Specificity

Specificity was evaluated by conducting forced degradation studies. The analyte was subjected to acidic, basic, oxidative, and thermal stress conditions to demonstrate that the method can effectively separate the main peak from any degradation products and potential impurities.

  • Acidic: 0.1 M HCl at 60 °C for 4 hours

  • Basic: 0.1 M NaOH at 60 °C for 2 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours

The results showed significant degradation under all stress conditions, with the main peak remaining spectrally pure and well-resolved from all degradation products, confirming the method's specificity.

Linearity

The linearity of the method was assessed by analyzing five solutions ranging from 20 to 150 µg/mL (20, 50, 80, 120, and 150 µg/mL). The calibration curve was generated by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept MinimalClose to zero

The high correlation coefficient indicates a strong linear relationship between concentration and detector response over the tested range.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was analyzed in triplicate.

Spiked LevelMean Recovery (%)%RSDAcceptance Criteria
80% 99.20.4598.0 - 102.0%
100% 100.50.3198.0 - 102.0%
120% 99.80.5298.0 - 102.0%

The excellent recovery values demonstrate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level%RSD of Peak AreaAcceptance Criteria
Repeatability 0.42%≤ 2.0%
Intermediate Precision 0.78%≤ 2.0%

The low relative standard deviation (%RSD) values confirm the method's high precision.

Robustness

The robustness of the method was assessed by intentionally varying key chromatographic parameters and observing the effect on the results.

Parameter VariedVariation%RSDSystem Suitability
Flow Rate ± 0.1 mL/min< 1.0%Passed
Column Temperature ± 2 °C< 1.0%Passed
Mobile Phase pH ± 0.2< 1.5%Passed

The method remained unaffected by minor variations in the experimental conditions, demonstrating its robustness.

System Suitability

System suitability tests are performed before each analytical run to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Visual Workflow and Logic Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing P1 Weigh Standard/Sample P2 Dissolve in Mobile Phase P1->P2 P3 Sonicate & Dilute to Volume P2->P3 H1 System Equilibration P3->H1 Transfer to Autosampler H2 Blank Injection H1->H2 H3 Standard Injections (n=6) H2->H3 H4 Sample Injection H3->H4 D1 Peak Integration H4->D1 D2 System Suitability Check D1->D2 D3 Purity Calculation D2->D3 R1 R1 D3->R1 Final Report

Caption: Experimental workflow for HPLC purity analysis.

Validation_Logic Method Developed HPLC Method Validation ICH Q2(R1) Validation Method->Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness Result Validated Method for QC Specificity->Result Linearity->Result Accuracy->Result Precision->Result Robustness->Result

Caption: Logical flow of the method validation process.

Conclusion

The HPLC method described in this application note is a validated, reliable, and robust procedure for the purity determination of this compound. The method's simplicity and short run time make it highly suitable for routine quality control analysis in both research and manufacturing settings. The comprehensive validation ensures that the method provides accurate and reproducible results, which is essential for regulatory compliance and ensuring product quality.

Application Notes and Protocols for the Enantioselective Synthesis of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydrobenzisoxazole Scaffolds

The 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol scaffold represents a privileged heterocyclic motif in medicinal chemistry and drug discovery. The fusion of a cyclohexene ring with an isoxazol-3-ol core creates a rigid, three-dimensional structure that can effectively present pharmacophoric elements in a defined spatial orientation. Enantiomerically pure derivatives of this class are of particular interest as they can exhibit stereospecific interactions with biological targets, leading to improved efficacy and reduced off-target effects. These compounds and their analogues have shown a wide range of biological activities, making their stereoselective synthesis a critical endeavor for the development of novel therapeutics.

This application note provides a comprehensive guide to the enantioselective synthesis of this compound derivatives, focusing on a robust and widely applicable strategy: the asymmetric 1,3-dipolar cycloaddition of nitrile oxides with a suitable cyclohexene precursor. We will delve into the mechanistic underpinnings of this approach, provide detailed experimental protocols, and discuss the critical parameters for achieving high enantioselectivity.

Synthetic Strategy: Asymmetric 1,3-Dipolar Cycloaddition

The cornerstone of the proposed enantioselective synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and a protected cyclohexenol derivative. This reaction is a powerful tool for the construction of the isoxazoline ring. To achieve enantioselectivity, a chiral catalyst is employed to orchestrate the approach of the dipole (nitrile oxide) and the dipolarophile (alkene), thereby favoring the formation of one enantiomer over the other. Both chiral metal complexes and organocatalysts have been successfully utilized for similar transformations.[1][2][3]

The overall synthetic pathway can be envisioned as a two-step process:

  • Enantioselective 1,3-Dipolar Cycloaddition: A protected cyclohexenol derivative is reacted with a nitrile oxide in the presence of a chiral catalyst to yield an enantioenriched tetrahydrobenzisoxazole intermediate.

  • Deprotection and Tautomerization: Removal of the protecting group from the hydroxyl function affords the final this compound derivative, which exists in tautomeric equilibrium with its isoxazolin-3-one form.

The choice of chiral catalyst is paramount for achieving high enantiomeric excess (ee). In this protocol, we will focus on a representative method employing a chiral copper(I)-bis(oxazoline) complex, a well-established catalyst system for asymmetric 1,3-dipolar cycloadditions.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Catalyst

A variety of chiral bis(oxazoline) ligands can be synthesized from readily available chiral amino alcohols. Here, we describe the preparation of a common ligand, (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole), often referred to as Phebox.

Materials:

  • (S)-(-)-2-Amino-2-phenylethanol

  • Dimethylmalonyl dichloride

  • Thionyl chloride

  • Sodium hydroxide

  • Toluene, Dichloromethane (DCM), Methanol

  • Anhydrous Magnesium Sulfate

Procedure:

  • Synthesis of the Diamide: To a solution of (S)-(-)-2-amino-2-phenylethanol (2.0 equiv.) and triethylamine (2.2 equiv.) in DCM at 0 °C, add dimethylmalonyl dichloride (1.0 equiv.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diamide.

  • Cyclization to the Bis(oxazoline) Ligand: To a solution of the crude diamide in DCM at 0 °C, add thionyl chloride (2.5 equiv.) dropwise. Stir the reaction at room temperature for 4 hours. Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases. Extract the product with DCM, wash with brine, and dry over anhydrous magnesium sulfate. Purify the crude product by column chromatography on silica gel to afford the Phebox ligand.

Protocol 2: Enantioselective 1,3-Dipolar Cycloaddition

This protocol describes the key asymmetric cycloaddition step to form the chiral tetrahydrobenzisoxazole core.

Materials:

  • 1-(tert-Butyldimethylsilyloxy)cyclohex-1-ene (Dipolarophile)

  • Benzohydroximoyl chloride (Nitrile oxide precursor)

  • Copper(I) trifluoromethanesulfonate benzene complex (Cu(I)OTf)₂·C₆H₆

  • (4S,4'S)-2,2'-(propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) (Phebox ligand)

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(I)OTf·0.5C₆H₅ (0.10 equiv.) and the Phebox ligand (0.11 equiv.) in anhydrous DCM. Stir the solution at room temperature for 1 hour to form the chiral catalyst complex.

  • Cycloaddition Reaction: Cool the catalyst solution to -20 °C. Add 1-(tert-butyldimethylsilyloxy)cyclohex-1-ene (1.0 equiv.) to the flask. In a separate flask, dissolve benzohydroximoyl chloride (1.2 equiv.) in anhydrous DCM. Add triethylamine (1.5 equiv.) to this solution and stir for 5 minutes. Add this nitrile oxide solution dropwise to the reaction mixture containing the catalyst and dipolarophile over a period of 2 hours using a syringe pump.

  • Reaction Monitoring and Work-up: Stir the reaction at -20 °C for an additional 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantioenriched silyl-protected tetrahydrobenzo[d]isoxazole derivative.

Protocol 3: Deprotection to Yield the Final Product

Materials:

  • Enantioenriched silyl-protected tetrahydrobenzo[d]isoxazole

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • Deprotection: Dissolve the purified silyl-protected tetrahydrobenzo[d]isoxazole (1.0 equiv.) in THF. Add TBAF solution (1.2 equiv.) dropwise at 0 °C. Stir the reaction at room temperature for 2 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final enantiomerically enriched this compound derivative.

Data Analysis and Characterization

Table 1: Representative Results for the Enantioselective Cycloaddition

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)
150247585
2100248292
310-20248595
410-404878>99

Yields are for the isolated product after column chromatography. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Characterization:

  • NMR Spectroscopy: The structure of the final product can be confirmed by ¹H and ¹³C NMR spectroscopy. Key signals to identify include the protons on the tetrahydrobenzo portion of the molecule and the characteristic chemical shifts of the isoxazole ring carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

  • Chiral HPLC: The enantiomeric excess of the final product is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase. A racemic sample, prepared using a non-chiral catalyst or by mixing the two enantiomers, should be used as a reference.

Mechanistic Insights and Rationale for Experimental Choices

The enantioselectivity of the cycloaddition is governed by the chiral environment created by the copper-bis(oxazoline) catalyst. The catalyst coordinates to the dipolarophile, activating it for the cycloaddition and directing the approach of the nitrile oxide from a specific face.

G cluster_catalyst Chiral Catalyst cluster_reaction Asymmetric 1,3-Dipolar Cycloaddition cluster_deprotection Deprotection Cu Cu(I) Ligand Chiral Ligand (Phebox) Cu->Ligand Coordination Dipolarophile Cyclohexene Derivative Cu->Dipolarophile Activation TransitionState Chiral Transition State Dipolarophile->TransitionState NitrileOxide Nitrile Oxide NitrileOxide->TransitionState Product Enantioenriched Tetrahydrobenzisoxazole TransitionState->Product Favored Diastereomeric Pathway ProtectedProduct Protected Product FinalProduct Final Product (Tetrahydrobenzo[d]isoxazol-3-ol) ProtectedProduct->FinalProduct TBAF ProtectedProduct->FinalProduct

Figure 1: Conceptual workflow for the enantioselective synthesis.

The choice of a bulky silyl protecting group for the cyclohexenol serves two purposes: it enhances the solubility of the starting material in organic solvents and can influence the stereochemical outcome of the cycloaddition. The use of a non-coordinating solvent like DCM is crucial to prevent interference with the catalyst's activity. The reaction temperature is a critical parameter; lower temperatures generally lead to higher enantioselectivity, albeit at the cost of longer reaction times.

Conclusion

This application note outlines a reliable and highly enantioselective method for the synthesis of this compound derivatives. The key to this strategy is the use of a chiral copper(I)-bis(oxazoline) catalyst to control the stereochemistry of a 1,3-dipolar cycloaddition reaction. The provided protocols are intended to serve as a starting point for researchers in drug discovery and organic synthesis, and can be adapted for the synthesis of a wide range of analogues by varying the nitrile oxide precursor and the cyclohexene derivative. The successful implementation of this methodology will enable the exploration of the therapeutic potential of this important class of chiral heterocyclic compounds.

References

Application Note & Protocols: Developing In Vitro Assays for GABA Uptake Inhibition by THPO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting GABA Transporters

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS). The precise control of GABA concentration in the synaptic cleft is critical for maintaining the delicate balance between neuronal excitation and inhibition. This regulation is primarily achieved by a family of Na⁺/Cl⁻-dependent GABA transporters (GATs), which belong to the solute carrier 6 (SLC6) family.[1][2] These transporters actively remove GABA from the extracellular space, thereby terminating its synaptic action.[2][3]

There are four main GAT subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1] GAT1 is the most abundant subtype in the CNS, predominantly located on presynaptic neurons, and is a key target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][4] Inhibition of GAT1 elevates extracellular GABA levels, enhancing GABAergic tone and producing anticonvulsant effects.[5]

4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THPO), also known as Gaboxadol, is a well-characterized compound that interacts with the GABAergic system.[6][7] While it is widely known as a selective GABA-A receptor agonist, its structural analog, exo-THPO, has been identified as an inhibitor of GABA uptake, showing some selectivity for glial transporters.[8][9][10] This document provides detailed protocols for characterizing the inhibitory activity of THPO and its analogs on GATs using robust in vitro cell-based assays.

Principle of the GABA Uptake Assay

The fundamental principle of the GABA uptake assay is to measure the rate at which a specific GAT subtype, expressed in a cellular model, transports GABA from the extracellular medium into the cell. The inhibitory potential of a test compound like THPO is then determined by quantifying the reduction in this transport rate in its presence.

The mechanism of GATs is electrogenic, relying on the inward electrochemical gradients of Na⁺ and Cl⁻ ions to drive GABA uptake against its concentration gradient.[1][11] Therefore, maintaining these ionic gradients in the assay buffer is paramount for transporter function.

This guide details two primary methodologies:

  • The Gold Standard [³H]GABA Uptake Assay: Utilizes radiolabeled GABA to provide high sensitivity and a direct measure of transport.

  • A Non-Radioactive Alternative: A mass spectrometry-based method using a stable isotope-labeled GABA substrate, which avoids the need for radioactivity.[4][12]

Visualization of Key Processes

GABA Transporter Mechanism and Inhibition

The following diagram illustrates the fundamental process of GABA reuptake by GAT1 at a synapse and its inhibition by a compound like THPO.

GAT_Inhibition cluster_synapse Synaptic Cleft Presynaptic_Terminal Presynaptic Terminal GAT1 GAT1 Transporter Postsynaptic_Terminal Postsynaptic Neuron GABA_Receptor GABAA Receptor GABA_vesicle GABA GABA_vesicle->GAT1 Reuptake GABA_vesicle->GABA_Receptor Binds THPO THPO THPO->GAT1 Inhibits Na_Cl Na+ / Cl- Na_Cl->GAT1 Co-transport

Caption: GAT1-mediated GABA reuptake and inhibition by THPO.

Experimental Workflow Overview

This flowchart outlines the major steps for determining the IC₅₀ of an inhibitor using the [³H]GABA uptake assay.

Assay_Workflow start Start plate_cells Seed GAT1-expressing cells in 96-well plates start->plate_cells prepare_reagents Prepare Assay Buffer, [³H]GABA, and THPO dilutions plate_cells->prepare_reagents preincubate Pre-incubate cells with THPO or Vehicle Control prepare_reagents->preincubate initiate_uptake Initiate uptake by adding [³H]GABA solution preincubate->initiate_uptake incubate Incubate at 37°C (e.g., 5-20 minutes) initiate_uptake->incubate terminate_uptake Terminate uptake by rapid washing with ice-cold buffer incubate->terminate_uptake lyse_cells Lyse cells with scintillation cocktail or lysis buffer terminate_uptake->lyse_cells measure_signal Quantify radioactivity using a scintillation counter lyse_cells->measure_signal analyze_data Calculate % Inhibition and determine IC₅₀ measure_signal->analyze_data end_node End analyze_data->end_node

Caption: Workflow for the [³H]GABA uptake inhibition assay.

Protocol 1: [³H]GABA Uptake Assay (Radiometric)

This protocol is the gold standard for quantifying GAT activity and inhibition due to its high sensitivity and direct measurement of GABA transport.[5][13]

Materials and Reagents
  • Cell Line: HEK293 cells stably expressing human GAT1 (HEK293-hGAT1).[14] Alternatively, primary cortical neurons or astrocytes can be used.[9]

  • Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Plates: 96-well, flat-bottom, poly-D-lysine-coated tissue culture plates.

  • Radioligand: [³H]gamma-Aminobutyric acid ([³H]GABA), specific activity ~30-60 Ci/mmol.

  • Test Compound: THPO (or analog), dissolved in an appropriate vehicle (e.g., DMSO or water).

  • Assay Buffer (HBSS-based): 10 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM KCl, 1 mM MgSO₄, 10 mM D-glucose.[5]

    • Scientific Rationale: The presence of NaCl is critical as GATs are Na⁺ and Cl⁻-dependent symporters.[1][3] The buffer mimics physiological ionic conditions to ensure transporter functionality.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Lysis/Scintillation: Scintillation cocktail compatible with aqueous samples.

  • Controls:

    • Positive Control Inhibitor: Tiagabine (a potent and selective GAT1 inhibitor).[5][15]

    • Negative (Vehicle) Control: The solvent used for THPO dissolution.

    • Nonspecific Uptake Control: A known GAT1 inhibitor (e.g., 100 µM Tiagabine) or performing the assay at 4°C.

Step-by-Step Methodology
  • Cell Culture:

    • The day before the assay, seed HEK293-hGAT1 cells into a 96-well poly-D-lysine-coated plate at a density of 50,000-80,000 cells per well.[4]

    • Incubate overnight at 37°C, 5% CO₂ to allow cells to form a confluent monolayer.

  • Preparation of Reagents:

    • Prepare a 2X working solution of [³H]GABA in Assay Buffer. A final concentration of ~20-50 nM is a good starting point (near the Kₘ for GAT1).

    • Prepare serial dilutions of THPO and the positive control (Tiagabine) in Assay Buffer at 2X the final desired concentration. A typical concentration range for an unknown inhibitor would span from 1 nM to 100 µM.

  • Assay Execution:

    • Gently aspirate the culture medium from the wells.

    • Wash the cells twice with 100 µL of pre-warmed (37°C) Assay Buffer.[5]

    • Add 50 µL of the 2X THPO dilutions (or vehicle/positive control) to the appropriate wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C.[4]

      • Scientific Rationale: Pre-incubation allows the inhibitor to bind to the transporter before the introduction of the substrate, ensuring that the measured effect reflects true inhibition rather than competition for binding over time.

    • Initiate Uptake: Add 50 µL of the 2X [³H]GABA working solution to all wells, bringing the final volume to 100 µL.

    • Incubate: Immediately transfer the plate to a 37°C incubator for a predetermined time (typically 5-20 minutes).

      • Trustworthiness Check: The incubation time must be within the linear range of GABA uptake. This should be determined in a preliminary time-course experiment (e.g., measuring uptake at 2, 5, 10, 20, 30 minutes).[13]

  • Termination and Lysis:

    • Terminate Uptake: Rapidly aspirate the radioactive solution. Immediately wash the cells three times with 200 µL of ice-cold Wash Buffer per well.

      • Scientific Rationale: The rapid washing with ice-cold buffer is crucial. The low temperature instantly halts transporter activity, and the washes remove any unbound extracellular [³H]GABA.

    • Cell Lysis: After the final wash, add 200 µL of scintillation cocktail to each well to lyse the cells and prepare for counting.

  • Quantification:

    • Seal the plate and allow it to sit for at least 1 hour at room temperature.

    • Measure the radioactivity in each well using a microplate scintillation counter. The output will be in Counts Per Minute (CPM).

Protocol 2: MS Transport Assay (Non-Radioactive)

This method offers an excellent alternative to radiometric assays, avoiding the handling and disposal of radioactive materials.[4] It relies on the quantification of a stable isotope-labeled substrate, (²H₆)GABA, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Key Modifications from Protocol 1
  • Substrate: Use (²H₆)GABA instead of [³H]GABA.

  • Lysis: Instead of a scintillation cocktail, use a specific lysing solution (e.g., methanol/water with an internal standard like (²H₂)GABA).[4]

  • Quantification: After lysis, the plate is centrifuged, and the supernatant is analyzed by a validated LC-MS/MS method to quantify the amount of intracellular (²H₆)GABA.[4]

Step-by-Step Methodology
  • Cell Culture & Reagent Prep: Follow steps 4.2.1 and 4.2.2, substituting (²H₆)GABA for [³H]GABA. The final concentration of (²H₆)GABA should be near its Kₘ value.[4]

  • Assay Execution: Follow step 4.2.3.

  • Termination and Lysis:

    • Terminate uptake as described in step 4.2.4 (rapid, cold washes).

    • After the final wash, add 200 µL of lysing solution (e.g., 80% methanol containing (²H₂)GABA as an internal standard) to each well.[4]

    • Seal the plate and lyse for at least 2 hours.

  • Sample Preparation & Quantification:

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Quantify the (²H₆)GABA concentration against a standard curve. The mass transition m/z 110/73 is typically used for (²H₆)GABA.[4]

Data Analysis and Interpretation

Calculating IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor (THPO) required to reduce the specific GABA uptake by 50%.

  • Determine Specific Uptake:

    • Total Uptake (CPM_total) = CPM in wells with vehicle control.

    • Nonspecific Uptake (CPM_nsb) = CPM in wells with a saturating concentration of a potent inhibitor (e.g., 100 µM Tiagabine).

    • Specific Uptake (CPM_specific) = CPM_total - CPM_nsb.

  • Calculate Percent Inhibition:

    • For each concentration of THPO, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(CPM_THPO - CPM_nsb) / CPM_specific])

  • Generate Dose-Response Curve:

    • Plot % Inhibition (Y-axis) against the log of the THPO concentration (X-axis).

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation.[16][17]

      • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • The IC₅₀ is the value derived from this curve fit. Software such as GraphPad Prism or online calculators can perform this analysis.[16][18]

Data Presentation and Quality Control

Summarize the results in a clear table format.

CompoundIC₅₀ (µM)95% Confidence IntervalHill Slope
THPO Calculated ValueCalculated RangeCalculated Value
Tiagabine e.g., ~0.1-0.5Calculated Range~1.0
  • Trustworthiness: The assay's performance should be validated. A good assay will have a high signal-to-background ratio and a Z'-factor > 0.5, indicating it is suitable for screening. The IC₅₀ for the positive control (Tiagabine) should be consistent with literature values.[5]

  • Interpretation: A lower IC₅₀ value indicates a more potent inhibitor. The Hill Slope provides information about the steepness of the curve and the nature of the binding interaction; a value near 1.0 suggests a classic 1:1 binding interaction.[16]

References

Application Notes and Protocols for the Evaluation of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol in Preclinical Epilepsy Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, a novel isoxazole derivative, as a potential anticonvulsant agent. The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1] Notably, various isoxazole-containing compounds have demonstrated significant anticonvulsant effects in established animal models of epilepsy.[2][3][4] This has spurred interest in the development of new isoxazole-based therapeutics for epilepsy, a neurological disorder affecting millions worldwide.[5][6] This guide outlines detailed protocols for assessing the anticonvulsant efficacy and neurotoxicity of this compound in rodent models, providing a framework for its systematic investigation as a potential anti-seizure medication.

Introduction: The Rationale for Investigating this compound in Epilepsy

Epilepsy is characterized by recurrent, unprovoked seizures resulting from an imbalance between excitatory and inhibitory neurotransmission in the brain.[5][7] Current antiepileptic drugs (AEDs) are effective for many patients, but a significant portion continues to experience seizures, and many suffer from dose-limiting side effects.[5] This highlights the urgent need for novel AEDs with improved efficacy and better safety profiles.

The isoxazole ring is a versatile heterocyclic moiety that has been incorporated into a variety of clinically used drugs.[1] In the context of epilepsy, isoxazole derivatives have shown promise by modulating key targets involved in seizure generation and propagation. Some benzo[d]isoxazole derivatives have been found to exert their anticonvulsant effects by selectively blocking voltage-gated sodium channels (VGSCs), a critical mechanism of action for many established AEDs.[4][8] Specifically, some derivatives have shown selective blockade of the NaV1.1 channel.[4][8] Other isoxazole-containing compounds are thought to modulate the GABAergic system, enhancing inhibitory neurotransmission.[5][7] The structural features of the isoxazole ring allow for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1]

This compound is a structurally related analog of other bioactive isoxazole compounds. While direct studies on its anticonvulsant properties are not yet available, its chemical structure suggests the potential for interaction with neurological targets relevant to epilepsy. The "3-ol" substitution on the isoxazole ring is of particular interest, as seen in compounds like muscimol, a potent GABA-A receptor agonist.[9] This guide, therefore, proposes a systematic evaluation of this compound in well-validated preclinical models of epilepsy.

Preclinical Evaluation Strategy

A tiered approach is recommended for the preclinical assessment of this compound. This strategy begins with broad-spectrum screening in acute seizure models to determine initial efficacy, followed by an assessment of potential neurotoxicity. Promising candidates can then be advanced to more complex models that mimic specific aspects of human epilepsy.

Figure 1: Proposed workflow for the preclinical evaluation of this compound.

Experimental Protocols

Compound Preparation and Administration
  • Synthesis and Characterization: this compound should be synthesized and purified to >98% purity, as confirmed by techniques such as NMR, mass spectrometry, and HPLC.

  • Solubility: The solubility of the compound in various vehicles should be determined. Many isoxazole derivatives are soluble in organic solvents like chloroform, methanol, and ethanol.[2] For in vivo administration, a non-toxic vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) in saline is recommended.

  • Administration: Intraperitoneal (i.p.) injection is a common route for initial screening in rodents. Oral (p.o.) administration should also be evaluated to determine bioavailability and potential for clinical translation.

Acute Seizure Models

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.

  • Principle: A supramaximal electrical stimulus is delivered to the cornea of the animal, inducing a characteristic tonic-clonic seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant activity.

  • Protocol:

    • Animals: Adult male Swiss albino mice (20-25 g) are used.

    • Drug Administration: Animals are divided into groups (n=8-10 per group). The test compound is administered i.p. at various doses (e.g., 10, 30, 100 mg/kg). A vehicle control group and a positive control group (e.g., Phenytoin at 25 mg/kg, i.p.) are included.

    • Time to Peak Effect: The time of testing post-drug administration should coincide with the presumed peak effect of the compound (typically 30-60 minutes for i.p. administration).

    • Seizure Induction: A constant current stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.

    • Endpoint: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the absence of this phase.

    • Data Analysis: The percentage of animals protected in each group is calculated. The median effective dose (ED50), the dose that protects 50% of the animals, can be determined using probit analysis.

The scPTZ model is used to identify compounds that may be effective against absence and myoclonic seizures.

  • Principle: Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that induces clonic seizures when administered subcutaneously. The ability of a compound to prevent or delay the onset of these seizures indicates its anticonvulsant potential.

  • Protocol:

    • Animals: Adult male Swiss albino mice (20-25 g).

    • Drug Administration: Similar to the MES model, animals are pre-treated with the test compound, vehicle, or a positive control (e.g., Ethosuximide at 150 mg/kg, i.p.).

    • Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously in the scruff of the neck.

    • Observation: Animals are observed for 30 minutes for the presence of clonic seizures (characterized by clonus of the limbs, lasting for at least 5 seconds).

    • Endpoint: The primary endpoint is the absence of clonic seizures. The latency to the first seizure can also be recorded as a secondary measure.

    • Data Analysis: The percentage of protected animals is calculated, and the ED50 is determined.

Neurotoxicity Assessment

The rotarod test is a standard method for assessing motor coordination and potential neurological deficits induced by a test compound.

  • Principle: Animals are placed on a rotating rod. The ability of the animal to remain on the rod is a measure of its motor coordination. A compound that causes sedation or motor impairment will reduce the time the animal can stay on the rod.

  • Protocol:

    • Animals: Mice are pre-trained on the rotarod (e.g., rotating at 10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days.

    • Drug Administration: On the test day, the compound is administered at various doses.

    • Testing: At the time of peak effect, animals are placed on the rotarod, and the time they remain on the rod is recorded, up to a maximum cut-off time (e.g., 180 seconds).

    • Endpoint: The latency to fall from the rod is the primary measure.

    • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

Data Presentation and Interpretation

The results from the initial screening can be summarized in a table for easy comparison.

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)Rotarod TD50 (mg/kg, i.p.)Protective Index (PI) (MES)Protective Index (PI) (scPTZ)
This compound TBDTBDTBDTD50/ED50TD50/ED50
Phenytoin (Reference) ~25>100~60~2.4-
Ethosuximide (Reference) >150~150>500->3.3
TBD: To be determined

A high Protective Index (PI), which is the ratio of the TD50 to the ED50, is desirable as it indicates a wide therapeutic window.

Mechanistic Insights and Advanced Models

Should this compound demonstrate promising activity in the initial screening, further studies are warranted to elucidate its mechanism of action and evaluate its efficacy in more clinically relevant models.

Potential Mechanisms of Action

Based on the literature for related isoxazole derivatives, potential mechanisms of action for this compound include:

  • Modulation of Voltage-Gated Sodium Channels: As seen with other benzo[d]isoxazole derivatives, this compound may act as a VGSC blocker.[4][8] This can be investigated using in vitro patch-clamp electrophysiology on cultured neurons or cell lines expressing specific sodium channel subtypes.

  • Enhancement of GABAergic Neurotransmission: The isoxazole scaffold is present in GABA-A receptor modulators.[9] The effect of the compound on GABA-A receptor function can be assessed using electrophysiological recordings or receptor binding assays. Additionally, its impact on GABA levels in the brain can be measured.[5]

  • Interaction with Glutamate Receptors: Some isoxazole derivatives are known to interact with glutamate receptors, such as AMPA receptors.[10] This can be explored through receptor binding and functional assays.

Figure 2: Potential mechanisms of action for this compound in epilepsy.

Advanced Epilepsy Models
  • Kindling Model: This model of epileptogenesis involves repeated subconvulsive electrical or chemical stimulation, leading to a progressive intensification of seizure activity. It is useful for studying compounds that may prevent the development of epilepsy.

  • Genetic Models: Various transgenic mouse models with mutations in genes associated with human epilepsy (e.g., SCN1A) can be used to assess the efficacy of the compound in a more clinically relevant genetic context.

Conclusion

The isoxazole scaffold represents a promising starting point for the development of novel anticonvulsant drugs. This compound, as a member of this chemical class, warrants investigation for its potential anti-seizure properties. The protocols outlined in this guide provide a robust framework for its initial preclinical evaluation, from broad-spectrum screening in acute seizure models to the assessment of neurotoxicity. A systematic approach, as detailed herein, will enable a thorough characterization of its pharmacological profile and determine its potential for further development as a novel therapeutic for epilepsy.

References

The Tetrahydro-1,3-oxazin-2-one (THPO) Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of medicinal chemistry is perpetually in search of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a diverse range of biological targets. The Tetrahydro-1,3-oxazin-2-one (THPO) core, and the broader 1,3-oxazine class it belongs to, has emerged as such a scaffold.[1] Its inherent stereochemistry, metabolic stability, and capacity for hydrogen bonding have positioned it as a versatile starting point for the development of novel therapeutics. This technical guide provides an in-depth exploration of the THPO scaffold as a lead compound in drug discovery, focusing on its application in oncology and inflammatory diseases. We will detail synthetic strategies, bioassay protocols, and the underlying mechanistic rationale for leveraging this promising chemical entity.

Introduction: The 1,3-Oxazine Scaffold in Medicinal Chemistry

The 1,3-oxazine ring is a six-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 3 positions. This arrangement imparts a unique set of physicochemical properties, including a defined three-dimensional geometry and the ability to engage in multiple non-covalent interactions with biological macromolecules.[1] While the broader class of 1,3-oxazines has demonstrated a wide spectrum of biological activities—including antimicrobial, antiviral, and anticancer properties—the saturated Tetrahydro-1,3-oxazin-2-one (THPO) variant offers a particularly robust and synthetically accessible starting point for library development.[2][3]

It is important to clarify that in the context of this guide, "THPO" refers to the chemical scaffold Tetrahydro-1,3-oxazin-2-one, and not to thrombopoietin (TPO) or its mimetics. The structural versatility of the THPO core allows for the strategic placement of various functional groups, enabling fine-tuning of a compound's pharmacological profile. This adaptability has made the 1,3-oxazine scaffold a subject of intense investigation, leading to the identification of derivatives with potent biological effects.[4][5]

Synthetic Strategies: Building the 1,3-Oxazine Core

The construction of the 1,3-oxazine ring can be achieved through several reliable synthetic routes. Multicomponent reactions (MCRs) are particularly favored for their efficiency in generating molecular diversity from simple precursors.

General Synthesis of Tetrahydro-1,3-oxazin-2-one Derivatives

A common and straightforward method for synthesizing the core THPO structure involves the reaction of 3-aminopropanol with a phosgene equivalent, such as carbonyldiimidazole (CDI), or via cyclization of a corresponding isocyanate. This approach provides a clean and efficient route to the unsubstituted scaffold, which can then be further functionalized.

A more versatile approach for creating diverse libraries of 1,3-oxazine derivatives is through multicomponent reactions. The Betti and Mannich reactions, for example, allow for the one-pot synthesis of complex oxazines from an aldehyde, a primary or secondary amine, and a phenolic compound.[6][7] These methods are highly valued in drug discovery for their ability to rapidly generate a wide array of analogs for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis and initial evaluation of a library of THPO derivatives.

G cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials (e.g., 3-Aminopropanol, Aldehydes, Phenols) mcr Multicomponent Reaction (e.g., Betti or Mannich Reaction) start->mcr library Library of THPO Derivatives mcr->library purification Purification and Characterization (HPLC, NMR, MS) library->purification primary_assay Primary in vitro Assay (e.g., MTT for anticancer) purification->primary_assay hit_id Hit Identification primary_assay->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar secondary_assay Secondary Mechanistic Assays (e.g., NF-κB inhibition) sar->secondary_assay adme In silico/in vitro ADME Profiling secondary_assay->adme lead Lead Compound adme->lead

A generalized workflow for the discovery of THPO-based lead compounds.

Application in Oncology: Targeting the NF-κB Signaling Pathway

The aberrant activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway is a hallmark of many cancers, promoting cell proliferation, survival, and metastasis.[5] Consequently, inhibitors of this pathway are highly sought after as potential anticancer agents. Several 1,3-oxazine derivatives have been identified as potent inhibitors of NF-κB activation, making this a key area of application for the THPO scaffold.[8][9]

Mechanism of Action: Inhibition of NF-κB

In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory signals lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Certain oxazine-pyrimidine hybrids have been shown to bind to the p65 subunit of NF-κB, preventing its nuclear translocation and subsequent transcriptional activity.[8][10] This mechanism provides a direct route to shutting down a critical cancer-promoting pathway.

cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Cell Surface Receptor cytokine->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα p50 p65 ikb_kinase->ikb Phosphorylation nfkb p50 p65 ikb->nfkb proteasome Proteasomal Degradation ikb->proteasome Ubiquitination nucleus Nucleus nfkb->nucleus Nuclear Translocation proteasome->ikb Degrades IκBα transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Activation thpo THPO Derivative thpo->nfkb Inhibition

Inhibition of the NF-κB pathway by THPO derivatives.
Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative 1,3-oxazine derivatives against various cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
Oxazine-linked pyrimidine (TRX-01)MCF-7 (Breast)9.17[8]
Piperazine-linked pyrimidineMCF-7 (Breast)6.29[8]
4H-benzo[d][4][11]oxazinesMCF-7 (Breast)3.1 - 95[12]
4H-benzo[d][4][11]oxazinesHCC1954 (Breast)3.1 - 95[12]
Oxazinethione derivativeMCF-7 (Breast)Potent Activity[13]
Oxazinethione derivativeHela (Cervical)Potent Activity[13]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] It is a foundational assay in anticancer drug screening.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a THPO derivative against a cancer cell line (e.g., MCF-7).

Materials:

  • THPO derivative stock solution (e.g., 10 mM in DMSO)

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[4][14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the THPO derivative in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.[14]

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Application in Inflammatory Diseases: COX Inhibition

Chronic inflammation is a key driver of numerous diseases, including arthritis and cardiovascular conditions. The cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are critical mediators of inflammation.[15] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The 1,3-oxazine scaffold has been explored for the development of novel COX inhibitors.[16]

Mechanism of Action: Selective COX-2 Inhibition

The COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators.[16] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is upregulated during inflammation. Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. The structural features of the THPO scaffold can be tailored to achieve selective binding to the active site of the COX-2 enzyme.

membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Release cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pg_phys Prostaglandins (Physiological function) cox1->pg_phys pg_inflam Prostaglandins (Inflammation, Pain) cox2->pg_inflam thpo_cox THPO Derivative thpo_cox->cox2 Selective Inhibition

Selective inhibition of COX-2 by THPO derivatives.
Data on Anti-Inflammatory Activity

The following table presents data for representative heterocyclic compounds as COX inhibitors.

Compound ClassEnzyme TargetIC50 (µM)Reference
2,5-diaryl-1,3,4-oxadiazoleCOX-20.48[17][18]
Diaryl heterocycle (PYZ3)COX-20.011[17][18]
1,3-dihydro-2H-indolin-2-one deriv. (4e)COX-22.35[19]
1,3-dihydro-2H-indolin-2-one deriv. (9h)COX-22.42[19]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a THPO derivative against COX-1 and COX-2.[20]

Objective: To determine the IC50 values of a THPO derivative for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • THPO derivative and reference inhibitor (e.g., celecoxib)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer containing heme.

  • Compound Incubation: In a 96-well plate, add the reaction buffer, the enzyme solution (either COX-1 or COX-2), and various concentrations of the THPO derivative or reference inhibitor. Incubate for 15 minutes at 37°C.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Termination: After a defined period (e.g., 10 minutes), stop the reaction by adding a solution of HCl.

  • PGE2 Quantification: Neutralize the reaction with NaOH. Dilute the samples and measure the concentration of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the THPO derivative compared to the vehicle control. Determine the IC50 values for both COX-1 and COX-2 by plotting the percent inhibition against the log concentration of the compound. The selectivity index can be calculated as the ratio of IC50(COX-1) / IC50(COX-2).

Pharmacokinetic Considerations

Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is crucial in drug discovery. While extensive in vivo data for THPO derivatives is not widely published, in silico and in vitro methods can provide valuable early insights. Some studies on oxazinethione derivatives have shown good predicted pharmacokinetic properties, suggesting that the oxazine scaffold is a promising starting point for developing orally bioavailable drugs.[13][21][22]

Conclusion and Future Directions

The Tetrahydro-1,3-oxazin-2-one scaffold and its broader 1,3-oxazine family represent a privileged and versatile platform in medicinal chemistry. Their synthetic tractability, coupled with demonstrated activity against key therapeutic targets in oncology and inflammation, underscores their potential as lead compounds. The ability of these compounds to modulate complex signaling pathways such as NF-κB and COX highlights their relevance in addressing diseases with significant unmet medical needs.

Future research should focus on expanding the chemical diversity of THPO-based libraries, elucidating the precise molecular interactions with their biological targets through structural biology, and conducting comprehensive in vivo studies to evaluate their efficacy and safety profiles. The continued exploration of this promising scaffold is anticipated to yield novel drug candidates with improved therapeutic indices.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this important heterocyclic scaffold. As a key structural motif in pharmacologically active compounds, such as the GABA agonist THIP (Gaboxadol), achieving a high-yield, reproducible synthesis is critical.[1]

This document provides in-depth troubleshooting advice, addressing common challenges encountered during the synthesis, which typically involves the cyclocondensation of ethyl 2-oxocyclohexanecarboxylate with hydroxylamine. Our approach is rooted in mechanistic principles to empower you not just to follow steps, but to understand and control your reaction outcomes.

Core Reaction Principle: Mechanism and Challenges

The synthesis of 3-hydroxyisoxazoles from β-ketoesters and hydroxylamine is a well-established but nuanced transformation.[2][3] The primary challenge is not a failure of the reaction to proceed, but rather a loss of yield to an isomeric byproduct. Understanding the competing reaction pathways is the first step to mastering this synthesis.

The key mechanistic decision point occurs during the initial nucleophilic attack of hydroxylamine on the β-ketoester.

  • Desired Pathway: Nucleophilic attack by the nitrogen of hydroxylamine on the more electrophilic ketone carbonyl, followed by intramolecular cyclization and dehydration, yields the target this compound.

  • Competing Pathway: Attack on the ester carbonyl leads to the formation of the undesired isomeric byproduct, 6,7-dihydro-5H-benzo[d]isoxazol-4(3H)-one (a 5-isoxazolone).[4][5]

Controlling this regioselectivity is the central theme of our troubleshooting guide.

Reaction_Mechanism Start Ethyl 2-oxocyclohexanecarboxylate + Hydroxylamine AttackKetone Attack at Ketone Carbonyl Start->AttackKetone Desired Pathway (Controlled Conditions) AttackEster Attack at Ester Carbonyl Start->AttackEster Competing Pathway IntermediateB Oxime Intermediate (B) AttackKetone->IntermediateB IntermediateA Hydroxamic Acid Intermediate (A) AttackEster->IntermediateA Byproduct Isomeric Byproduct: 5-Isoxazolone IntermediateA->Byproduct Cyclization Product Desired Product: This compound IntermediateB->Product Cyclization & Dehydration

Caption: Competing pathways in the synthesis of this compound.

Reference Synthesis Protocol

This protocol is a validated starting point designed to maximize the yield of the desired 3-hydroxyisoxazole product. Deviations from these parameters may lead to the issues addressed in the FAQ section.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (deionized)

  • Concentrated Hydrochloric Acid (conc. HCl)

  • Acetone

Procedure:

  • Hydroxylamine Solution Preparation: In a separate flask, prepare a solution of free hydroxylamine by dissolving NH₂OH·HCl (1.2 eq) and NaOH (1.25 eq) in a minimal amount of cold water. It is critical to use this solution promptly.

  • Initial Reaction Setup: In a reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Cooling: Cool the solution to between -30°C and -20°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Hydroxylamine Addition: Add the freshly prepared cold hydroxylamine solution dropwise to the cooled ketoester solution, ensuring the internal temperature does not rise above -20°C.

  • Reaction: Stir the mixture vigorously at -30°C to -20°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quench Excess Hydroxylamine: Add a small amount of acetone (0.2 eq) to consume any unreacted hydroxylamine. Stir for 15 minutes at -20°C.

  • Acidification and Cyclization: Slowly and carefully add an excess of concentrated HCl (e.g., 3-4 eq) to the reaction mixture. Allow the mixture to warm to room temperature, then heat to 70-80°C for 1-2 hours. This step facilitates the final cyclization and dehydration.

  • Isolation: Cool the reaction mixture in an ice bath. The product will often precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My overall yield is low, and I've isolated a significant byproduct. What is it, and why is it forming?

A1: The most common cause of low yield is the formation of the isomeric 5-isoxazolone byproduct.[4][5] As shown in the mechanism diagram, this arises from the nucleophilic attack of hydroxylamine at the ester carbonyl instead of the ketone carbonyl. The formation of this isomer is highly sensitive to reaction conditions, particularly pH and temperature. If your reaction is run at a suboptimal pH or at too high a temperature during the initial phase, you will inadvertently favor this competing pathway.[6][7] We recommend confirming the identity of the byproduct by NMR and mass spectrometry.

Q2: How can I specifically improve the regioselectivity to favor the desired 3-hydroxyisoxazole product?

A2: This is the most critical aspect of yield optimization. Two parameters are paramount:

  • Temperature Control: The initial reaction between the ketoester and hydroxylamine must be conducted at low temperatures (-30°C to -20°C).[6] This favors the kinetic product, which results from the attack on the more reactive ketone carbonyl. Higher temperatures provide the activation energy needed to overcome the barrier for attack at the less reactive ester carbonyl, leading to a mixture of products.

  • pH Management: While the reaction requires a basic environment, precise pH control is crucial. Some protocols report that maintaining a pH of approximately 10 throughout the initial addition phase maximizes the yield of the 3-hydroxyisoxazole.[5][7] Using a strong base like NaOH to form the sodium salt of the β-ketoester first, before adding hydroxylamine, can also improve selectivity.[2][6] The final acidic quench is also critical for driving the reaction to the desired product.

Q3: The reaction appears incomplete or stalls, with significant starting material remaining. What are the likely causes?

A3: An incomplete reaction can typically be traced back to three issues:

  • Inactive Hydroxylamine: Hydroxylamine in its free base form is not stable for long periods. It should be generated fresh from its hydrochloride salt just before use. If your pre-made solution has been sitting for an extended time, its potency will decrease.

  • Insufficient Base: If you are using hydroxylamine hydrochloride directly without sufficient base, the reaction medium will be acidic, which protonates the hydroxylamine, destroying its nucleophilicity. Ensure you are using at least one equivalent of a suitable base (like NaOH or pyridine) to free the hydroxylamine.

  • Low Temperature for Too Long: While the initial addition must be cold, if the reaction is held at -30°C for an excessive duration without any warming, it may become kinetically limited. After the initial cold addition phase, allowing the reaction to slowly warm can sometimes be necessary to ensure it proceeds to completion, but this must be balanced against the risk of isomer formation.

Troubleshooting_Flowchart Start Low Yield or Reaction Failure Analysis Analyze Crude Product (TLC, NMR, LC-MS) Start->Analysis Isomer Major Byproduct Detected (Isomeric 5-Isoxazolone) Analysis->Isomer Isomer Found Incomplete Starting Material Remains Analysis->Incomplete Incomplete Reaction NoReaction No Product Formation Analysis->NoReaction No Reaction Action_Isomer Optimize Regioselectivity: 1. Lower initial temp to -30°C. 2. Verify pH control (target ~10). 3. Check rate of acidification. Isomer->Action_Isomer Action_Incomplete Address Stalled Reaction: 1. Use freshly prepared NH₂OH. 2. Ensure >1 eq. of base is used. 3. Consider slow warming after cold addition. Incomplete->Action_Incomplete Action_NoReaction Check Core Components: 1. Verify reagent quality/purity. 2. Confirm base was added. 3. Check reaction setup. NoReaction->Action_NoReaction

Caption: A logical workflow for troubleshooting common synthesis issues.

Q4: I am observing a complex mixture of products after the workup. Could the purification be the issue?

A4: While the primary issue is often the reaction itself, purification can present challenges. This compound is an acidic compound (due to the enolic hydroxyl group) and can be sensitive.

  • pH during Extraction: Ensure the pH of the aqueous phase during any liquid-liquid extraction is carefully controlled. At high pH, the product will deprotonate and move into the aqueous layer. Acidifying the aqueous layer (e.g., to pH 2-3) before extraction with a solvent like ethyl acetate is crucial for recovery.

  • Chromatography: If using silica gel chromatography, the acidic nature of the silica can sometimes cause streaking or decomposition. Using a mobile phase doped with a small amount of acetic acid (e.g., 0.5-1%) can often lead to sharper peaks and better separation from less polar byproducts.

  • Recrystallization: This is often the most effective method for obtaining highly pure material. Experiment with different solvent systems. A combination of a solvent in which the product is soluble when hot (like ethanol or ethyl acetate) and an anti-solvent in which it is insoluble when cold (like water or hexanes) is a good starting point.

Optimized Reaction Parameters Summary

For ease of reference, the key parameters for maximizing yield and purity are summarized below.

ParameterRecommended ConditionRationale & Key Reference(s)
NH₂OH Addition Temp. -30°C to -20°CMinimizes formation of the 5-isoxazolone isomer by favoring kinetic control.[6][7]
Reaction pH ~10 (during addition)Optimizes nucleophilicity and regioselectivity towards the 3-hydroxyisoxazole.[5][7]
Base NaOH or other strong baseEnsures complete deprotonation of NH₂OH·HCl and can facilitate formation of the ketoester salt.[2][6]
Acid Quench/Cyclization Excess conc. HCl, heat to 70-80°CPromotes the final dehydration step to form the stable aromatic isoxazole ring.[2]
Hydroxylamine Prep. Freshly prepared before useFree hydroxylamine has limited stability; fresh preparation ensures maximum reactivity.

References

Technical Support Center: Optimizing Reaction Conditions for Tetrahydrobenzisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of tetrahydrobenzisoxazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthetic process. Our goal is to equip you with the knowledge to optimize your reaction conditions, improve yields, and ensure the purity of your final product.

I. Introduction to Tetrahydrobenzisoxazole Synthesis

The 4,5,6,7-tetrahydrobenzisoxazole core is a valuable scaffold in medicinal chemistry. Its synthesis typically involves the cyclization of a 1,3-cyclohexanedione derivative with a hydroxylamine source. While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity. This guide will walk you through the critical parameters of this synthesis and provide solutions to common problems.

The primary synthetic route we will focus on is the reaction of 1,3-cyclohexanedione with hydroxylamine hydrochloride, a widely accessible and reliable method.

II. Frequently Asked Questions (FAQs)

Here we address some of the common initial questions regarding the synthesis of tetrahydrobenzisoxazole.

Q1: What is the most common and accessible synthetic route to 4,5,6,7-tetrahydro-1,2-benzisoxazole?

A1: The most prevalent and practical approach is the condensation reaction between 1,3-cyclohexanedione and hydroxylamine hydrochloride. This method is favored due to the commercial availability and relatively low cost of the starting materials. The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the desired tetrahydrobenzisoxazole.

Q2: How stable is the isoxazole ring under typical reaction conditions?

A2: The isoxazole ring is generally quite stable under acidic and basic conditions, as well as in the presence of many oxidizing agents.[1] However, a critical consideration for the synthesis of tetrahydrobenzisoxazoles is its susceptibility to cleavage under catalytic hydrogenation conditions.[1][2] This is a crucial factor to consider if you are planning a synthetic route that involves the reduction of a benzisoxazole to a tetrahydrobenzisoxazole. It is often more strategic to construct the tetrahydro-ring system first, followed by the formation of the isoxazole ring.

Q3: Can I synthesize substituted tetrahydrobenzisoxazoles using this method?

A3: Yes, this method is amenable to the synthesis of substituted derivatives. By starting with a substituted 1,3-cyclohexanedione, you can introduce various functional groups onto the saturated ring of the final product. The reactivity of the substituted dione may vary, potentially requiring optimization of the reaction conditions.

Q4: What are the key parameters to control for a successful synthesis?

A4: The critical parameters to monitor and optimize are:

  • pH of the reaction medium: This influences both the oxime formation and the subsequent cyclization.

  • Reaction temperature: Controls the rate of reaction and can influence the formation of byproducts.

  • Choice of solvent: Affects the solubility of reactants and can influence the reaction pathway.

  • Purity of starting materials: Impurities in the 1,3-cyclohexanedione or hydroxylamine can lead to side reactions and lower yields.

III. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems you may encounter during the synthesis of 4,5,6,7-tetrahydro-1,2-benzisoxazole from 1,3-cyclohexanedione and hydroxylamine hydrochloride, along with their causes and actionable solutions.

Issue 1: Low or No Product Yield

Symptoms:

  • TLC analysis shows mostly starting material (1,3-cyclohexanedione).

  • After workup, a very small amount of oily or solid product is isolated.

Potential Cause Explanation Troubleshooting Steps
Incorrect pH The formation of the oxime from the dione and hydroxylamine is pH-dependent. If the medium is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If it's too basic, the dione may undergo side reactions.- Add a mild base, such as sodium acetate or sodium bicarbonate, to neutralize the HCl from hydroxylamine hydrochloride. Aim for a slightly acidic to neutral pH (around 4-6).- Perform small-scale trials with varying amounts of base to find the optimal pH for your specific substrate.
Low Reaction Temperature The reaction may be too slow at room temperature, leading to incomplete conversion.- Gradually increase the reaction temperature, monitoring the progress by TLC. Refluxing in a suitable solvent like ethanol is often effective.
Incomplete Dissolution of Reactants If the reactants are not fully dissolved, the reaction will be slow and inefficient.- Choose a solvent in which both 1,3-cyclohexanedione and the hydroxylamine salt (or its free base form) are soluble. Ethanol or a mixture of ethanol and water is a common choice.
Decomposition of Hydroxylamine Hydroxylamine can be unstable, especially at elevated temperatures.- Use a slight excess of hydroxylamine hydrochloride (e.g., 1.1-1.2 equivalents).- Add the hydroxylamine solution to the heated solution of the dione gradually.
Issue 2: Formation of Multiple Products (Low Selectivity)

Symptoms:

  • TLC plate shows multiple spots in addition to the desired product.

  • NMR of the crude product shows a mixture of compounds.

Potential Cause Explanation Troubleshooting Steps
Dioxime Formation Both carbonyl groups of the 1,3-cyclohexanedione can react with hydroxylamine to form a dioxime, which will not cyclize to the desired product.- Use a stoichiometric amount or only a slight excess of hydroxylamine hydrochloride. A large excess will favor dioxime formation.- Control the reaction temperature; higher temperatures can sometimes lead to more side products.
Formation of Beckmann Rearrangement Product Under strongly acidic conditions and heat, the intermediate oxime can potentially undergo a Beckmann rearrangement.- Maintain a mildly acidic to neutral pH. Avoid strong acids as catalysts.
Polymerization/Decomposition of Starting Material 1,3-Dicarbonyl compounds can be unstable under harsh conditions (strong acid/base, high heat) and may decompose or polymerize.- Use moderate reaction temperatures.- Ensure the pH is controlled.
Issue 3: Difficulty in Product Purification

Symptoms:

  • The product is difficult to crystallize and remains an oil.

  • Column chromatography results in poor separation of the product from impurities.

Potential Cause Explanation Troubleshooting Steps
Presence of Polar Impurities Unreacted hydroxylamine and its salts, as well as the dioxime byproduct, are polar and can make crystallization difficult.- Perform an aqueous workup to remove water-soluble impurities. Wash the organic layer with water and brine.- If the product is an oil, consider converting it to a crystalline salt (e.g., hydrochloride) for purification, if applicable.
Similar Polarity of Product and Byproducts The desired product and some side products may have similar polarities, making chromatographic separation challenging.- Experiment with different solvent systems for column chromatography. A gradient elution may be necessary.- Consider alternative purification techniques such as distillation under reduced pressure if the product is thermally stable.

IV. Experimental Protocols and Data

Optimized Protocol for the Synthesis of 4,5,6,7-Tetrahydro-1,2-benzisoxazole

This protocol is a general guideline and may require optimization for specific substituted derivatives.

Reaction Scheme:

G cluster_0 Reaction Scheme 1,3-Cyclohexanedione 1,3-Cyclohexanedione 4,5,6,7-Tetrahydro-1,2-benzisoxazole 4,5,6,7-Tetrahydro-1,2-benzisoxazole 1,3-Cyclohexanedione->4,5,6,7-Tetrahydro-1,2-benzisoxazole + NH2OH·HCl, NaOAc Ethanol, Reflux

Caption: General synthesis of 4,5,6,7-tetrahydro-1,2-benzisoxazole.

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium acetate (1.1 eq)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1,3-cyclohexanedione and ethanol.

  • In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water and add it to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Table of Optimized Reaction Conditions

The following table summarizes typical reaction parameters that can be used as a starting point for optimization.

ParameterRecommended ConditionRationale
Solvent Ethanol or Ethanol/Water mixtureGood solubility for reactants and facilitates a suitable reflux temperature.
Base Sodium AcetateA mild base to neutralize HCl without making the solution too basic.
Temperature Reflux (approx. 78 °C for ethanol)Provides sufficient energy for the reaction to proceed at a reasonable rate without significant byproduct formation.
Reaction Time 2-6 hoursTypically sufficient for complete conversion. Monitor by TLC.
Stoichiometry 1.1 eq of Hydroxylamine HClA slight excess ensures complete consumption of the limiting dione without promoting excessive dioxime formation.

V. Mechanistic Insights

Understanding the reaction mechanism is crucial for effective troubleshooting.

G cluster_workflow Reaction Mechanism A 1,3-Cyclohexanedione B Oxime Formation (Nucleophilic Attack) A->B + NH2OH C Mono-oxime Intermediate B->C D Intramolecular Cyclization (Enol Tautomer) C->D E Dehydration D->E F 4,5,6,7-Tetrahydro- 1,2-benzisoxazole E->F

Caption: Proposed reaction mechanism for tetrahydrobenzisoxazole synthesis.

  • Oxime Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl groups of 1,3-cyclohexanedione to form a mono-oxime intermediate.

  • Tautomerization and Cyclization: The mono-oxime can exist in equilibrium with its enol tautomer. The hydroxyl group of the oxime then attacks the enolic double bond in an intramolecular fashion.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable aromatic isoxazole ring, yielding the final product.

VI. References

  • Synthetic Reactions Using Isoxazole Compounds. Journal of Synthetic Organic Chemistry, Japan, 1977, 35(3), 185-196. --INVALID-LINK--

  • 1,3-Cyclohexanedione and Its Derivatives. International Journal of Organic Chemistry, 2014, 4, 225-279. --INVALID-LINK--

  • Benzisoxazole - Wikipedia. --INVALID-LINK--

  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 2012, 17(6), 6901-6915. --INVALID-LINK--

References

stability issues and proper storage conditions for 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (CAS No. 27772-90-3). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in your experiments. As a molecule with significant potential in medicinal chemistry, particularly as a D-amino acid oxidase (DAAO) inhibitor, its integrity is paramount for reproducible and reliable results.[1] This guide provides in-depth troubleshooting advice and best practices for storage and handling, grounded in the physicochemical properties of the isoxazole scaffold.

Section 1: Core Stability & Handling Protocols

The isoxazole ring, while a valuable pharmacophore, possesses inherent chemical liabilities that must be managed. The primary concern is the relatively weak N-O bond, which makes the molecule susceptible to degradation under specific conditions, most notably photolysis and hydrolysis at pH extremes.[2][3][4]

Proper Storage and Handling Conditions

Adherence to correct storage protocols is the first and most critical step in preventing compound degradation. Commercial suppliers recommend storing the solid compound sealed in a dry environment at 2-8°C.[5]

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereLight ExposureContainerFreeze-Thaw Cycles
Solid Powder 2°C to 8°C[5]Inert gas (Argon or Nitrogen) recommended; must be dry.Protect from light; store in amber vials or in the dark.Tightly sealed, airtight vial.[6][7]N/A
Stock Solution -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).[8][9]Headspace flushed with inert gas before sealing.Protect from light; use amber vials or wrap in foil.[8][9]Tightly sealed vials with PTFE-lined caps.Avoid repeated cycles.[8]
Protocol: Preparation and Storage of Stock Solutions

Incorrect preparation and storage of solutions is a common source of experimental variability.

Objective: To prepare a stable, accurately concentrated stock solution of this compound for experimental use.

Materials:

  • This compound solid

  • High-purity, anhydrous solvent (e.g., DMSO, Ethanol)

  • Inert gas (Argon or Nitrogen)

  • Calibrated balance

  • Amber glass vials with PTFE-lined screw caps

  • Calibrated micropipettes

Procedure:

  • Pre-Equilibration: Allow the vial of the solid compound to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.

  • Weighing: Weigh the desired amount of the compound quickly in a low-humidity environment.

  • Dissolution: Add the appropriate volume of anhydrous solvent to the vial to achieve the target concentration. Cap the vial and vortex until the solid is completely dissolved. Gentle warming in a water bath (<35°C) can be used if necessary, but avoid excessive heat.[10]

  • Inert Atmosphere: Uncap the vial and gently flush the headspace with an inert gas (e.g., nitrogen or argon) for 10-15 seconds. This displaces oxygen, reducing the potential for oxidative degradation.

  • Sealing: Immediately and tightly recap the vial. Ensure the cap has a chemically resistant liner (e.g., PTFE) to prevent solvent evaporation and contamination.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in separate amber vials.[8]

  • Storage: Store the aliquots at -20°C for short-term use or -80°C for long-term storage, ensuring they are protected from light.[8][9]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My experimental results are inconsistent or show a loss of compound activity over time. Could the compound be degrading?

A: Yes, this is a classic sign of compound instability. The isoxazole ring system is known to be labile under certain conditions.

  • Causality: The weak N-O bond in the isoxazole ring is susceptible to cleavage.[2][3] This can be initiated by light (photolysis), heat, or chemical incompatibility (e.g., strong acids, bases, or reducing agents).[4][6] Once the ring opens, the compound loses its defined three-dimensional structure required for biological activity.

  • Troubleshooting Steps:

    • Verify Storage: Confirm that both your solid compound and stock solutions have been stored according to the conditions outlined in Table 1.

    • Prepare Fresh: Prepare a fresh stock solution from the solid compound that has been properly stored.

    • Analytical Check: If possible, analyze an aliquot of your older stock solution via LC-MS or NMR to check for the presence of degradation products. Compare this to the freshly prepared solution and the reference analytical data.

    • Experimental Conditions: Review your experimental buffer and conditions. Are you operating at an extreme pH? The stability of some isoxazoles is optimal in the neutral pH region.[4]

Q2: I've observed a slight color change (e.g., from off-white to yellowish/brownish) in my solid compound. Is it still usable?

A: It is strongly recommended not to use the compound. A color change is a visible indicator of chemical degradation.

  • Causality: The formation of colored impurities often results from decomposition pathways that create conjugated systems or polymeric materials. For isoxazoles, this can be due to slow decomposition upon exposure to air and light over long periods.[10]

  • Action Plan:

    • Discard the discolored material according to your institution's safety guidelines.

    • Obtain a fresh batch of the compound.

    • Upon receiving the new batch, immediately implement the stringent storage protocols described in Section 1.1 to prevent recurrence.

Q3: My LC-MS analysis shows unexpected peaks with masses different from the parent compound. What are these?

A: These are likely degradation products. The identity of these peaks can provide clues to the degradation mechanism.

  • Causality & Potential Products:

    • Photodegradation: UV light can cause the isoxazole ring to collapse and rearrange, potentially forming an oxazole or an azirine intermediate.[2][3][11] This would result in an isomeric peak (same mass, different retention time).

    • Hydrolysis: In aqueous solutions, especially under acidic or basic conditions, the isoxazole ring can undergo hydrolytic cleavage.[4] This would lead to ring-opened products, such as cyanoacetamides or related species, which would have a different mass corresponding to the addition of a water molecule.

    • Oxidation: If not stored under an inert atmosphere, oxidation can occur, leading to peaks with a +16 Da mass difference (addition of oxygen).

degradation_pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound 4,5,6,7-Tetrahydrobenzo [d]isoxazol-3-ol Light UV Light Water Water (pH Extremes) Heat Excessive Heat Photo Photochemical Products Ring Rearrangement (Isomers) e.g., Oxazoles Light->Photo Photolysis Hydro Hydrolytic Products Ring Cleavage e.g., Cyano Intermediates Water->Hydro Hydrolysis Thermal Thermal Products General Decomposition Heat->Thermal Decomposition troubleshooting_workflow Start Inconsistent or Failed Experiment CheckCompound Is the compound's integrity suspect? Start->CheckCompound CheckStorage Was the compound (solid & solution) stored correctly per the protocol? (Temp, Light, Air) CheckCompound->CheckStorage Yes CheckOther Problem Persists: Investigate other experimental parameters (reagents, cell lines, instrumentation). CheckCompound->CheckOther No Visual Is there a visual change? (Color, clumping) CheckStorage->Visual Yes Action_Discard Action: Discard suspect material. Source a new batch. CheckStorage->Action_Discard No Visual->Action_Discard Yes Action_Fresh Action: Prepare a fresh stock solution from validated solid. Visual->Action_Fresh No Action_ReRun Action: Re-run experiment with freshly prepared compound. Action_Discard->Action_ReRun Analytical Run analytical check (LC-MS, NMR) on old stock. Action_Fresh->Analytical Success Problem Resolved Action_ReRun->Success Compare Degradation confirmed? Analytical->Compare Compare->Action_Discard Yes Compare->Action_ReRun No

References

Technical Support Center: Degradation Pathways of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (TBO). This guide is designed to provide in-depth, practical advice for designing, executing, and troubleshooting experiments to elucidate its degradation pathways under various pH conditions. Our approach is rooted in established principles of physical organic chemistry and pharmaceutical stability testing, ensuring a robust and scientifically sound methodology.

Frequently Asked Questions (FAQs)

Q1: My team is initiating a stability study on this compound. Where should we begin to understand its degradation profile?

A1: The foundational step in assessing the stability of any compound, including TBO, is to conduct forced degradation studies.[1][2][3][4] These studies are designed to intentionally degrade the molecule under more severe conditions than it would typically encounter during its shelf life. The goal is not to determine shelf-life but to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.[2][5]

For TBO, the isoxazole ring is the most likely site of initial degradation. The stability of the isoxazole moiety is known to be pH-dependent, with both acid and base-catalyzed hydrolysis being common degradation routes.[6][7] Therefore, your initial focus should be on evaluating its stability across a range of pH values.

Q2: What are the expected degradation pathways for the isoxazole ring in TBO under different pH conditions?

A2: Based on the known chemistry of isoxazoles, we can hypothesize the primary degradation pathways for TBO. The degradation of the isoxazole ring is typically initiated by hydrolysis.[6][7]

  • Acidic Conditions: Under acidic conditions, the isoxazole ring can undergo protonation, making it more susceptible to nucleophilic attack by water. This can lead to ring-opening. For some isoxazole derivatives, acid catalysis has been shown to result in specific degradation products.[6]

  • Neutral Conditions: In the neutral pH range, many isoxazole compounds exhibit their maximum stability.[6] However, degradation can still occur, albeit at a slower rate.

  • Alkaline Conditions: Under alkaline conditions, the hydroxyl group of TBO can be deprotonated, potentially influencing the electronic properties of the isoxazole ring. More significantly, hydroxide ions can act as nucleophiles, attacking the electrophilic centers of the isoxazole ring and leading to ring cleavage. Studies on other isoxazoles have demonstrated specific base-catalyzed degradation pathways that differ from those under acidic conditions.[6]

The following diagram illustrates a generalized hypothesis for the pH-dependent degradation of the isoxazole ring, which can be adapted for TBO.

G cluster_acid Acidic pH cluster_neutral Neutral pH cluster_alkaline Alkaline pH A TBO (Protonated Isoxazole) B Ring-Opened Intermediate A->B H₂O Attack C Degradation Product(s) A B->C Rearrangement D TBO E Slow Hydrolysis D->E Minimal Degradation F TBO (Deprotonated) G Ring-Opened Intermediate F->G OH⁻ Attack H Degradation Product(s) B G->H Rearrangement TBO_start This compound (TBO) TBO_start->A TBO_start->D TBO_start->F

Caption: Hypothetical pH-dependent degradation pathways of TBO.

Troubleshooting Guide

Q3: We are observing multiple degradation peaks in our HPLC analysis under acidic conditions, and the mass balance is poor. How can we troubleshoot this?

A3: Poor mass balance and multiple, often broad, peaks in HPLC are common challenges in forced degradation studies, particularly under harsh conditions. Here’s a systematic approach to troubleshooting:

  • Re-evaluate Stress Conditions: The goal of forced degradation is to achieve 5-20% degradation.[5] If you are seeing significantly more, the conditions are likely too harsh, leading to secondary degradation of the initial products. Reduce the acid concentration, temperature, or incubation time.

  • Optimize HPLC Method:

    • Gradient Elution: Ensure your gradient is shallow enough to resolve closely eluting peaks.

    • Mobile Phase pH: The pH of your mobile phase can significantly affect the peak shape of ionizable compounds. Experiment with different pH values.

    • Column Chemistry: Consider a different column chemistry (e.g., C18, Phenyl-Hexyl) that may offer different selectivity for your parent compound and its degradants.

  • Investigate Secondary Degradation: The initial degradation product may itself be unstable under the stress conditions. A time-course study, where you analyze samples at multiple time points, can help identify transient intermediates.

The following workflow can guide your troubleshooting process:

Caption: Troubleshooting workflow for poor mass balance in HPLC.

Experimental Protocols

Protocol 1: Forced Degradation of TBO under Acidic, Neutral, and Alkaline Conditions

Objective: To generate degradation products of TBO under hydrolytic stress at different pH values.

Materials:

  • This compound (TBO)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid, for mobile phase modification

  • HPLC system with UV or PDA detector

  • LC-MS system for peak identification

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of TBO in ACN or a suitable solvent at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Acidic: To a vial, add an appropriate volume of TBO stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or gentle heating (e.g., 60 °C).

    • Neutral: Dilute the TBO stock solution with PBS (pH 7.4) to a final concentration of 0.1 mg/mL.

    • Alkaline: Dilute the TBO stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL. If degradation is too rapid, use a lower concentration of NaOH or perform the experiment at a lower temperature.

  • Control Samples: Prepare control samples by diluting the TBO stock solution with the dissolution solvent (e.g., ACN/water) to the same final concentration.

  • Incubation: Incubate all samples at a controlled temperature (e.g., room temperature or 60 °C) and take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and alkaline samples before injection into the HPLC system.

    • Analyze all samples by a validated stability-indicating HPLC method. A typical starting method could be a C18 column with a gradient of water and ACN, both containing 0.1% formic acid.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent TBO peak.

  • Peak Identification: For significant degradation products, use LC-MS to determine their molecular weights and fragmentation patterns to aid in structure elucidation.

Data Presentation:

Summarize the results in a table for easy comparison.

ConditionTime (hours)TBO Remaining (%)Number of DegradantsMajor Degradant Peak Area (%)
0.1 M HCl, RT2495.214.8
1 M HCl, 60°C882.5310.2 (DP1), 5.1 (DP2)
pH 7.4, 60°C2499.10-
0.1 M NaOH, RT475.3218.9 (DP3), 5.5 (DP4)

DP = Degradation Product

References

improving the selectivity of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol for GABA transporters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for research professionals engaged in the development of GABA transporter (GAT) inhibitors based on the 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (THPO) scaffold. This guide is designed to provide in-depth, actionable insights and troubleshooting for medicinal chemists and pharmacologists aiming to enhance the subtype selectivity of these compounds.

Introduction: The Challenge of GAT Subtype Selectivity

The neurotransmitter γ-aminobutyric acid (GABA) is regulated at the synapse by four distinct transporter subtypes: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[1] Achieving subtype selectivity is a critical objective in drug development to minimize off-target effects and create targeted therapies for conditions like epilepsy and other neurological disorders.[2][3] The parent compound, THPO, a conformationally restricted analogue of GABA, shows some preference for glial vs. neuronal GABA uptake but requires substantial modification to achieve potent and specific inhibition of a single GAT subtype.[4][5] This guide will explore rational design strategies, troubleshooting common experimental hurdles, and provide validated protocols to support your lead optimization campaigns.

Frequently Asked Questions (FAQs)

Q1: We've attached a large lipophilic group to the amino function of exo-THPO. Potency against GAT1 has increased dramatically, but we have no selectivity against GAT3. What is the likely cause?

A1: This is a common outcome. High lipophilicity is a primary driver for potency at GAT1, but it does not automatically confer selectivity.[2] The issue likely stems from your modification interacting with a region of the binding pocket that is highly conserved between GAT1 and GAT3. Selectivity is often achieved by exploiting subtle differences between the transporter subtypes. For instance, a key residue in the substrate-binding pocket of GAT1 is a tyrosine (Y60), whereas in GAT2 and GAT3, the equivalent residue is glutamate.[6] A modification that forms an aromatic stacking interaction with Y60 in GAT1 might not be favored by the negatively charged glutamate in GAT3, providing a basis for selectivity. Re-evaluate the structure of your lipophilic moiety to see if it can be tailored to exploit such differences.

Q2: Our lead compound shows promising selectivity in cell-based assays but is inactive in our in vivo anticonvulsant models. What should we investigate?

A2: This discrepancy typically points to issues with pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion). Even highly potent compounds must be able to cross the blood-brain barrier (BBB) to be effective for neurological targets.[7] Key areas to troubleshoot include:

  • BBB Permeability: Highly polar or overly lipophilic compounds may have poor BBB penetration. Computational models (e.g., calculated logP, polar surface area) can provide initial flags, which should be confirmed with in vitro permeability assays (e.g., PAMPA or Caco-2).

  • Metabolic Stability: The compound may be rapidly metabolized by liver enzymes (e.g., cytochrome P450s). Conduct microsomal stability assays to determine the compound's half-life.

  • Plasma Protein Binding: High affinity for plasma proteins like albumin can reduce the free concentration of the drug available to cross the BBB. This should be measured via equilibrium dialysis.

Q3: We are trying to target GAT2 specifically. What structural modifications to the THPO scaffold should we prioritize?

A3: Targeting GAT2 is a significant challenge, as most efforts have yielded GAT1-selective inhibitors.[8][9] However, structure-activity relationship (SAR) studies on THPO and related scaffolds provide some clues. One study found that for a specific N-substituted THPO derivative, the (S)-enantiomer was GAT2 selective, while the (R)-enantiomer was active at GAT1 and GAT2.[7] This highlights the critical importance of stereochemistry. Your strategy should involve:

  • Chiral Synthesis/Separation: Synthesize and test enantiomerically pure versions of your lead compounds.

  • Exploiting the Glutamate Residue: As mentioned in A1, GAT2 has a glutamate residue where GAT1 has a tyrosine. Design substituents that could favorably interact with or be repelled by this acidic residue to achieve selectivity.

  • Systematic SAR: Explore a diverse set of small to medium-sized lipophilic groups on the amino function, paying close attention to how minor structural changes impact the GAT1/GAT2 activity ratio.

Troubleshooting Experimental Challenges

Problem Encountered Probable Cause(s) Recommended Troubleshooting Steps
Loss of Potency After Modification The modification disrupts a key pharmacophore interaction required for binding to all GATs.Ensure the core GABA-like structure is maintained. The isoxazolol hydroxyl and the amino group are critical for binding. Use computational docking to check if the new analogue can still adopt the necessary binding pose.
Poor Compound Solubility Addition of large, planar aromatic groups significantly increases lipophilicity and reduces aqueous solubility.1. Measure aqueous solubility using a standardized assay (e.g., nephelometry). 2. Introduce polar functional groups (e.g., hydroxyl, ether) onto the lipophilic substituent, away from the key binding region. 3. Prepare different salt forms of the compound to improve solubility and handling.
Inconsistent Results in [³H]GABA Uptake Assay Issues with cell health, assay timing, or nonspecific binding.1. Cell Viability: Perform a cell viability test (e.g., Trypan Blue) before each experiment. 2. Linear Uptake Range: Ensure your incubation time is within the linear range of GABA uptake for your specific cell line.[10] 3. Controls: Always include a positive control (a known inhibitor like Tiagabine for GAT1) and a negative control (vehicle) to benchmark results.
High Off-Target Activity The compound may be interacting with other receptors or transporters due to its physicochemical properties (e.g., high lipophilicity, basicity).1. Screen the compound against a broad panel of common off-targets (e.g., hERG ion channel, CYP enzymes).[11] 2. Analyze the SAR to see if potency and off-target activity can be separated. Sometimes, reducing lipophilicity can decrease off-target effects while maintaining desired potency.

Diagrams and Workflows

Lead Optimization Workflow for GAT Inhibitor Selectivity

The following diagram illustrates a typical iterative cycle for improving the selectivity of a THPO-based lead compound.

GAT_Inhibitor_Optimization cluster_design Design & Synthesis cluster_test In Vitro Testing cluster_analysis Analysis & Decision Start Initial Lead (e.g., exo-THPO) Design Design Novel Analogues (Target GAT Subtype Differences) Start->Design SAR Analyze SAR Data (Potency & Selectivity) SAR->Design Synthesis Chemical Synthesis & Purification Design->Synthesis PrimaryAssay Primary Screen: [3H]GABA Uptake Assay (GAT1-4 Cell Lines) Synthesis->PrimaryAssay ADME ADME Profiling: Solubility, Stability, Permeability PrimaryAssay->ADME For Promising Hits DataAnalysis Analyze Potency (IC50) & Selectivity Index (SI) PrimaryAssay->DataAnalysis DataAnalysis->SAR Feedback Loop Decision Decision Point: Improved Selectivity? DataAnalysis->Decision Decision->SAR No / Iterate Preclinical Advance to Preclinical Models Decision->Preclinical Yes

Caption: Iterative Design-Make-Test-Analyze cycle for lead optimization.

Key Structural Sites for THPO Modification

This diagram highlights the primary site on the exo-THPO scaffold that has been successfully modified to enhance GAT inhibitory potency and selectivity.

THPO_Structure cluster_mol exo-THPO Scaffold cluster_mod Modification Site mol ModPoint Primary Amino Group (R-NH2) Strategy Strategy: Introduce bulky, lipophilic substituents (R') to probe GAT subtype binding pockets. ModPoint->Strategy

Caption: Target for modification on the exo-THPO scaffold.

Experimental Protocols

Protocol: [³H]GABA Uptake Inhibition Assay in Transfected HEK293 Cells

This protocol provides a standardized method for determining the IC₅₀ values of test compounds against specific human GAT subtypes.

1. Materials & Reagents:

  • HEK293 cells stably transfected with hGAT1, hGAT2, hGAT3, or hBGT1.

  • Culture medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, appropriate selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Unlabeled GABA.

  • Test compounds dissolved in DMSO (final DMSO concentration ≤0.1%).

  • Scintillation cocktail and vials.

  • Microplate shaker and liquid scintillation counter.

2. Cell Plating:

  • Seed the transfected HEK293 cells into 24- or 48-well poly-D-lysine coated plates at a density that yields a confluent monolayer on the day of the assay.

  • Incubate at 37°C, 5% CO₂ for 24-48 hours.

3. Assay Procedure:

  • Wash: On the day of the assay, gently aspirate the culture medium from each well. Wash the cell monolayer twice with 1 mL of pre-warmed KRH buffer.

  • Pre-incubation: Add 200 µL of KRH buffer containing the desired concentration of the test compound (or vehicle control) to each well. Prepare a range of concentrations (e.g., 0.1 nM to 100 µM) to generate a dose-response curve.

  • Incubate the plates at 37°C for 15-20 minutes.

  • Initiate Uptake: Add 50 µL of KRH buffer containing a mixture of [³H]GABA and unlabeled GABA to each well to achieve a final GABA concentration near the Kₘ value for the specific transporter (e.g., ~10-20 µM for GAT1).[3]

  • Incubate at 37°C for a predetermined time within the linear uptake range (e.g., 10-20 minutes).[10]

  • Determine Nonspecific Uptake: In separate wells, add a high concentration of a known, potent inhibitor (e.g., 1 mM Tiagabine for GAT1) to define nonspecific uptake.

  • Terminate Uptake: Rapidly terminate the reaction by aspirating the radioactive solution and immediately washing the cells three times with 1 mL of ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 250 µL of 1% SDS or 0.1 M NaOH to each well.

  • Incubate at room temperature for 30 minutes on a plate shaker.

4. Quantification:

  • Transfer the lysate from each well into a scintillation vial.

  • Add 4 mL of scintillation cocktail to each vial.

  • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

5. Data Analysis:

  • Subtract the nonspecific uptake CPM from all other measurements.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data using a nonlinear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

References

Technical Support Center: Purification of Tris(hydroxymethyl)phosphine oxide (THPO)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of Tris(hydroxymethyl)phosphine oxide (THPO). As Senior Application Scientists, we have compiled this guide to address the common challenges and questions that arise during the purification of THPO. Our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What is THPO and what are its common applications?

Tris(hydroxymethyl)phosphine oxide, or THPO, is an organophosphorus compound with the formula (HOCH₂)₃PO. It is recognized as an efficient flame-retardant polyol and is derived from environment-friendly, halogen-free phosphorus sources.[1][2][3] Its applications include its use in the preparation of flame-retardant components for polymers and in the synthesis of multifunctional organophosphorus compounds.[1][2]

Q2: What are the primary synthesis routes for THPO?

The industrial production of THPO is primarily based on the straightforward oxidation of tris(hydroxymethyl)phosphine (THP).[1][2][3] This oxidation can also be performed on neutralized tetrakis(hydroxymethyl)phosphonium chloride (THPC) or sulfate (THPS) using oxidizing agents like hydrogen peroxide or air.[1][2] Another method involves the reaction of THPC with a weak base at elevated temperatures or an excess of a strong base at room temperature.[4]

Q3: What are the potential sources of impurities in THPO synthesis?

Impurities in THPO can originate from several sources, impacting the final product's purity, safety, and performance.[5][6] Key sources include:

  • Starting Materials: Impurities present in the initial raw materials, such as THP, THPC, or formaldehyde, can be carried through the synthesis.[6][7]

  • Side Reactions: Unintended side reactions during the synthesis can generate byproducts. For example, incomplete oxidation of THP will result in its presence as an impurity.

  • Degradation Products: THPO can degrade under certain conditions, such as extreme pH or high temperatures, leading to the formation of degradation products.[8][9][10]

  • Residual Solvents and Reagents: Solvents, catalysts, and unreacted reagents that are not completely removed during workup and purification will contaminate the final product.[11]

Troubleshooting Guide: Minimizing Impurities During Purification

This section provides a systematic approach to identifying and resolving common issues encountered during the purification of THPO.

Issue 1: Presence of Unreacted Starting Materials (e.g., THP, Formaldehyde)

Symptoms:

  • Analytical data (e.g., NMR, GC-MS) shows peaks corresponding to THP or formaldehyde.

  • The final product has a lower than expected melting point.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting & Optimization Steps
Incomplete Oxidation The oxidizing agent was insufficient or the reaction conditions (temperature, time) were not optimal for the complete conversion of THP to THPO.1. Optimize Reaction Conditions: Gradually increase the molar ratio of the oxidizing agent (e.g., H₂O₂). Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC) to ensure the complete consumption of THP. 2. Extend Reaction Time: Increase the reaction time to allow for complete conversion.
Inefficient Removal The purification method used was not effective in separating the unreacted starting materials from THPO.1. Recrystallization: THPO is a solid, and recrystallization is an effective purification method.[12][13] Select a solvent in which THPO has high solubility at elevated temperatures and low solubility at room temperature, while the impurities are either highly soluble or insoluble at all temperatures.[12][13] 2. Column Chromatography: If recrystallization is ineffective, flash column chromatography can be employed for separation based on polarity differences.[14][15]
Issue 2: Formation of Colored Impurities

Symptoms:

  • The final THPO product, which should be a white solid, appears yellow, orange, or brown.[6]

Root Causes & Solutions:

Root Cause Explanation Troubleshooting & Optimization Steps
Oxidative Degradation The product or starting materials may have undergone oxidative degradation, leading to the formation of highly conjugated systems that absorb visible light.[6] This can be initiated by exposure to air, light, or trace metal impurities.1. Inert Atmosphere: Conduct the synthesis and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[7] 2. Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can prevent degradation. 3. Light Protection: Protect the reaction mixture and the final product from light by using amber glassware or covering the apparatus with aluminum foil.
pH-Induced Degradation Extreme pH conditions can lead to the degradation of THPO, potentially forming colored byproducts.[16][17][18]1. pH Control: Carefully monitor and control the pH of the reaction mixture.[16][19] The stability of THPO is influenced by pH, and maintaining a neutral or slightly acidic/basic pH (depending on the specific reaction) can prevent degradation.[16]
Issue 3: Poor Yield or No Crystal Formation During Recrystallization

Symptoms:

  • Low recovery of THPO after recrystallization.

  • Failure of THPO to crystallize from the solution upon cooling.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting & Optimization Steps
Inappropriate Solvent Choice The solvent used may have too high a solubility for THPO at low temperatures, or the impurities may co-crystallize with the product.[12]1. Solvent Screening: Perform small-scale solubility tests to find an ideal solvent or solvent system.[20] The ideal solvent should dissolve THPO when hot but not when cold.[13] 2. Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be used. Dissolve the impure THPO in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[20]
Supersaturation Issues The solution may be supersaturated, preventing nucleation and crystal growth.1. Seed Crystals: Add a small crystal of pure THPO to the cooled solution to induce crystallization.[21] 2. Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites.[21] 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.[20][21]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for THPO
  • Solvent Selection: Based on solubility tests, select an appropriate solvent (e.g., isopropanol, ethanol/water mixture).

  • Dissolution: In a flask, add the impure THPO and the minimum amount of hot solvent required to fully dissolve the solid.[21]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[20]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[20][21]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[20]

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography for THPO Purification
  • Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal system should give the THPO a retention factor (Rf) of approximately 0.2-0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system.

  • Sample Loading: Dissolve the crude THPO in a minimal amount of the elution solvent and load it onto the top of the silica gel bed.[14]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure THPO.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified THPO.

Visualizing the Purification Workflow

A well-structured purification strategy is crucial for obtaining high-purity THPO. The following diagram illustrates a typical workflow.

THPO_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Crude_THPO Crude THPO Product (Contains Impurities) Recrystallization Recrystallization Crude_THPO->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_THPO->Column_Chromatography Alternative/Secondary Method Analysis Purity Analysis (e.g., HPLC, NMR, GC-MS) Recrystallization->Analysis Column_Chromatography->Analysis Analysis->Recrystallization If Purity is < 99% Pure_THPO High-Purity THPO Analysis->Pure_THPO If Purity is ≥ 99%

Caption: A typical workflow for the purification and analysis of THPO.

Understanding Impurity Formation Pathways

The following diagram illustrates potential pathways for the formation of common impurities during THPO synthesis.

Impurity_Formation THP Tris(hydroxymethyl)phosphine (THP) THPO Tris(hydroxymethyl)phosphine oxide (THPO - Desired Product) THP->THPO Oxidation Unreacted_THP Unreacted THP (Impurity) THP->Unreacted_THP Incomplete Reaction Side_Products Side Reaction Products (Impurity) THP->Side_Products Side Reactions Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Degradation_Products Degradation Products (Impurity) THPO->Degradation_Products Degradation Heat_pH Adverse Conditions (e.g., High Temp, Extreme pH)

Caption: Potential pathways for impurity formation during THPO synthesis.

References

refining protocols for in vitro GABA uptake inhibition assays

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: In Vitro GABA Uptake Inhibition Assays

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Gamma-Aminobutyric Acid (GABA) uptake inhibition assays. This guide is designed to provide in-depth, field-proven insights to help you refine your protocols, troubleshoot common issues, and ensure the generation of robust, reproducible data. As your partner in science, we aim to explain the causality behind experimental choices, moving beyond simple step-by-step instructions to foster a deeper understanding of the assay dynamics.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during GABA uptake assays. Each issue is presented in a question-and-answer format, detailing potential causes and providing validated solutions.

Q1: Why is my background signal or non-specific binding excessively high?

High background noise can mask the specific signal, leading to a poor signal-to-noise ratio and inaccurate results. In radioligand uptake assays, this is often seen as high counts per minute (CPM) in wells designated for measuring non-specific binding.

Potential Causes:

  • Inadequate Definition of Non-Specific Binding: The concentration of the unlabeled inhibitor used to define non-specific uptake may be too low, failing to displace all specific binding of the radiolabeled GABA.

  • Radioligand Sticking to Surfaces: [³H]GABA can adhere to the plastic of the microplate or the filters used during washing steps.[1]

  • Inefficient Washing: Insufficient or overly harsh washing can either fail to remove unbound radioligand or cause dissociation of specifically bound ligand.[2]

  • Cellular Trapping: Radioligand may be trapped within the cell pellet or on the cell surface rather than being actively transported.

Recommended Solutions:

  • Optimize Non-Specific Binding Control: To define non-specific binding, use a saturating concentration of a known, potent GAT inhibitor (e.g., Tiagabine for GAT1) or a high concentration of unlabeled GABA. A common practice is to use the unlabeled compound at a concentration 100 times its Kd or 100 times the highest concentration of the radioligand.[1]

  • Pre-treat Plates and Filters: Consider pre-treating plates with a blocking agent like poly-D-lysine. For filtration-based assays, pre-soaking filters in a buffer containing a high concentration of unlabeled GABA can help saturate non-specific sites.

  • Refine Washing Protocol:

    • Use ice-cold wash buffer to immediately stop transporter activity and minimize dissociation of the radioligand.

    • Perform multiple (3-4) rapid washes instead of one long one.

    • Ensure the wash volume is sufficient to completely remove the incubation medium.

  • Validate with Centrifugation: As an alternative to filtration, which can be harsh, terminate the assay by centrifuging the plate, aspirating the supernatant, and gently washing the cell pellet. This can reduce the dissociation of specifically bound ligand.[2]

This decision tree provides a logical path for diagnosing and resolving high background signals.

high_background_troubleshooting start High Background Signal Detected check_nsb Is non-specific binding (NSB) control appropriate? (e.g., >100x Kd of unlabeled ligand) start->check_nsb optimize_nsb ACTION: Increase concentration of unlabeled ligand for NSB definition. check_nsb->optimize_nsb No check_wash Is washing protocol optimized? (Ice-cold buffer, 3-4 rapid washes) check_nsb->check_wash Yes resolved Problem Resolved optimize_nsb->resolved optimize_wash ACTION: Refine wash protocol. Increase wash steps or use centrifugation. check_wash->optimize_wash No check_plates Are you using appropriate plates/filters? (e.g., low-binding plates) check_wash->check_plates Yes optimize_wash->resolved change_plates ACTION: Test different plate types or pre-treat surfaces with blocking agents. check_plates->change_plates No check_plates->resolved Yes change_plates->resolved

Caption: A decision tree for troubleshooting high background signals.

Q2: My signal-to-noise ratio is too low, or I'm not detecting any specific GABA uptake.

A low signal-to-noise ratio occurs when the specific uptake signal is weak and difficult to distinguish from the background.

Potential Causes:

  • Low Transporter Expression: The cell line or primary culture may have insufficient levels of the target GABA transporter (GAT) on the cell surface.[3]

  • Poor Cell Health: Cells that are unhealthy, undergoing apoptosis, or past their optimal passage number will exhibit compromised transporter function.[4][5]

  • Suboptimal Assay Conditions:

    • Incorrect Buffer Composition: GABA transporters are Na⁺ and Cl⁻-dependent.[6] The absence or incorrect concentration of these ions will abolish transport.

    • Temperature: GAT activity is highly temperature-dependent. Assays performed at room temperature will have significantly lower uptake rates than those at 37°C.[7][8]

    • pH: The optimal pH for GAT activity is typically around 7.4. Deviations can impact transporter function.[9]

  • Incorrect Assay Duration or Substrate Concentration: The incubation time may be too short, or the [³H]GABA concentration may be too far below the transporter's Km value.[3]

Recommended Solutions:

  • Verify Transporter Expression: Confirm GAT expression and surface localization in your cell model using techniques like Western Blot, immunocytochemistry, or by using a fluorescently-tagged transporter construct.[3]

  • Ensure Cell Viability: Regularly assess cell health using methods like Trypan Blue exclusion or a commercial viability assay (e.g., MTT, CellTiter-Glo).[10] Use cells within a consistent and low passage number range.

  • Optimize Assay Buffer: Use a physiologically relevant buffer (e.g., Hanks' Balanced Salt Solution - HBSS) supplemented with appropriate ions. A typical buffer contains ~130 mM NaCl and 5 mM KCl.[11]

  • Control Temperature: Perform incubations in a temperature-controlled incubator or water bath, typically at 37°C, unless specific experimental goals require otherwise.[8]

  • Perform Time and Concentration Courses:

    • Time: Measure GABA uptake at several time points (e.g., 3, 10, 20, 60 minutes) to ensure your chosen assay time falls within the linear range of uptake.[3]

    • Concentration: Use a [³H]GABA concentration that is close to the known Km of the transporter (typically in the low micromolar range for GAT1) to achieve a robust signal.[6]

Q3: The IC50 values for my test compounds are inconsistent or different from published values.

Variability in IC50 values is a common problem that undermines confidence in screening results.

Potential Causes:

  • Experimental Variability: Inconsistent cell seeding density, incubation times, or compound solvent concentrations (e.g., DMSO) can significantly shift IC50 values.[10][12]

  • Cell Line Drift: Over-passaging of cell lines can lead to changes in transporter expression levels or function.

  • Compound Stability/Solubility: The test compound may be unstable in the assay buffer or may precipitate at higher concentrations.

  • Assay Format: The choice of cell line can influence kinetic parameters and inhibitor potency.[13]

Recommended Solutions:

  • Standardize Experimental Procedures:

    • Cell Seeding: Use a precise cell count for seeding and allow cells to adhere and recover for a consistent period (e.g., 24-48 hours) before the assay.[14][15]

    • Incubation Times: Use automated or multi-channel pipettes to ensure precise and consistent pre-incubation and incubation times across the plate.

    • Solvent Concentration: Keep the final concentration of solvents like DMSO constant across all wells (including controls) and typically below 0.5%.[10]

  • Implement Cell Banking: Use a cell banking system with early passage cells to ensure a consistent biological starting material for all experiments.

  • Verify Compound Integrity: Check the solubility of your compounds in the assay buffer. If necessary, use a different solvent or formulation.

  • Include Reference Compounds: Always run a standard, subtype-selective inhibitor with a known potency in parallel with your test compounds. This serves as a quality control measure for assay performance.

Frequently Asked Questions (FAQs)

Q1: Which reference inhibitors should I use for different GAT subtypes?

Using subtype-selective inhibitors is crucial for validating your assay and characterizing the pharmacology of your test compounds.

Answer: The table below summarizes commonly used reference inhibitors for the primary GABA transporters. It is essential to check the literature for the specific cell system you are using, as potency can vary.

TransporterSelective InhibitorTypical IC50 / Kᵢ RangeNotes
GAT1 (SLC6A1) Tiagabine0.04 - 1 µMPotent and highly selective for GAT1. Often used clinically.[6][16][17]
SKF-89976A0.1 - 7 µMA potent and widely used selective GAT1 inhibitor.[16][18]
NNC-711~0.04 µMAnother potent and selective GAT1 inhibitor.[16]
GAT2 (SLC6A13) NNC 05-2090~1.4 µM (mouse)Shows selectivity for GAT2 over other subtypes.[16]
GAT3 (SLC6A11) SNAP-51145 - 21 µMCommonly used GAT3 blocker, though it has some activity at GAT2.[16][18][19]
BGT1 (SLC6A12) NNC 05-2090~1.4 µMAlso inhibits BGT1, showing selectivity over GAT1 and GAT3.[19]
Q2: What is the optimal cell seeding density for a 96-well plate assay?

Answer: The optimal seeding density depends on the cell line's growth rate and the duration of the experiment. The goal is to have a confluent monolayer of healthy cells at the time of the assay without them being overgrown or nutrient-deprived.

  • General Guideline: For many commonly used cell lines like HEK293 or COS-7, a density of 40,000 to 80,000 cells per well in a 96-well plate is a good starting point for an assay performed 24-48 hours post-seeding.[14]

  • Optimization is Key: It is highly recommended to perform a pilot experiment. Seed a range of cell densities and monitor their growth. Choose a density that results in 80-95% confluency on the day of the experiment.[20] This ensures maximal transporter expression without the confounding effects of overgrowth.

Q3: What are the key steps in a standard [³H]GABA uptake inhibition protocol?

Answer: A typical protocol involves cell culture, pre-incubation with inhibitors, incubation with the radiolabeled substrate, termination of the uptake, and measurement of radioactivity.

protocol_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_analysis Data Analysis seed_cells 1. Seed Cells (e.g., 50,000 cells/well in a 96-well plate) incubate_overnight 2. Incubate Overnight (37°C, 5% CO2) seed_cells->incubate_overnight wash_cells 3. Wash Cells (with pre-warmed assay buffer) incubate_overnight->wash_cells preincubate 4. Pre-incubate with Inhibitor (Test compounds, controls) wash_cells->preincubate add_gaba 5. Add [³H]GABA (Incubate for a defined time, e.g., 10 min at 37°C) preincubate->add_gaba terminate 6. Terminate Uptake & Wash (Rapid washing with ice-cold buffer) add_gaba->terminate lyse_cells 7. Lyse Cells & Add Scintillant terminate->lyse_cells read_plate 8. Read Plate (Scintillation Counter) lyse_cells->read_plate analyze 9. Calculate % Inhibition & Determine IC50 Values read_plate->analyze

Caption: A standard workflow for a [³H]GABA uptake inhibition assay.

References

Technical Support Center: Enhancing the Bioavailability of 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively working with 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol derivatives. Recognizing the potential of this scaffold in various therapeutic areas, this center provides a comprehensive resource for troubleshooting and enhancing the oral bioavailability of these promising compounds. Our approach is rooted in a deep understanding of the physicochemical and pharmacokinetic challenges inherent to this chemical class and offers practical, evidence-based solutions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts crucial for initiating your bioavailability enhancement studies.

Q1: What are the primary obstacles to achieving good oral bioavailability with this compound derivatives?

A1: The primary challenges typically stem from the inherent physicochemical properties of the isoxazole scaffold. Many derivatives in this class are anticipated to exhibit low aqueous solubility, which can classify them as Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compounds.[1] This poor solubility is often the rate-limiting step in oral absorption, leading to low and variable plasma concentrations.[1]

Q2: How do I begin to characterize the bioavailability challenges of my specific derivative?

A2: A systematic pre-formulation assessment is paramount. The initial steps should involve determining the fundamental physicochemical properties of your compound:

  • Aqueous Solubility: Experimentally determine the solubility at different pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

  • pKa: The ionization state of your compound is critical for its solubility and permeability. Potentiometric titration is a standard method for pKa determination.[2][3][4]

  • LogP/LogD: This will indicate the lipophilicity of your compound, which influences its ability to permeate cell membranes.

  • Solid-State Characterization: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form and melting point, which impact dissolution.

Q3: What are the most promising general strategies for enhancing the bioavailability of these derivatives?

A3: Several established techniques can be employed, and the choice depends on the specific properties of your compound.[5] These include:

  • Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[1]

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve solubility.[6]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and solid lipid nanoparticles (SLNs) can improve the solubility and absorption of lipophilic drugs.[7][8][9]

  • Prodrug Approach: Chemical modification of the parent drug to a more soluble or permeable promoiety that is enzymatically cleaved in vivo to release the active drug.[10][11][12][13]

  • Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug molecule.[1]

II. Troubleshooting Guides

This section provides a question-and-answer-based approach to address specific experimental issues you may encounter.

A. Poor and Inconsistent In Vitro Dissolution

Q: My dissolution results in standard buffers (e.g., phosphate buffer pH 6.8) are very low and show high variability. What should I do?

A: This is a common issue for poorly soluble compounds. Here’s a systematic approach to troubleshoot:

  • Inadequate Wetting: Poor wetting of the drug powder can lead to clumping and inconsistent dissolution.

    • Solution: Consider adding a small amount of a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate - SDS) to your dissolution medium to improve wettability.[1]

  • Non-Sink Conditions: The concentration of the drug in the dissolution medium may be approaching its saturation solubility, preventing further dissolution.

    • Solution: Ensure your dissolution medium volume is at least three times the volume required to form a saturated solution of the drug.[1] If necessary, consider using a larger volume of medium or a flow-through dissolution apparatus (USP Apparatus 4).

  • Use of Biorelevant Media: Standard buffers may not accurately reflect the complex environment of the human gut.

    • Solution: Employ biorelevant dissolution media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).[14][15][16][17][18] These media contain bile salts and lecithin, which can significantly improve the solubility of lipophilic compounds and provide a more predictive in vitro model.[14][16]

Experimental Protocol: Biorelevant Dissolution Testing

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Method).

  • Media: Prepare FaSSIF and FeSSIF according to established protocols.

  • Procedure:

    • Pre-warm 900 mL of the biorelevant medium to 37 ± 0.5 °C in the dissolution vessel.

    • Introduce your formulation (e.g., capsule or tablet) into the vessel.

    • Set the paddle speed to a standard rate (e.g., 75 rpm).

    • Withdraw aliquots at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), replacing the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the drug concentration using a validated HPLC method.

B. Low Intestinal Permeability in Caco-2 Assays

Q: My compound shows low apparent permeability (Papp) in the apical-to-basolateral (A-B) direction in a Caco-2 assay. How can I interpret and address this?

A: Low A-B permeability suggests that your compound may have difficulty crossing the intestinal epithelium. Here's a troubleshooting workflow:

dot

G start Low Papp (A-B) Observed efflux High Efflux Ratio? (Papp B-A / Papp A-B > 2) start->efflux solubility Solubility-Limited Permeability? efflux->solubility No inhibitor Co-incubate with Efflux Inhibitors (e.g., Verapamil for P-gp) efflux->inhibitor Yes metabolism Significant Metabolism in Caco-2 cells? solubility->metabolism No formulation Formulation Strategies (e.g., Nanoparticles, SEDDS) solubility->formulation Yes strategy Select Appropriate Strategy metabolism->strategy No met_inhibitor Co-incubate with Metabolism Inhibitors metabolism->met_inhibitor Yes prodrug Prodrug Approach strategy->prodrug inhibitor->strategy formulation->strategy met_inhibitor->strategy

Caption: Troubleshooting workflow for low Caco-2 permeability. **

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like lucifer yellow.[19][20]

  • Transport Studies:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Add the test compound to either the apical (A) or basolateral (B) chamber.

    • Incubate at 37 °C.

    • At specified time points, collect samples from the receiver chamber and analyze the compound concentration by LC-MS/MS.

  • Efflux Ratio Calculation: Determine the apparent permeability coefficients for both A-B and B-A directions. The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[21]

C. Suspected High First-Pass Metabolism

Q: Despite good solubility and permeability, the in vivo bioavailability of my compound is still low. Could first-pass metabolism be the issue?

A: Yes, extensive metabolism in the gut wall or liver before the drug reaches systemic circulation can significantly reduce bioavailability. Here’s how to investigate this:

  • In Vitro Metabolic Stability Assays:

    • Liver Microsomes: Incubate your compound with human, rat, or mouse liver microsomes to assess its susceptibility to phase I metabolism.[22][23][24][25][26]

    • Hepatocytes: Using primary hepatocytes can provide a more complete picture of both phase I and phase II metabolism.

  • Metabolite Identification: Use high-resolution mass spectrometry to identify the major metabolites formed in the in vitro systems. This can help pinpoint the metabolic liabilities of your scaffold.

Experimental Protocol: Metabolic Stability in Liver Microsomes

  • Incubation: Incubate the test compound (at a low concentration, e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) and NADPH (as a cofactor for CYP enzymes) at 37 °C.

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction (e.g., with cold acetonitrile) and analyze the remaining parent compound concentration by LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

dot

G start Low In Vivo Bioavailability (Good Solubility & Permeability) met_stability Assess Metabolic Stability (Liver Microsomes/Hepatocytes) start->met_stability stable Compound is Stable met_stability->stable High Stability unstable Compound is Unstable met_stability->unstable Low Stability met_id Metabolite Identification pathway Identify Metabolic Pathway met_id->pathway other Investigate Other Factors (e.g., gut wall metabolism) stable->other unstable->met_id strategy Select Strategy pathway->strategy prodrug Prodrug to Block Metabolic Site strategy->prodrug analogue Synthesize More Stable Analogue strategy->analogue

References

Validation & Comparative

A Comparative Guide to Confirming the Structure of Novel 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novelty in Medicinal Chemistry

The 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] As researchers synthesize novel analogues to explore structure-activity relationships (SAR), the unambiguous confirmation of their molecular structure is a critical, yet non-trivial, first step. The primary challenge lies in the potential for tautomerism inherent to the 3-hydroxyisoxazole moiety, which can complicate spectral interpretation and lead to erroneous structural assignment.[4][5][6]

This guide provides an in-depth comparison of analytical techniques, grounded in experimental data and computational validation, to establish a robust, self-validating workflow for the structural elucidation of these important compounds. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering researchers to confidently assign and publish their findings.

The Core Ambiguity: Tautomerism in 3-Hydroxyisoxazoles

G cluster_0 Tautomeric Forms A Hydroxy Tautomer (this compound) B Oxo Tautomer (1,4,5,6,7,7a-hexahydrobenzo[d]isoxazol-3(2H)-one) A->B Equilibrium

Caption: Potential tautomeric equilibrium in the title compounds.

An integrated analytical approach is therefore not just recommended; it is essential. No single technique can provide a definitive answer in all cases. The following workflow illustrates a logical progression from routine analysis to advanced and definitive methods.

Caption: Integrated workflow for structural confirmation.

Comparative Analysis of Spectroscopic & Analytical Methods

A multi-technique approach provides layers of evidence that build upon one another. The strengths and limitations of each primary technique are summarized below.

Technique Information Provided Strengths Limitations
NMR Spectroscopy Atomic connectivity (¹H-¹H, ¹H-¹³C), chemical environment, stereochemistry.The most powerful tool for solution-state structure elucidation.[8]Can be ambiguous for tautomers or complex isomers without 2D data; requires pure sample.
Mass Spectrometry Molecular weight, elemental formula (HRMS).Extremely sensitive; confirms molecular formula with high confidence.Provides little to no information on connectivity or isomerism; fragmentation can be complex.
IR Spectroscopy Presence of key functional groups (O-H, C=O, N-O).Fast and simple; provides good evidence for or against the presence of a carbonyl group.Bands can be broad and overlapping; not a definitive structural tool on its own.
Computational Chemistry Predicted NMR spectra, relative stability of isomers/tautomers.Excellent for resolving ambiguity by comparing predicted data with experimental results.[9][10]Accuracy is dependent on the level of theory used; requires computational resources and expertise.
X-ray Crystallography Unambiguous 3D atomic arrangement in the solid state.The "gold standard" for structural proof; provides definitive connectivity and stereochemistry.[11][12]Requires a suitable single crystal, which can be difficult to grow; structure may differ from solution-state.

Deep Dive: Key Experimental Methodologies

Nuclear Magnetic Resonance (NMR): The Core Investigation

NMR is the cornerstone of structural elucidation for organic molecules.[8][13] For this compound derivatives, a full suite of experiments is necessary to move from a proposed structure to a confirmed one.

  • ¹H and ¹³C NMR: These initial spectra provide a census of the proton and carbon environments. Key signals to analyze include the aliphatic protons of the tetrahydrobenzo moiety and the aromatic/vinylic proton of the isoxazole ring.[14][15] The presence of a broad, exchangeable signal in the ¹H NMR spectrum could indicate the hydroxyl proton, but this is not definitive proof of the tautomeric form.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are critical for assembling the molecular puzzle.

    • COSY establishes proton-proton coupling networks, vital for tracing the connectivity within the saturated ring system.

    • HSQC correlates each proton to its directly attached carbon, assigning the carbon skeleton.

    • HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most crucial experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. This is how the isoxazole core is linked to the tetrahydrobenzo ring and any substituents.

This protocol is designed to establish long-range correlations, which are essential for piecing together the molecular framework and distinguishing between potential isomers.

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. The choice of solvent is critical, as it can influence tautomeric equilibrium.

  • Instrument Setup:

    • Acquire standard ¹H and ¹³C{¹H} spectra first to determine spectral widths and reference the chemical shifts.

    • Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Parameter Optimization (The "Why"):

    • Set Spectral Widths (SW): Use the widths determined from the 1D spectra for both the ¹H (F2) and ¹³C (F1) dimensions.

    • Set Carrier Frequencies (O1P/O2P): Center the frequencies in the middle of the respective ¹H and ¹³C spectra.

    • Optimize the Long-Range Coupling Constant (ⁿJCH): This is the most critical parameter. The default is often optimized for a J-coupling of 8-10 Hz. This value is chosen because it provides a good compromise for observing both ²JCH and ³JCH correlations, which are typically in this range. For identifying correlations to quaternary carbons, which often have smaller couplings, a second experiment optimized for 4-6 Hz may be beneficial.

  • Acquisition: Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio, typically requiring several hours depending on sample concentration.

  • Data Processing & Interpretation:

    • Process the 2D data with appropriate window functions (e.g., sine-bell squared) and perform Fourier transformation.

    • Look for key correlations. For example, a correlation from the isoxazole C3-OH proton to the isoxazole C3 carbon, and from the protons on C4 of the tetrahydrobenzo ring to C3a and C7a of the isoxazole ring, would provide strong evidence for the core structure.

Computational Chemistry: Resolving Ambiguity with Prediction

When NMR data is ambiguous, comparing the experimental spectrum to spectra predicted for all possible isomers or tautomers using Density Functional Theory (DFT) is a powerful tie-breaker.[16][17] This method has been successfully used to revise the structures of complex natural products.[17]

The workflow involves optimizing the geometry of each candidate structure and then calculating the NMR shielding tensors, which are converted to chemical shifts.[10] The structure whose predicted spectrum most closely matches the experimental data is the correct one.

Atom Experimental δ (ppm) Calculated δ for Structure A (ppm) Calculated δ for Isomer B (ppm) Δδ (Exp - A) Δδ (Exp - B)
C3158.2157.9175.4 (C=O)0.3-17.2
C422.522.925.1-0.4-2.6
C7a115.8116.1110.2-0.35.6
H-51.851.882.15-0.03-0.30

As shown in the table, the small deviations (Δδ) between the experimental and calculated values for Structure A provide high confidence in its assignment, while the large deviations for Isomer B rule it out.

X-ray Crystallography: The Definitive Answer

When all other methods fail to provide an unambiguous answer, or when absolute proof of stereochemistry is required, single-crystal X-ray diffraction is the ultimate tool.[18][19][20] It provides a 3D map of electron density, revealing the precise location of every atom in the crystal lattice.

Obtaining a single crystal suitable for diffraction is often the rate-limiting step. Patience and systematic screening are key.

  • Purification: The compound must be of the highest possible purity (>99%).

  • Solvent Selection: Screen a range of solvents for high solubility and identify a miscible "anti-solvent" in which the compound is poorly soluble.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a drop on a siliconized coverslip (hanging) or a pedestal (sitting). Seal this over a reservoir containing the anti-solvent. The anti-solvent vapor slowly diffuses into the drop, reducing the solubility and inducing crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Harvesting: Once suitable crystals have formed (clear, well-defined edges), carefully remove them with a cryo-loop and immediately flash-cool them in liquid nitrogen for transport to the diffractometer.

Conclusion and Best Practices

Confirming the structure of novel this compound derivatives requires a rigorous, multi-faceted approach to overcome the inherent challenge of potential tautomerism. A strategy that relies on a single piece of data is prone to error.

Our recommended best practice is a hierarchical approach:

  • Foundation: Begin with high-quality 1D NMR (¹H, ¹³C) and HRMS to establish the basic framework and molecular formula.

  • Connectivity: Employ a full suite of 2D NMR experiments (COSY, HSQC, and especially HMBC) to unambiguously determine the atomic connectivity.

  • Validation: In cases of any remaining doubt, leverage computational DFT methods to predict NMR chemical shifts and compare them against experimental data for all plausible isomers.

  • Definitive Proof: When required for publication in top-tier journals, or when stereochemistry is critical, obtain a single-crystal X-ray structure.

By following this self-validating workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for the successful development of new therapeutic agents.

References

A Comparative Guide to the Transporter Cross-Reactivity of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, a compound belonging to the benzo[d]isoxazol-3-ol series, is recognized for its inhibitory activity, notably within the central nervous system. A critical aspect of its pharmacological profile, and that of any neurologically active compound, is its selectivity for its intended target. Off-target interactions, particularly with membrane transporters, can lead to unforeseen side effects, altered pharmacokinetics, and drug-drug interactions. This guide provides a comparative analysis of the cross-reactivity of this compound, examining its known interactions and placing them in the context of other relevant compounds. We will delve into the experimental methodologies required to build a comprehensive selectivity profile, providing a framework for rigorous preclinical evaluation.

Introduction: The Significance of Transporter Selectivity

Membrane transporters are integral proteins that control the influx and efflux of a vast array of substances across cellular barriers, including endogenous molecules, nutrients, and xenobiotics like pharmaceutical drugs.[1][2] In the central nervous system (CNS), they are crucial for maintaining homeostasis of neurotransmitters.[3] For instance, the family of GABA transporters (GATs), which includes GAT1, GAT2, GAT3, and the betaine/GABA transporter-1 (BGT-1), are vital for clearing GABA from the synaptic cleft, thereby terminating inhibitory neurotransmission.[3][4][5]

Inhibiting these transporters can increase the concentration of neurotransmitters in the synapse, a therapeutic strategy used in conditions like epilepsy.[4][5] However, the human genome encodes hundreds of transporters, many of which belong to the same Solute Carrier (SLC) superfamily as the GATs and share structural similarities.[3] This homology creates a potential for cross-reactivity, where a drug designed to inhibit one transporter may inadvertently inhibit others.

Why Cross-Reactivity Matters:

  • Pharmacodynamics: Inhibition of unintended transporters (e.g., those for dopamine, serotonin, or norepinephrine) can lead to a host of off-target pharmacological effects.

  • Pharmacokinetics: Interaction with transporters in the liver (e.g., OATPs), kidney (e.g., OATs, OCTs), or intestine (e.g., P-gp, BCRP) can alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]

  • Drug-Drug Interactions (DDIs): Co-administration of drugs that compete for the same transporter can lead to clinically significant DDIs.[2][6]

Therefore, a thorough assessment of a compound's selectivity is a cornerstone of modern drug development, mandated by regulatory agencies worldwide.[1][2]

Primary Target and Known Activity of this compound

The core structure of this compound is related to a class of compounds known to interact with GABAergic systems. Its close structural analog, 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO), is a known inhibitor of GABA uptake.[7] The benzo[d]isoxazol-3-ol scaffold itself has been investigated for the inhibition of other enzymes in the CNS, such as D-amino acid oxidase (DAAO), highlighting the diverse biological activities of this chemical family.[8] While specific public data on this compound's transporter inhibition profile is sparse, its structural similarity to established GABA uptake inhibitors strongly suggests it primarily targets GABA transporters.

Comparative Cross-Reactivity Analysis

To understand the potential cross-reactivity profile of this compound, we must compare it with well-characterized GABA transporter inhibitors. The key question is not just if it inhibits GATs, but how selectively it does so compared to other SLC6 family members (like the monoamine transporters) and other major drug transporters.

A typical in vitro screening panel would assess the inhibitory activity (usually as an IC50 value) against a range of key transporters.

Table 1: Illustrative Cross-Reactivity Profile for GABA Transporter Inhibitors

TransporterThis compound (Hypothetical IC50, µM)Tiagabine (Reference IC50, µM)Non-Selective Inhibitor (Example IC50, µM)
GAT1 (SLC6A1) ~0.5 - 5 ~0.05 ~1
GAT2 (SLC6A13) >100>100~5
GAT3 (SLC6A11) >50>100~2
BGT-1 (SLC6A12) >100>100~10
DAT (SLC6A3) >100>100~15
SERT (SLC6A4) >100>100~20
NET (SLC6A2) >100>100~25
P-gp (ABCB1) >100>50>50
BCRP (ABCG2) >100>50>50
OATP1B1 (SLCO1B1) >100>50>50
OAT1 (SLC22A6) >100>50>50
OCT2 (SLC22A2) >100>50>50

Note: Data for this compound is hypothetical, based on its structural class. Reference values are compiled from scientific literature. The goal is to determine if the compound exhibits a profile closer to the highly selective Tiagabine or a non-selective compound.

Analysis and Interpretation:

  • High Selectivity (e.g., Tiagabine): Tiagabine is a clinically approved anticonvulsant that demonstrates high selectivity for GAT1.[5][9] It has a reported affinity for GAT1 that is thousands of times higher than for GAT2 and GAT3.[5] This high degree of selectivity is crucial for its therapeutic window, minimizing off-target effects related to other neurotransmitter systems.

  • Potential Profile of this compound: Based on its structure, it is plausible that this compound is a potent GAT inhibitor. The critical experimental task is to quantify its activity against other transporters. A favorable profile would show potent inhibition of one or more GAT subtypes with IC50 values at least 100-fold higher for other key transporters, particularly the monoamine transporters (DAT, SERT, NET).

  • Glial vs. Neuronal Selectivity: GAT1 is expressed on both neurons and astrocytes, while GAT3 is predominantly found on astrocytes.[4] Compounds that selectively inhibit glial transporters (GAT3/BGT-1) versus neuronal transporters (GAT1) could offer different therapeutic effects and are an active area of research.[10] The selectivity of this compound across the different GAT subtypes is a key parameter to investigate.

Experimental Workflow for Assessing Transporter Cross-Reactivity

A robust, self-validating system is required to generate reliable cross-reactivity data. The most common approach involves using mammalian cell lines (e.g., HEK293, CHO) that are engineered to overexpress a single human transporter protein.[11][12]

Workflow Diagram

G cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis cell_culture 1. Culture Transporter- Expressing Cell Lines (e.g., HEK293-hGAT1) plate_cells 2. Plate Cells in 96-well Plates cell_culture->plate_cells test_compound 3. Prepare Serial Dilutions of Test Compound pre_incubation 4. Pre-incubate Cells with Test Compound or Vehicle Control test_compound->pre_incubation add_radioligand 5. Add Radiolabeled Probe Substrate (e.g., [3H]GABA) pre_incubation->add_radioligand incubation 6. Incubate to Allow Substrate Uptake add_radioligand->incubation stop_wash 7. Stop Uptake & Wash Cells with Ice-Cold Buffer incubation->stop_wash lysis 8. Lyse Cells stop_wash->lysis scintillation 9. Quantify Radioactivity (Scintillation Counting) lysis->scintillation calc 10. Calculate % Inhibition vs. Control scintillation->calc dose_response 11. Plot Dose-Response Curve & Determine IC50 calc->dose_response

References

A Comparative Guide to THPO and its Thio-Analogue as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals in neuroscience, the modulation of γ-aminobutyric acid (GABA)ergic neurotransmission is a cornerstone of therapeutic discovery. As the primary inhibitory neurotransmitter in the central nervous system, enhancing GABAergic tone by inhibiting its reuptake is a proven strategy for conditions like epilepsy. This guide provides an in-depth comparative analysis of two key bicyclic GABA uptake inhibitors: 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THPO) and its isosteric thio-analogue, 4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol.

Introduction: The Significance of GABA Uptake Inhibition

The action of GABA in the synaptic cleft is terminated by its removal via specific GABA transporters (GATs) located on presynaptic neurons and surrounding glial cells. To date, four main GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1). GAT1 is predominantly found in neurons, while GAT3 is primarily located in astrocytes. The differential localization of these transporters presents an opportunity for developing subtype-selective inhibitors to achieve more targeted therapeutic effects. By blocking these transporters, GABA uptake inhibitors increase the concentration and prolong the presence of GABA in the synapse, thereby enhancing inhibitory neurotransmission.

THPO, a conformationally restricted analogue of GABA, has been a valuable tool in neuroscience research for its ability to inhibit GABA uptake, showing a degree of selectivity for glial transport mechanisms. The isosteric replacement of the oxygen atom in the isoxazole ring of THPO with a sulfur atom yields its thio-analogue, offering a valuable opportunity to probe the structure-activity relationships (SAR) of this class of inhibitors.

Chemical Structures

The structural difference between THPO and its thio-analogue lies in the heteroatom at position 2 of the bicyclic ring system.

CompoundStructure
THPO
alt text
Thio-THPO
alt text

Comparative Efficacy and Potency

Direct comparative studies on the inhibitory effects of THPO and its thio-analogue on GABA uptake have revealed subtle but important differences in their pharmacological profiles.

In Vitro Activity:

THPO itself has been characterized as a moderately potent inhibitor with a preference for glial GABA uptake over neuronal uptake.

In Vivo Activity:

Interestingly, despite the slight difference in in vitro potency, THPO and thio-THPO are approximately equipotent in vivo in their ability to enhance the inhibition of firing of cat spinal neurons by GABA[1]. This suggests that other factors, such as metabolic stability or blood-brain barrier penetration, may play a role in the overall in vivo efficacy of these compounds. Calculations of the I/U ratio, which is an indicator of blood-brain barrier permeability, suggest that the thio-analogue may penetrate the blood-brain barrier more readily than THPO[1].

Structure-Activity Relationship (SAR)

The comparison of THPO and its thio-analogue provides valuable insights into the SAR of this class of GABA uptake inhibitors. The isosteric replacement of oxygen with sulfur in the five-membered ring influences the electronic and steric properties of the molecule, which in turn can affect its interaction with the GABA transporter.

The slightly lower in vitro potency of thio-THPO suggests that the electronegativity and hydrogen-bonding capacity of the oxygen atom in THPO may be important for optimal binding to the transporter. However, the comparable in vivo activity highlights the multifaceted nature of drug action, where pharmacokinetic properties can compensate for minor differences in in vitro potency.

The bicyclic scaffold of both molecules serves to lock the GABA-like moiety into a specific conformation, which is crucial for its recognition by the GABA transporters.

Experimental Protocols

Synthesis of THPO and its Thio-Analogue

The synthesis of these bicyclic compounds involves multi-step procedures. A general overview of the synthetic routes is provided below. For detailed experimental procedures, please refer to the cited literature.

Synthesis of THPO (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol):

The synthesis of THPO, also known as Gaboxadol or THIP, can be achieved through various routes, often starting from pyrrolidin-2-one. A patented process involves the formation of an intermediate, diethyl 5-hydroxy-3,6-dihydropyridine-1,4(2H)-dicarboxylate, which undergoes a series of reactions including ring closure to form the isoxazole ring fused to the piperidine backbone[2].

Synthesis of Thio-THPO (4,5,6,7-tetrahydroisothiazolo[5,4-c]pyridin-3-ol):

The synthesis of the thio-analogue has been described by Krogsgaard-Larsen et al. and typically involves the construction of the isothiazole ring onto a pre-existing piperidine derivative[1].

In Vitro GABA Uptake Inhibition Assay

The inhibitory activity of THPO and its thio-analogue on GABA uptake can be determined using a radioligand uptake assay in primary cultures of neurons and astrocytes or in cell lines expressing specific GAT subtypes.

Step-by-Step Methodology:

  • Cell Culture: Culture primary cortical neurons and astrocytes from rodent brains or maintain HEK293 cells stably expressing the desired human or rodent GAT subtype (GAT1, GAT2, GAT3, or BGT-1).

  • Preparation of Assay Plates: Seed the cells in appropriate multi-well plates and allow them to adhere and grow to a suitable confluency.

  • Assay Buffer: Prepare a Krebs-Ringer-HEPES buffer (pH 7.4) containing physiological concentrations of ions.

  • Inhibition Assay:

    • Wash the cells with the assay buffer.

    • Pre-incubate the cells with varying concentrations of the test compounds (THPO or thio-THPO) or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake by adding a solution containing a fixed concentration of [3H]GABA (e.g., 50 nM) and the corresponding concentration of the test compound.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure initial uptake rates are measured.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and quantify the amount of [3H]GABA taken up by the cells using a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a standard GAT inhibitor like tiagabine or in a sodium-free buffer) from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of GABA uptake) by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualization of the Mechanism of Action

The following diagram illustrates the process of GABA reuptake and its inhibition by compounds like THPO and its thio-analogue.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) GABA_vesicle GABA Vesicles GABA_release GABA Release GABA_vesicle->GABA_release Action Potential GABA_synapse GABA GABA_release->GABA_synapse GAT1 GAT1 Transporter GABA_synapse->GAT1 Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor GAT3 GAT3 Transporter GABA_synapse->GAT3 Uptake Inhibitory_signal Inhibitory Signal GABA_receptor->Inhibitory_signal Inhibitor THPO / Thio-THPO Inhibitor->GAT1 Blocks Inhibitor->GAT3 Blocks

Caption: Mechanism of GABA reuptake and its inhibition.

Conclusion

The comparative study of THPO and its thio-analogue reveals important nuances in the design of GABA uptake inhibitors. While the isosteric replacement of oxygen with sulfur in the heterocyclic ring results in a slight decrease in in vitro potency, the in vivo efficacy remains comparable, likely due to favorable pharmacokinetic properties of the thio-analogue. Both compounds serve as valuable pharmacological tools for investigating the roles of neuronal and glial GABA transporters. Future research focusing on obtaining precise IC50 values against all GAT subtypes and exploring further structural modifications could lead to the development of even more potent and selective GABA uptake inhibitors with enhanced therapeutic potential.

References

A Comparative Guide to GABA Reuptake Inhibition: 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-ol versus Tiagabine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of GABA Reuptake Inhibition in Neuroscience

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. The precise control of GABAergic neurotransmission is vital for normal brain function, and its dysregulation is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disturbances.

The action of GABA in the synaptic cleft is terminated by its removal via GABA transporters (GATs). Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1). These transporters are expressed on both neurons and glial cells, with GAT1 being the predominant subtype in the brain. By inhibiting these transporters, the extracellular concentration of GABA can be increased, thereby enhancing GABAergic signaling. This mechanism has been a key focus for the development of novel therapeutics.

This guide provides an in-depth, objective comparison of two prominent GABA reuptake inhibitors: the clinically approved drug Tiagabine and the research compound 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol (a derivative of the parent compound known as exo-THPO). We will delve into their mechanisms of action, potency, selectivity, and pharmacokinetic profiles, supported by experimental data, to provide a comprehensive resource for researchers in the field.

Mechanism of Action: Targeting the GABA Transporters

Both Tiagabine and this compound exert their effects by inhibiting GABA transporters, but their specific interactions and selectivity profiles differ.

Tiagabine is a potent and selective inhibitor of the GAT-1 transporter.[1] By blocking GAT-1, Tiagabine effectively reduces the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells.[2] This leads to an increased concentration of GABA available to bind to postsynaptic GABA-A and GABA-B receptors, resulting in enhanced inhibitory neurotransmission.[2] Structural studies have revealed that Tiagabine locks the GAT-1 transporter in an inward-open conformation, thereby preventing the translocation of GABA.[3] Its mechanism is described as a mixed-type inhibition.[3]

This compound (exo-THPO) and its analogues are also inhibitors of GABA uptake, with many derivatives demonstrating a high degree of selectivity for the GAT-1 transporter.[4] Some analogues, however, have shown activity at other GAT subtypes, highlighting the chemical scaffold's potential for developing inhibitors with varying selectivity profiles. The parent compound, exo-THPO, and its N-alkylated derivatives have been shown to act as competitive inhibitors of GABA transport.[4]

GABA_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GAT1_pre GAT1 GABA_synapse->GAT1_pre Reuptake GABA_receptor GABA Receptor GABA_synapse->GABA_receptor Binding GAT_glia GAT1/GAT3 GABA_synapse->GAT_glia Reuptake Tiagabine Tiagabine Tiagabine->GAT1_pre Inhibits exo_THPO exo-THPO exo_THPO->GAT1_pre Inhibits exo_THPO->GAT_glia Inhibits

Figure 1: Simplified signaling pathway of GABA reuptake and the inhibitory action of Tiagabine and exo-THPO.

Comparative Performance: Potency and Selectivity

The efficacy of a GABA reuptake inhibitor is determined by its potency (IC50 value) and its selectivity for the different GAT subtypes. A high potency allows for effective inhibition at lower concentrations, while high selectivity can minimize off-target effects.

CompoundGAT SubtypeIC50 (µM)Source
Tiagabine mGAT10.28[4]
mGAT2>100[4]
mGAT3>100[4]
mBGT1>100[4]
exo-THPO mGAT14.9[4]
mGAT2>1000[4]
mGAT3>1000[4]
mBGT1>1000[4]
N-methyl-exo-THPO mGAT11.1[4]
mGAT2>1000[4]
mGAT3>1000[4]
mBGT1>1000[4]

Data Interpretation: The provided data, derived from studies on cloned mouse GABA transporters (mGATs), clearly demonstrates that Tiagabine is a more potent inhibitor of mGAT1 than exo-THPO and its N-methylated analogue .[4] All three compounds exhibit high selectivity for mGAT1, with negligible activity at mGAT2, mGAT3, and mBGT1 at the tested concentrations.[4] The lipophilic side chain of Tiagabine is a key determinant of its high affinity and selectivity for GAT-1.[3]

Pharmacokinetic Profiles: A Comparative Overview

The therapeutic utility of a drug is heavily influenced by its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Tiagabine is well-absorbed orally, with a bioavailability of approximately 90-95%.[5] It is highly protein-bound (around 96%) and is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][5] The elimination half-life of Tiagabine is relatively short, ranging from 5 to 8 hours in healthy individuals.[2][5] This can be further reduced to 2-5 hours in patients taking other enzyme-inducing antiepileptic drugs.[6]

This compound (exo-THPO) and its analogues have been primarily studied in preclinical settings, and comprehensive human pharmacokinetic data is limited. Studies in animal models have shown that some derivatives possess anticonvulsant activity when administered systemically, indicating that they can cross the blood-brain barrier.[7] For instance, a prodrug of N-methyl-exo-THPO demonstrated dose-dependent inhibition of audiogenic seizures in mice following intraperitoneal administration, with a calculated ED50 of 233 µmol/kg.[4] However, detailed information on the bioavailability, protein binding, metabolism, and half-life of these compounds in humans is not yet available.

Therapeutic Applications and Side Effect Profiles

Tiagabine is clinically approved as an adjunctive therapy for the treatment of partial-onset seizures in adults and children 12 years and older.[2] Its efficacy in controlling seizures is attributed to its potent and selective inhibition of GAT-1.[2] Common side effects associated with Tiagabine use include dizziness, drowsiness, weakness, nervousness, and nausea.[1] More serious side effects can include an increased risk of seizures in non-epileptic patients, and suicidal thoughts or behavior.[6]

The therapeutic potential of this compound derivatives is still under investigation. Their demonstrated anticonvulsant activity in preclinical models suggests potential applications in epilepsy.[7][8] The high selectivity of some analogues for GAT-1 could potentially lead to a favorable side effect profile compared to less selective compounds. However, further research, including clinical trials, is necessary to establish their safety and efficacy in humans.

Experimental Protocol: In Vitro GABA Reuptake Inhibition Assay

The following is a generalized, step-by-step protocol for assessing the inhibitory activity of compounds on GABA transporters expressed in a cellular system, such as Human Embryonic Kidney (HEK) 293 cells.

GABA_Uptake_Assay_Workflow Start Start Cell_Culture 1. Cell Culture & Transfection (HEK293 cells with GAT subtype) Start->Cell_Culture Plating 2. Cell Plating (Poly-D-lysine coated plates) Cell_Culture->Plating Preincubation 3. Pre-incubation (with test compound or vehicle) Plating->Preincubation Incubation 4. Incubation with [3H]GABA Preincubation->Incubation Termination 5. Termination of Uptake (Washing with ice-cold buffer) Incubation->Termination Lysis 6. Cell Lysis Termination->Lysis Scintillation_Counting 7. Scintillation Counting (Quantify [3H]GABA uptake) Lysis->Scintillation_Counting Data_Analysis 8. Data Analysis (IC50 determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for a [3H]GABA uptake assay.

Materials:

  • HEK293 cells stably or transiently expressing the desired GAT subtype (e.g., hGAT1, hGAT2, hGAT3, or hBGT1)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • Poly-D-lysine coated 24- or 48-well plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • [³H]GABA (radiolabeled gamma-aminobutyric acid)

  • Test compounds (Tiagabine, this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Unlabeled GABA (for determining non-specific uptake)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Plating: Culture HEK293 cells expressing the target GAT subtype under standard conditions. Seed the cells onto poly-D-lysine coated plates at an appropriate density and allow them to adhere overnight.

  • Pre-incubation with Test Compound: On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed assay buffer. Add assay buffer containing various concentrations of the test compound or vehicle control to the wells. Incubate for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of GABA Uptake: Add a solution of [³H]GABA (at a concentration close to its Km for the specific transporter) to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH or a mild detergent solution) to each well.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of unlabeled GABA or a known potent inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion: Key Differences and Future Directions

This guide has provided a comparative analysis of Tiagabine and this compound (exo-THPO) as GABA reuptake inhibitors. The key distinctions are summarized below:

  • Potency: Tiagabine is a more potent inhibitor of GAT-1 than exo-THPO and its N-methylated derivative.

  • Clinical Development: Tiagabine is a clinically approved antiepileptic drug with a well-documented efficacy and safety profile. exo-THPO and its analogues are research compounds with demonstrated preclinical anticonvulsant activity, but their clinical potential remains to be fully explored.

  • Pharmacokinetics: Tiagabine has a well-characterized pharmacokinetic profile in humans, whereas such data for exo-THPO derivatives is currently lacking.

  • Mechanism: While both are GAT-1 selective inhibitors, Tiagabine exhibits a mixed-type inhibition, whereas exo-THPO and its analogues have been shown to be competitive inhibitors.

For researchers in drug discovery, the this compound scaffold represents a promising starting point for the development of novel GAT inhibitors with potentially different selectivity profiles and improved therapeutic properties. Further investigation into the structure-activity relationships of this chemical series could lead to the identification of compounds with enhanced potency, selectivity, and pharmacokinetic characteristics.

References

Introduction: The Critical Role of GAT-1 in Neurotransmission

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative In Vitro Efficacy Analysis of GAT-1 Inhibitors: THPO vs. SKF-89976-A

This guide provides a detailed comparative analysis of the in vitro efficacy of two notable GABA transporter 1 (GAT-1) inhibitors: (R)-exo-THPO and SKF-89976-A. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology. We will delve into the mechanistic nuances, comparative potencies, and the experimental methodologies used to characterize these compounds.

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system. The precise regulation of GABA levels in the synaptic cleft is crucial for maintaining the delicate balance between neuronal excitation and inhibition. The GABA transporter 1 (GAT-1), a member of the solute carrier 6 (SLC6) family, plays a pivotal role in this process by reuptaking GABA from the synapse into presynaptic neurons and surrounding glial cells.[1] Inhibition of GAT-1 is a well-established therapeutic strategy for increasing GABAergic tone, with applications in the treatment of epilepsy and other neurological disorders.[2]

Two compounds that have been instrumental in the pharmacological dissection of the GABAergic system are SKF-89976-A, a derivative of nipecotic acid, and (R)-exo-THPO ((R)-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol), a conformationally restricted analog of GABA.[3][4] While both are potent inhibitors of GAT-1, they exhibit distinct pharmacological profiles. This guide aims to provide a comprehensive in vitro comparison of their efficacy, selectivity, and mechanism of action.

Mechanism of Action: A Tale of Two Inhibitors

The interaction of small molecule inhibitors with their target proteins is a cornerstone of pharmacology. SKF-89976-A and (R)-exo-THPO, while both targeting GAT-1, are thought to exhibit different modes of inhibition, which has significant implications for their biological effects.

SKF-89976-A is a lipophilic derivative of nipecotic acid and is characterized as a potent, selective GAT-1 inhibitor.[5] Studies have shown that it can exhibit both competitive and non-competitive inhibition of GAT-1, depending on the experimental conditions.[6] This dual mechanism suggests a complex interaction with the transporter, potentially involving binding to both the substrate recognition site and an allosteric site.

(R)-exo-THPO and its derivatives, on the other hand, have been shown to act as competitive inhibitors of GABA uptake.[7] This implies that they directly compete with GABA for binding to the active site of the GAT-1 transporter. The lipophilicity of N-substituted analogs of (R)-exo-THPO has been identified as a key determinant of their potency at GAT-1.[2]

cluster_GAT1 GAT-1 Transporter GAT1 GABA Binding Site Allosteric Allosteric Site GABA GABA GABA->GAT1 Binds THPO (R)-exo-THPO THPO->GAT1 Competes with GABA SKF SKF-89976-A SKF->GAT1 Competes with GABA SKF->Allosteric Binds (Non-competitive)

Caption: Simplified binding models for GAT-1 inhibitors.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The potency of GAT-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the rate of GABA uptake by 50%. A lower IC50 value indicates a higher potency.

The following tables summarize the reported in vitro inhibitory activities of (R)-exo-THPO, its derivatives, and SKF-89976-A against various GABA transporters. It is important to note that IC50 values can vary depending on the experimental conditions, such as the cell type used, substrate concentration, and assay methodology.

Table 1: Inhibitory Potency (IC50, µM) against Neuronal and Glial GABA Uptake

CompoundNeuronal UptakeGlial (Astrocyte) UptakeReference
(R)-exo-THPO900200[8]
N-methyl-exo-THPO50040[8]
SKF-89976-A~0.04 - 0.08Not specified in these sources[2]

Table 2: Inhibitory Potency (IC50, µM) against Cloned GABA Transporter Subtypes

CompoundhGAT-1rGAT-2hGAT-3hBGT-1Reference
(R)-exo-THPOData not available in these sourcesData not available in these sourcesData not available in these sourcesData not available in these sources
N-methyl-exo-THPOData not available in these sourcesData not available in these sourcesData not available in these sourcesData not available in these sources
SKF-89976-A~0.04 - 0.085509447210[2]

From the available data, SKF-89976-A demonstrates significantly higher potency for GAT-1 compared to (R)-exo-THPO and its N-methyl derivative. Furthermore, SKF-89976-A exhibits high selectivity for GAT-1 over other GABA transporter subtypes. In contrast, (R)-exo-THPO and its analogs show a preference for inhibiting glial GABA uptake over neuronal uptake, suggesting a different therapeutic potential.[2][8]

Experimental Protocols for In Vitro Efficacy Assessment

The validation of GAT-1 as the primary target and the determination of inhibitor potency rely on robust in vitro assays. The two most common methodologies are radioligand binding assays and GABA uptake assays.

Radioligand Binding Assays

These assays directly measure the ability of a test compound to displace a known radiolabeled ligand from the GAT-1 transporter. This provides a measure of the compound's binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of test compounds for GAT-1.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line expressing human GAT-1 (e.g., HEK293 or CHO cells).[9][10] Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer.[11]

  • Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a specific GAT-1 radioligand (e.g., [³H]tiagabine or [³H]NO-711).[2]

  • Competition: Add increasing concentrations of the unlabeled test compound ((R)-exo-THPO or SKF-89976-A).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters.[12]

  • Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[12]

start Start prep Prepare GAT-1 expressing membranes start->prep incubate Incubate membranes with [³H]Radioligand & Test Compound prep->incubate separate Separate bound/free ligand (Filtration) incubate->separate quantify Quantify bound radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

[³H]GABA Uptake Assays

These functional assays directly measure the inhibition of GABA transport into cells expressing GAT-1.

Objective: To determine the functional potency (IC50) of test compounds in inhibiting GAT-1-mediated GABA uptake.

Protocol:

  • Cell Culture: Culture cells stably expressing human GAT-1 (e.g., HEK293 or CHO cells) or primary neuronal/glial cultures in 96-well plates.[8][9][10]

  • Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compound ((R)-exo-THPO or SKF-89976-A).

  • Initiate Uptake: Add a solution containing a fixed concentration of [³H]GABA to initiate the uptake reaction.

  • Incubation: Incubate for a defined period at a controlled temperature to allow for GABA uptake.

  • Terminate Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells to release the intracellular [³H]GABA.

  • Quantification: Measure the amount of [³H]GABA taken up by the cells using a scintillation counter.[13]

  • Data Analysis: Plot the percentage of inhibition of GABA uptake against the concentration of the test compound to determine the IC50 value.

start Start culture Culture GAT-1 expressing cells start->culture preincubate Pre-incubate cells with Test Compound culture->preincubate uptake Initiate uptake with [³H]GABA preincubate->uptake terminate Terminate uptake (Wash with cold buffer) uptake->terminate lyse Lyse cells terminate->lyse quantify Quantify intracellular [³H]GABA (Scintillation Counting) lyse->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

Caption: Workflow for a [³H]GABA uptake assay.

Conclusion and Future Directions

This guide has provided a comparative overview of the in vitro efficacy of (R)-exo-THPO and SKF-89976-A as GAT-1 inhibitors. The key takeaways are:

  • Potency and Selectivity: SKF-89976-A is a highly potent and selective GAT-1 inhibitor, with IC50 values in the nanomolar range. In contrast, (R)-exo-THPO and its derivatives are less potent but exhibit a noteworthy selectivity for glial over neuronal GABA uptake.

  • Mechanism of Action: While (R)-exo-THPO and its analogs generally act as competitive inhibitors, SKF-89976-A can display a more complex, mixed-mode of inhibition.

  • Experimental Approach: The characterization of these compounds relies on well-established in vitro techniques, primarily radioligand binding and GABA uptake assays, utilizing either recombinant cell lines or primary cell cultures.

The distinct pharmacological profiles of these two classes of GAT-1 inhibitors suggest that they may have different therapeutic applications. The high potency and GAT-1 selectivity of SKF-89976-A make it an excellent tool for probing the function of this specific transporter. The glial-preferential inhibition of (R)-exo-THPO and its derivatives opens up avenues for exploring the specific role of glial GABA transport in neuronal function and disease.

Future research should focus on direct, head-to-head comparisons of these compounds in a wider range of in vitro and in vivo models. Furthermore, elucidating the precise molecular interactions of these inhibitors with the GAT-1 transporter through structural biology and computational modeling will be crucial for the rational design of next-generation GAT-1 inhibitors with improved therapeutic profiles.

References

A Senior Application Scientist's Guide to the In Vivo Validation of Anticonvulsant Effects of Novel THPO Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of methodologies for validating the anticonvulsant properties of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THPO) derivatives. This document moves beyond a simple recitation of protocols to offer a strategic framework for experimental design, data interpretation, and contextualization within the broader field of epilepsy research.

The Rationale for Targeting THPO Derivatives

Epilepsy, a neurological disorder affecting millions globally, is characterized by recurrent, unprovoked seizures.[1] While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain pharmacoresistant, underscoring the urgent need for novel therapeutic agents.[1] The GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system, is a well-established target for anticonvulsant therapies.[2]

THPO is a known inhibitor of glial GABA uptake, which can increase the concentration of GABA in the synaptic cleft and enhance inhibitory neurotransmission.[3][4] However, THPO itself has shown only marginal anticonvulsant effects in some models.[3] The exploration of THPO derivatives is a promising strategy to develop compounds with improved potency, selectivity, and pharmacokinetic profiles. Many neuroactive steroids, for instance, exert their anticonvulsant effects by modulating GABA-A receptors.[5][6][7][8] This guide will focus on two of the most widely used and clinically validated in vivo models for screening potential anticonvulsants: the pentylenetetrazol (PTZ)-induced seizure model and the maximal electroshock (MES) test.[1][9][10][11][12]

Experimental Design: A Foundation of Scientific Rigor

A robust experimental design is paramount for generating reproducible and translatable data. The following considerations are crucial when planning your in vivo studies.

Animal Models and Controls
  • Species and Strain: While both rats and mice are commonly used, it's important to recognize species-specific differences in drug metabolism and seizure manifestation.[13] For initial screening, male ICR-CD-1 or C57BL/6 mice are often preferred due to their genetic homogeneity and well-characterized responses in seizure models.[14][15]

  • Vehicle Control: This group receives the same solvent used to dissolve the THPO derivatives, administered via the same route and volume. This control is essential to rule out any effects of the vehicle itself.

  • Positive Control: A well-established anticonvulsant drug, such as diazepam, should be included to validate the experimental model and provide a benchmark for the efficacy of the test compounds.[16][17][18][19][20] Diazepam is a benzodiazepine that enhances the effect of GABA at the GABA-A receptor, leading to its anticonvulsant properties.[19]

  • Test Groups: Multiple dose levels of each THPO derivative should be evaluated to determine a dose-response relationship and calculate the median effective dose (ED50).

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of THPO derivatives.

G cluster_0 Pre-Treatment Phase cluster_1 Seizure Induction & Observation Phase cluster_2 Data Analysis & Interpretation A Animal Acclimation (Minimum 3-4 days) B Randomization into Treatment Groups A->B C Drug Administration (THPO Derivative, Vehicle, Diazepam) B->C D1 PTZ Administration (Subcutaneous) C->D1 D2 MES Induction (Corneal Electrodes) C->D2 E Behavioral Observation & Seizure Scoring D1->E D2->E F Calculation of ED50 E->F G Statistical Analysis F->G H Comparison of Efficacy G->H

Caption: A generalized workflow for the in vivo screening of novel anticonvulsant compounds.

Methodology 1: The Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ model is highly predictive of efficacy against generalized absence and myoclonic seizures.[10] PTZ is a non-competitive antagonist of the GABA-A receptor, and its administration leads to a reduction in inhibitory neurotransmission and subsequent neuronal hyperexcitability.[13][21][22]

Detailed Protocol
  • Animal Preparation: Acclimate male mice (e.g., C57BL/6, 20-25g) to the testing environment for at least 30 minutes prior to the experiment.

  • Drug Administration:

    • Administer the THPO derivative or vehicle intraperitoneally (i.p.). The volume of injection should be consistent across all groups (e.g., 10 mL/kg).

    • The pre-treatment time (the interval between drug administration and PTZ injection) is a critical parameter and should be determined based on the pharmacokinetic profile of the test compounds, typically ranging from 30 to 60 minutes.[15]

  • PTZ Induction:

    • Prepare a fresh solution of PTZ in 0.9% saline. A common convulsant dose in mice is between 30-85 mg/kg, administered subcutaneously (s.c.).[13] It is advisable to conduct a pilot study to determine the optimal dose for your specific animal strain and laboratory conditions.

  • Observation and Scoring:

    • Immediately after PTZ injection, place the animal in an individual observation chamber.

    • Observe the animal continuously for 30 minutes and score the seizure severity using a standardized scale, such as the Racine scale.

Data Presentation: Comparative Efficacy of THPO Derivatives in the PTZ Model
Treatment GroupDose (mg/kg, i.p.)NOnset of Seizures (min, mean ± SEM)Seizure Severity (Racine Scale, mean ± SEM)Protection (%)
Vehicle-102.5 ± 0.34.8 ± 0.20
Diazepam210No Seizures0100
THPO-D110105.1 ± 0.62.5 ± 0.440
20108.2 ± 0.9 1.2 ± 0.380
4010No Seizures0100
THPO-D210103.8 ± 0.53.9 ± 0.320
20106.5 ± 0.72.1 ± 0.460
40109.7 ± 1.1 0.8 ± 0.290

*p < 0.05, **p < 0.01 compared to vehicle control. Data are hypothetical and for illustrative purposes only.

Methodology 2: The Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures and is particularly useful for identifying compounds that prevent seizure spread.[14][15][23][24][25]

Detailed Protocol
  • Animal Preparation: Similar to the PTZ model, acclimate male mice to the testing environment.

  • Drug Administration: Administer the test compounds or vehicle as described for the PTZ model.

  • MES Induction:

    • Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of the animal.[14][25]

    • Place corneal electrodes and deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[14][23][25]

  • Observation and Endpoint:

    • The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[14][15] An animal is considered protected if this phase is absent.

Data Presentation: Comparative Efficacy of THPO Derivatives in the MES Model
Treatment GroupDose (mg/kg, i.p.)NNumber of Protected AnimalsProtection (%)
Vehicle-1000
Diazepam51010100
THPO-D11010330
2010770
401010100
THPO-D21010220
2010550
4010990

Data are hypothetical and for illustrative purposes only.

Hypothesized Mechanism of Action

The anticonvulsant effects of THPO derivatives are likely mediated through the enhancement of GABAergic neurotransmission. This can occur through direct modulation of the GABA-A receptor or by inhibiting GABA reuptake, thereby increasing the synaptic concentration of GABA.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal A GABA Synthesis B GABA Vesicular Storage A->B C GABA Release B->C D GABA Reuptake (GAT-1, GAT-3) C->D F GABA-A Receptor C->F Binding E THPO Derivative E->D Inhibition G Chloride Ion Influx F->G H Neuronal Hyperpolarization (Inhibition) G->H I Reduced Neuronal Excitability & Seizure Suppression H->I

Caption: A potential mechanism of action for the anticonvulsant effects of THPO derivatives.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to validating the anticonvulsant effects of novel THPO derivatives in vivo. The PTZ and MES models provide complementary information on the potential clinical utility of these compounds.[10] Future studies should aim to elucidate the precise molecular targets of the most promising derivatives, assess their pharmacokinetic and toxicological profiles, and evaluate their efficacy in chronic models of epilepsy.[12][22] The ultimate goal is to translate these preclinical findings into novel and effective therapies for patients with epilepsy.

References

A Head-to-Head Comparison of Gaboxadol and 4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-ol: A Guide for GABA-A Receptor Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive head-to-head comparison of Gaboxadol (also known as THIP) and the structurally related but less-characterized compound, 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol. As direct-acting GABA-A receptor agonists are of significant interest in neuroscience and drug development, this document is designed for researchers, scientists, and drug development professionals. We will delve into the established pharmacology of Gaboxadol and provide a framework for the experimental characterization and potential comparison of this compound, highlighting the causal relationships between their structures and potential functions.

Introduction: The Significance of Direct-Acting GABA-A Agonists

The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS). While many clinically used drugs, such as benzodiazepines, are positive allosteric modulators of GABA-A receptors, direct-acting agonists that bind to the same site as GABA offer a different therapeutic paradigm. Gaboxadol is a well-known example of such an agent, demonstrating unique pharmacological properties. This guide will use Gaboxadol as a reference to explore the potential of the structurally analogous this compound.

Part 1: Profiling the Compounds

A thorough understanding of the individual compounds is paramount before a comparative analysis can be undertaken.

Gaboxadol (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol)

Gaboxadol, also known as THIP, is a synthetic analogue of muscimol, a natural GABA-A receptor agonist.[1] It is a conformationally restricted analogue of GABA.[1]

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₆H₈N₂O₂
Molecular Weight 140.14 g/mol [2]
IUPAC Name 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3(2H)-one[1]
Synonyms THIP, Lu-2-030, MK-0928, OV101[1]
This compound

This compound shares the isoxazol-3-ol core fused to a saturated six-membered ring, but with a key difference: the six-membered ring is a cyclohexane, lacking the nitrogen atom present in the dihydropyridine ring of Gaboxadol.

Chemical Structure and Properties:

PropertyValue
Molecular Formula C₇H₉NO₂
Molecular Weight 139.15 g/mol [3]
IUPAC Name This compound

Part 2: Mechanism of Action and Signaling Pathways

Gaboxadol: A Selective Extrasynaptic GABA-A Receptor Agonist

Gaboxadol's primary mechanism of action is as a potent and selective partial agonist at the GABA-A receptor.[1] Uniquely, it shows preferential activity as a supra-maximal agonist at extrasynaptic GABA-A receptors containing the δ (delta) subunit, often in combination with α4 and β3 subunits (α4β3δ).[1][4] These extrasynaptic receptors mediate tonic inhibition, a persistent form of inhibition that regulates overall neuronal excitability.[4] This selectivity for δ-containing receptors distinguishes Gaboxadol from benzodiazepines, which do not modulate these receptor subtypes.[1] The activation of these receptors by Gaboxadol leads to an increase in the duration and frequency of chloride channel opening, resulting in neuronal hyperpolarization and reduced excitability.[1]

Gaboxadol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space Gaboxadol Gaboxadol GABA_A_Receptor α4 β3 δ β3 α4 Extrasynaptic GABA-A Receptor Gaboxadol->GABA_A_Receptor:f2 Binds to δ-subunit containing receptor GABA GABA GABA->GABA_A_Receptor:f2 Binds Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Opens Cl⁻ Channel Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of Gaboxadol at extrasynaptic GABA-A receptors.

This compound: A Hypothetical Mechanism

The mechanism of action for this compound is currently unknown due to a lack of published pharmacological data. However, based on its structural similarity to Gaboxadol (the presence of the isoxazol-3-ol pharmacophore), it is hypothesized to also act as a GABA-A receptor agonist. The key structural difference—the replacement of the nitrogen in the dihydropyridine ring with a carbon—would significantly alter its physicochemical properties, such as its basicity and hydrogen bonding capacity. This change would likely influence its binding affinity, selectivity for different GABA-A receptor subtypes, and overall efficacy.

Part 3: A Framework for Head-to-Head Experimental Comparison

Given the absence of data for this compound, this section outlines a series of experiments designed to characterize its activity and directly compare it to Gaboxadol.

Experimental Workflow

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation BBB_prediction Blood-Brain Barrier Permeability Prediction Docking Molecular Docking (GABA-A Receptor Models) BBB_prediction->Docking Binding_Assay Radioligand Binding Assay (Ki determination) Docking->Binding_Assay Patch_Clamp Patch-Clamp Electrophysiology (EC₅₀ and Efficacy) Binding_Assay->Patch_Clamp Animal_Models Animal Models of Sedation (e.g., Loss of Righting Reflex) Patch_Clamp->Animal_Models

Caption: Proposed experimental workflow for comparative analysis.

In Silico Prediction of CNS Bioavailability

Before embarking on extensive in vitro and in vivo studies, computational models can predict the likelihood of a compound crossing the blood-brain barrier (BBB).

Protocol: In Silico BBB Permeability Prediction

  • Descriptor Calculation: For both Gaboxadol and this compound, calculate key molecular descriptors such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and pKa.

  • Model Application: Utilize established computational models (e.g., machine learning algorithms trained on known CNS-penetrant and non-penetrant drugs) to predict the logBB (logarithm of the brain-to-blood concentration ratio) for each compound.[5]

  • Comparative Analysis: Compare the predicted logBB values. The absence of the basic nitrogen in this compound is expected to decrease its pKa and potentially alter its logP, which could impact its predicted BBB permeability.

In Vitro Characterization: Receptor Binding and Functional Activity

Protocol: GABA-A Receptor Radioligand Binding Assay

This assay will determine the binding affinity (Ki) of the compounds for the GABA-A receptor.

  • Membrane Preparation: Prepare synaptic membranes from rat or mouse whole brain or specific brain regions (e.g., cerebellum, rich in δ-subunit containing receptors).[6]

  • Assay Setup: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radioligand that binds to the GABA site, such as [³H]muscimol or [³H]GABA.[4]

  • Competition Binding: Add increasing concentrations of either unlabeled Gaboxadol or this compound to displace the radioligand.

  • Incubation and Termination: Incubate at 4°C for a defined period (e.g., 45 minutes) to reach equilibrium.[6] Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol: Patch-Clamp Electrophysiology

This technique will assess the functional activity (EC₅₀ and efficacy) of the compounds on GABA-A receptors.

  • Cell Preparation: Use cultured primary neurons or a cell line (e.g., HEK293 cells) stably expressing specific GABA-A receptor subtypes (e.g., α4β3δ to test for Gaboxadol-like activity).[7]

  • Recording Setup: Perform whole-cell voltage-clamp recordings using an automated or manual patch-clamp system.[8]

  • Compound Application: Apply increasing concentrations of Gaboxadol or this compound to the cells and measure the resulting chloride current.

  • Data Analysis: Generate concentration-response curves by plotting the peak current amplitude against the logarithm of the agonist concentration. Fit the data with the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximum response (Emax). The Emax relative to that of GABA will determine if the compound is a full or partial agonist.

Comparative Data Summary (Hypothetical)

The following table illustrates how the data from these experiments would be presented for a direct comparison.

ParameterGaboxadol (Reference)This compound (Experimental)
Binding Affinity (Ki, nM) Known ValueTo be determined
Functional Potency (EC₅₀, µM) Known ValueTo be determined
Efficacy (% of max GABA response) Known ValueTo be determined
Predicted logBB Calculated ValueTo be determined
In Vivo Evaluation: Sedative Effects

Should in vitro studies indicate that this compound is a potent and efficacious GABA-A receptor agonist with predicted CNS penetration, its in vivo effects can be assessed.

Protocol: Loss of Righting Reflex (LORR) in Mice

  • Compound Administration: Administer various doses of Gaboxadol or this compound (e.g., via intraperitoneal injection) to different groups of mice.

  • Assessment: At set time points after administration, place each mouse on its back. The inability of the mouse to right itself within a specified time (e.g., 30 seconds) is defined as the loss of the righting reflex.

  • Data Analysis: Determine the dose that causes LORR in 50% of the animals (ED₅₀). The duration of LORR can also be measured as an indicator of the compound's duration of action.

Part 4: Structure-Activity Relationship (SAR) and Concluding Remarks

The primary structural difference between Gaboxadol and this compound is the presence of a nitrogen atom in the six-membered ring of Gaboxadol. This nitrogen is protonated at physiological pH, rendering the molecule a zwitterion. This charge distribution is crucial for its interaction with the GABA binding site on the GABA-A receptor.

The absence of this nitrogen in this compound will make it a more lipophilic and less basic molecule. While it retains the isoxazol-3-ol moiety, which is a key pharmacophore for GABA-A receptor agonism, the altered physicochemical properties are likely to have a profound impact on its pharmacological profile. It may exhibit a lower affinity for the GABA-A receptor, or it might display a different subtype selectivity profile.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of chemical waste are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, a heterocyclic compound often utilized in medicinal chemistry and drug discovery.[1][2] As a Senior Application Scientist, this document is designed to synthesize technical accuracy with practical, field-proven insights to address your operational needs beyond the product itself.

Part 1: Hazard Assessment and Classification

A thorough hazard assessment is the foundation of safe disposal. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, an evaluation of its structural motifs—an isoxazole ring fused to a cyclohexane ring—provides crucial guidance on its potential hazards.

The isoxazole parent compound is known to be a flammable liquid that can cause skin and eye damage.[3][4] Derivatives of isoxazole can also be harmful if swallowed.[5] In contrast, a structurally related compound, 4,5,6,7-Tetrahydrobenzo[D]Isoxazole-3-Carboxylic Acid, is classified as not a hazardous substance or mixture.[6] Given this conflicting information and as a matter of prudent practice, This compound should be handled as a hazardous chemical waste unless a formal hazard characterization by a certified laboratory determines otherwise.

This precautionary approach ensures the highest level of safety for laboratory personnel and the environment. All subsequent procedures in this guide are based on the classification of this compound as hazardous waste.

Part 2: Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear the following minimum PPE to prevent exposure:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential irritants.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact with the chemical. Gloves must be inspected before use and disposed of properly after handling.[3]
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be required if handling large quantities or if there is a risk of aerosolization.[4]Minimizes inhalation of any potential vapors or dust.

Part 3: Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.

Container Selection and Labeling:

  • Use appropriate containers: Store waste this compound in a designated, leak-proof container. Plastic containers are often preferred.[7]

  • Properly label all waste containers: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the building and room number of generation, and a list of all chemical constituents.[8]

Satellite Accumulation Area (SAA):

  • Hazardous waste must be stored in a designated "Satellite Accumulation Area," which should be at or near the point of generation.[7][8]

  • The SAA must be inspected weekly for any signs of container leakage.[8]

  • Keep waste containers securely closed except when adding waste.[7]

  • There are limits to the amount of hazardous waste that can be stored in an SAA (typically a maximum of 55 gallons).[7][9]

Part 4: Step-by-Step Disposal Protocol

The following protocol outlines the procedural steps for the disposal of this compound.

Step 1: Waste Collection

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., weighing boats, contaminated gloves), in a designated hazardous waste container.

Step 2: Container Management

  • Ensure the waste container is properly sealed and labeled as described in Part 3.

  • Do not mix incompatible waste streams in the same container.

Step 3: Request for Waste Pickup

  • Once the waste container is full or has been in the SAA for up to one year, contact your institution's Environmental Health and Safety (EH&S) or a licensed hazardous waste disposal company to arrange for pickup.[7][8]

  • Provide the waste manifest or profile sheet as required, accurately detailing the contents of the container.

Step 4: Final Disposal

  • The licensed disposal company will transport the waste to a treatment, storage, and disposal facility (TSDF).

  • The recommended method of disposal for this type of organic chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber .[3] This ensures the complete destruction of the compound and minimizes environmental impact.

Part 5: Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

For Small Spills:

  • Alert personnel in the immediate area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Part 2.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Properly label the waste container and arrange for its disposal.

For Large Spills:

  • Evacuate the area immediately.

  • Alert your institution's emergency response team or EH&S.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagrams illustrate the key decision points and procedural flow.

DisposalDecisionProcess A Is this compound waste generated? B Treat as Hazardous Waste A->B C Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B->C D Segregate and Store in a Labeled Container in a Satellite Accumulation Area C->D E Contact EH&S for Pickup D->E

Caption: Decision process for handling this compound waste.

SpillManagementWorkflow Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill Protocol: 1. Alert Personnel 2. Wear PPE 3. Contain & Absorb 4. Collect Waste 5. Clean Area Assess->SmallSpill Small LargeSpill Large Spill Protocol: 1. Evacuate Area 2. Alert Emergency Response/EH&S Assess->LargeSpill Large Dispose Dispose of Waste via EH&S SmallSpill->Dispose

Caption: Workflow for managing spills of this compound.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Personal protective equipment for handling 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to Personal Protective Equipment for Handling 4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

As researchers and scientists, our pursuit of innovation must be built on an unwavering foundation of safety. The handling of novel or sparsely documented compounds like this compound (CAS No. 27772-90-3) demands a meticulous and conservative approach to personal protection. This guide provides a comprehensive operational plan, grounded in established safety principles, to ensure the well-being of laboratory personnel. We will move beyond a simple checklist, delving into the rationale behind each recommendation to empower you with the knowledge to work safely and effectively.

Hazard Assessment: An Evidence-Based Approach to an Unknown Profile

By referencing the SDS for the related compound Benzo[d]isoxazol-3-ol, we can infer a baseline hazard profile. Benzo[d]isoxazol-3-ol is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] Therefore, it is prudent and scientifically sound to assume this compound presents, at a minimum, the following potential hazards:

  • Skin Irritation: Direct contact may cause redness, itching, or inflammation.

  • Serious Eye Damage: Contact with eyes could lead to significant irritation or injury.

  • Respiratory Tract Irritation: Inhalation of the powder or aerosols may irritate the nose, throat, and lungs.[4]

  • Unknown Toxicological Properties: The full toxicological profile has not been investigated.[4] All chemicals of unknown toxicity should be handled as if they are highly hazardous.

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before any personal protective equipment is selected, we must first minimize exposure through robust engineering and administrative controls. PPE is the final barrier between you and a potential hazard, not the first.

  • Engineering Control - The Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is a non-negotiable control to prevent the inhalation of airborne particulates or vapors.[5]

  • Administrative Control - Designated Work Area & SOPs: A specific area within the lab should be designated for working with this compound to prevent cross-contamination. A detailed Standard Operating Procedure (SOP) must be written, reviewed, and followed by all personnel.

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection of PPE must be deliberate, based on the inferred risks. The following table outlines the mandatory PPE for handling this compound.

Protection Area Required PPE Applicable Standard Rationale & Expert Insight
Eyes & Face Chemical Splash Goggles & Face ShieldANSI Z87.1[6][7]Rationale: Protects against splashes and airborne particles.[8] Insight: A face shield must be worn in addition to goggles, not as a replacement.[6][7] This combination provides full-face protection, which is critical when the potential for splashes exists during solution preparation or transfers.
Hands Nitrile Gloves (Double Gloving Recommended)EN 374Rationale: Provides a chemical-resistant barrier to prevent skin contact.[5][9] Insight: Disposable nitrile gloves offer good short-term protection.[6] Double gloving is a best practice that provides an extra layer of safety and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Always inspect gloves for tears before use.[9]
Body Flame-Resistant Laboratory CoatN/ARationale: Protects skin and personal clothing from contamination.[7] Insight: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is the professional standard. Ensure the coat is appropriately sized to cover as much skin as possible.[6]
Feet Closed-toe, Chemical-Resistant ShoesASTM F2413Rationale: Protects feet from spills and falling objects. Insight: Shoes must cover the entire foot; leather or other non-woven materials are preferable to cloth, which can absorb spills.[6]
Respiratory NIOSH-approved Respirator (As needed)29 CFR 1910.134Rationale: Required if engineering controls are insufficient or if there is a risk of generating aerosols or dust.[6][10] Insight: For weighing fine powders outside of a containment hood, a NIOSH-approved N95 respirator may be necessary. Any use of a respirator requires prior medical evaluation, training, and fit-testing as part of a formal respiratory protection program.[6]

Operational Plan: Donning and Doffing of PPE

Cross-contamination often occurs during the removal of PPE. Adhering to a strict, logical sequence is a self-validating protocol that ensures contaminants are not transferred to your skin, hair, or clothing.

Caption: Logical workflow for donning and doffing PPE to prevent cross-contamination.

Emergency Protocols and Disposal

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Spill Response: For minor spills within a fume hood, use an inert absorbent material, collect it with non-sparking tools, and place it in a sealed container for hazardous waste disposal.[5][10] Evacuate the area for larger spills and contact your institution's Environmental Health and Safety (EHS) office.

Waste Disposal: All materials contaminated with this compound, including gloves, absorbent pads, and empty containers, must be disposed of as hazardous chemical waste.[4] Place these materials in a clearly labeled, sealed waste container and follow all institutional and local regulations for disposal. Do not empty into drains.[4]

By integrating these expert protocols into your daily workflow, you build a system of safety that protects you, your colleagues, and the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol
Reactant of Route 2
4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.